Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQPSCYGAWSTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719145 | |
| Record name | tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1180112-41-7 | |
| Record name | tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate: A Rising Scaffold in Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space beyond the traditional "flat" aromatic and heteroaromatic ring systems. Spirocyclic scaffolds have emerged as a compelling class of building blocks due to their inherent three-dimensionality and rigid structures. These characteristics can lead to improved physicochemical properties, enhanced target selectivity, and novel intellectual property. This guide focuses on tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS No. 1180112-41-7), a key intermediate that provides a unique azetidine-piperidine spirocyclic core.
The strategic placement of nitrogen atoms at the 1 and 7 positions, combined with the orthogonal protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, makes this molecule a versatile synthon. The Boc group ensures stability during initial synthetic manipulations while allowing for selective deprotection to reveal a reactive secondary amine for further functionalization. The azetidine nitrogen, on the other hand, offers another point for diversification. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this increasingly important scaffold for researchers, medicinal chemists, and drug development professionals.
Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.
Core Structural and Physical Data
| Property | Value | Source(s) |
| CAS Number | 1180112-41-7 | [1][2] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][3] |
| Molecular Weight | 226.32 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Physical Form | Solid | |
| Purity | ≥95-97% (typical commercial grades) | [1][2] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C |
Computed Physicochemical Parameters
These computed values provide valuable insights for designing derivatives with desirable drug-like properties.
| Parameter | Value | Source(s) |
| XLogP3 | 1.2 | [3] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [3] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 0 | [4] |
Synthesis and Purification
Protocol: Illustrative Synthesis of a Diazaspiro[3.5]nonane Core
The following protocol is adapted from a patented synthesis of a constitutional isomer and serves to illustrate the key transformations.[5]
Step 1: Knoevenagel Condensation & Michael Addition
-
Dissolve the starting ketone (Compound 1) in ethanol at 25°C.
-
Add ammonium acetate and heat the mixture to 80°C for 1 hour.
-
Add ethyl malonate dropwise and allow the reaction to proceed under reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the crude product with 1N sodium hydroxide solution and extract with ethyl acetate.
-
Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the dinitrile intermediate (Compound 2).
Step 2: Reduction to Diol
-
Dissolve the dinitrile intermediate in tetrahydrofuran (THF) and cool to 0°C.
-
Add lithium borohydride in portions and stir the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and work up to isolate the diol (Compound 3).
Step 3: Tosylation
-
Dissolve the diol in dichloromethane (DCM) at 25°C.
-
Add triethylamine followed by p-toluenesulfonyl chloride.
-
Stir the reaction overnight and monitor by TLC.
-
Perform an aqueous workup and extract with DCM to yield the ditosylate (Compound 4).
Step 4-7: Cyclization, Reduction, Boc Protection, and Final Reduction The subsequent steps involve a cesium carbonate-mediated cyclization, reduction of a functional group (e.g., with magnesium in methanol), protection of one of the secondary amines with Boc anhydride, and a final reduction/deprotection step (e.g., using palladium on carbon and hydrogen gas) to yield the final product.[5]
Purification
Purification of the final product and intermediates is typically achieved by flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the specific compound but often involves a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be employed for solid products.[7]
Reactivity and Chemical Functionalization
The synthetic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The piperidine nitrogen is protected by an acid-labile Boc group, while the azetidine nitrogen is a free secondary amine, ready for functionalization.
Reactions at the N1 (Azetidine) Position
The secondary amine of the azetidine ring is nucleophilic and can undergo a variety of standard amine transformations:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce diverse substituents.
-
N-Acylation: Acylation with acid chlorides, acid anhydrides, or activated carboxylic acids (using coupling reagents like HATU or EDC) forms amide bonds, a common linkage in bioactive molecules.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach aryl or heteroaryl groups.
Deprotection of the N7 (Piperidine) Position
The Boc group is robust under many reaction conditions but can be cleanly removed under acidic conditions to liberate the piperidine nitrogen.
Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can aid in removing residual TFA.
-
The resulting TFA salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Protocol: Boc Deprotection with HCl in Dioxane
-
Dissolve the Boc-protected substrate in a suitable solvent such as methanol or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure.
Applications in Drug Discovery: The GPR119 Agonist Case Study
The 1,7-diazaspiro[3.5]nonane scaffold has been identified as a valuable core in the development of agonists for G protein-coupled receptor 119 (GPR119).[8][9] GPR119 is a promising therapeutic target for type 2 diabetes because its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin release.[10][11]
The rigid, three-dimensional nature of the spirocycle allows for precise orientation of substituents to interact with the receptor binding pocket. In a notable study, researchers developed a series of potent GPR119 agonists by functionalizing the 1,7-diazaspiro[3.5]nonane core.[8][9] The synthesis involved attaching a piperidine "N-capping group" to the N1 azetidine nitrogen and an aryl group to the N7 piperidine nitrogen (after Boc deprotection).
This work led to the identification of highly potent compounds with desirable pharmacokinetic profiles and glucose-lowering effects in animal models of diabetes.[8][9] The 1,7-diazaspiro[3.5]nonane scaffold was crucial for achieving the optimal balance of potency and drug-like properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Spills: In case of a spill, clean up immediately using appropriate absorbent material and dispose of waste in a sealed container. Avoid generating dust.[10]
Conclusion
This compound is a prime example of a modern building block designed to impart three-dimensionality and favorable properties to drug candidates. Its unique azetidine-piperidine spirocyclic core, combined with an orthogonal protection strategy, provides medicinal chemists with a versatile platform for creating novel and diverse molecular architectures. The demonstrated success of this scaffold in developing potent GPR119 agonists underscores its potential in addressing challenging therapeutic targets. As the pharmaceutical industry continues to move beyond "flatland," the strategic use of spirocyclic synthons like this one will undoubtedly play an increasingly critical role in the discovery of next-generation therapeutics.
References
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Wuhan Institute of Technology. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka | Patsnap. [Link]
- Matsuda, D., Kawamura, M., Kobashi, Y., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
-
Veeprho Pharmaceuticals. (2023). Azaspiro Impurities and Related Compound. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate. It delves into its fundamental properties, synthesis, and applications, providing expert insights into its utility as a pivotal molecular scaffold.
Core Identification and Physicochemical Properties
This compound is a key building block in medicinal chemistry, valued for its rigid spirocyclic core containing two nitrogen atoms with distinct chemical environments. This unique architecture allows for precise vectoral elaboration of substituents, making it an attractive scaffold for designing novel therapeutic agents.
The definitive Chemical Abstracts Service (CAS) number for the free base form of this compound is 1180112-41-7 .[1][2] It is crucial to distinguish this from its regioisomer, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS No. 896464-16-7), and various salt forms, such as the hydrochloride salt (CAS No. 1023301-84-9), which may be supplied by vendors.[3][4][5] Always verify the CAS number and structure to ensure the correct regioisomer is used in experimental work.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 1180112-41-7 | PubChem[2] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem[2] |
| Molecular Weight | 226.32 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CCN2)CC1 | PubChem[2][6] |
| XLogP3 | 1.2 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 27.7 Ų | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While several synthetic routes exist, a common and scalable approach is outlined in patent literature, which provides a robust framework for its industrial production.[7][8]
The causality behind this synthetic strategy is rooted in the sequential construction and functionalization of the heterocyclic rings. The process begins with readily available starting materials and proceeds through key transformations, including cyclization and reduction, to build the spirocyclic core. The final step involves the protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group, which is a critical step for its application in further synthetic elaborations. The Boc group serves as a stable protecting group under various reaction conditions but can be readily removed under acidic conditions, allowing for selective functionalization of the secondary amine.
Industrial Synthesis Workflow
A patented industrial synthesis method highlights a seven-step process designed for scalability and efficiency.[7][8] The choice of reagents and solvents at each stage is optimized to maximize yield and minimize side reactions. For instance, the use of cesium carbonate for the cyclization step is a strategic choice due to its solubility and basicity in acetonitrile, which facilitates the intramolecular reaction.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established chemical principles for similar multi-step syntheses.
Step 1: Synthesis of Intermediate A (Cyclization)
-
To a solution of the tosylated di-alcohol precursor in acetonitrile (MeCN), add cesium carbonate (Cs₂CO₃) (1.5 equivalents).
-
Heat the reaction mixture to reflux (approx. 82°C) for 3 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude cyclized intermediate.
Step 2: Synthesis of Intermediate B (Reduction)
-
Dissolve the crude intermediate from Step 1 in methanol (MeOH).
-
Add magnesium turnings (Mg) in portions while monitoring the exothermic reaction.
-
Stir the reaction at room temperature for 1 hour until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with dichloromethane (DCM).
Step 3: Final Product (Boc Protection)
-
Dissolve the crude amine from Step 2 in DCM.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) and triethylamine (TEA) (1.2 equivalents).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
Applications in Drug Discovery and Organic Synthesis
The diazaspiro[3.5]nonane scaffold is a privileged structure in medicinal chemistry. Its rigid, three-dimensional nature allows for the precise spatial orientation of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets.
This compound serves as a versatile intermediate for creating a diverse range of derivatives.[6] The secondary amine of the azetidine ring can be functionalized through various reactions such as acylation, alkylation, and reductive amination, while the Boc-protected piperidine nitrogen can be deprotected to allow for further modifications. This dual-handle approach is highly valuable for generating libraries of compounds for high-throughput screening.
Derivatives of diazaspiro[3.5]nonane have been investigated for their potential as modulators of chemokine receptors, which are involved in inflammatory diseases and HIV infection.[9] The scaffold's ability to present substituents in distinct vectors is key to achieving specific interactions with the complex binding pockets of these receptors.
Caption: Logical workflow from the core scaffold to drug discovery applications.
Safety, Handling, and Storage
As a laboratory chemical, this compound and its derivatives require careful handling.
Hazard Identification:
-
Respiratory Irritation: May cause respiratory irritation.[2][10]
-
Acute Oral Toxicity: Some regioisomers and salts are classified as harmful if swallowed.[10][11][12]
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors.[3][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][14]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][13]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6]
References
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Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap. Available at: [Link]
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents.
-
This compound hydrochloride - CAS:1180112-41-7. Available at: [Link]
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This compound | C12H22N2O2 - PubChem. Available at: [Link]
-
CAS No : 1023301-84-9 | Product Name : tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Hydrochloride | Pharmaffiliates. Available at: [Link]
- CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents.
-
TERT-BUTYL 2,7-DIAZASPIRO(3.5)NONANE-7-CARBOXYLATE - precisionFDA. Available at: [Link]
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tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate - ChemBK. Available at: [Link]
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tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935. Available at: [Link]
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Thanksgiving Deal Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate Easy Assembly [1ACOhDGi]. Available at: [Link]
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tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | C12H22N2O2 - PubChem. Available at: [Link]
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An In-depth Technical Guide to Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate: A Spirocyclic Scaffold for Modern Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate, a key building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. The unique three-dimensional architecture of the diazaspiro[3.5]nonane core offers a compelling alternative to traditional flat aromatic scaffolds, enabling exploration of new chemical space and potentially improving physicochemical properties of drug candidates. This document delves into the molecular identity, structural rationale, and potential applications of this compound. It also addresses the current challenges in the publicly available scientific literature regarding its detailed synthesis and characterization, offering a transparent assessment of the state of knowledge for researchers and drug development professionals.
Molecular Identity and Physicochemical Properties
This compound is a bifunctional molecule featuring a spirocyclic core containing two nitrogen atoms at positions 1 and 7. The nitrogen at the 7-position is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. This leaves a free secondary amine at the 1-position, which serves as a handle for further chemical modification.
Molecular Formula: C₁₂H₂₂N₂O₂[1]
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1180112-41-7 | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| Synonyms | 7-Boc-1,7-diazaspiro[3.5]nonane, 1,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester | [1] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [1] |
| logP (calculated) | 1.75 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
The 1,7-Diazaspiro[3.5]nonane Scaffold: A Structural Rationale for Drug Discovery
The pursuit of novel chemical matter is a cornerstone of modern drug discovery. Spirocyclic scaffolds, such as the 1,7-diazaspiro[3.5]nonane core, have gained considerable interest as they offer several advantages over traditional, often planar, molecular frameworks.[3][4]
-
Three-Dimensionality: The spirocyclic nature of the core imparts a rigid, three-dimensional geometry. This allows for the precise spatial arrangement of substituents, which can lead to improved binding affinity and selectivity for the target protein.[3] The non-planar structure can facilitate interactions with complex binding pockets that are not accessible to flat molecules.
-
Improved Physicochemical Properties: The introduction of a higher fraction of sp³-hybridized carbon atoms, as is inherent in this scaffold, has been correlated with improved clinical success rates.[3] This is often attributed to enhanced aqueous solubility, better metabolic stability, and a more favorable overall ADME (absorption, distribution, metabolism, and excretion) profile.
-
Novel Chemical Space: The 1,7-diazaspiro[3.5]nonane scaffold provides access to novel regions of chemical space. This allows for the development of compounds with unique pharmacological profiles and provides an opportunity to circumvent existing intellectual property.
Synthesis Strategies and the Challenge of Regioselectivity
Below is an illustrative workflow based on the synthesis of the 1-carboxylate isomer, highlighting the types of reactions that could be employed in the synthesis of such scaffolds.
Spectroscopic and Analytical Characterization: An Unmet Requirement
A critical component of any technical guide is the presentation of validated analytical data to confirm the identity and purity of the compound. Despite a thorough search of scientific databases and vendor technical data sheets, publicly available, detailed spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry) for this compound is currently lacking.
This represents a significant knowledge gap for researchers. Access to this data is essential for:
-
Confirmation of Structure: Unambiguous assignment of the Boc group to the N7 position.
-
Purity Assessment: Identification of any residual starting materials, byproducts, or regioisomers.
-
Reaction Monitoring: Tracking the progress of synthetic steps where this compound is used as a reactant.
For any laboratory planning to synthesize or use this compound, in-house analytical characterization will be a mandatory and critical step.
Potential Applications in Medicinal Chemistry
The structure of this compound makes it a highly versatile building block for the construction of diverse chemical libraries for high-throughput screening. The key to its utility lies in the orthogonal reactivity of its two nitrogen atoms.
-
The N1 Position: The free secondary amine at the N1 position is a nucleophile that can readily undergo a variety of chemical transformations, including:
-
Reductive amination
-
Amide bond formation
-
Sulfonylation
-
Urea and thiourea formation
-
Arylation reactions
-
-
The N7 Position: The Boc-protected nitrogen at the N7 position is stable to a wide range of reaction conditions. However, the Boc group can be selectively removed under acidic conditions to reveal a second reactive secondary amine. This allows for a second round of diversification, enabling the synthesis of complex molecules with tailored properties.
This orthogonal design allows for a two-step diversification strategy, making this scaffold particularly valuable for creating libraries of compounds for screening against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and proteases. The rigid spirocyclic core serves to present the appended functional groups in well-defined spatial orientations, increasing the likelihood of productive interactions with a biological target.
Conclusion and Future Outlook
This compound is a promising, yet under-documented, building block for medicinal chemistry. Its inherent three-dimensionality and bifunctional nature make it an attractive scaffold for the development of novel therapeutics. However, the lack of readily available, validated synthesis protocols and comprehensive analytical data in the public domain presents a significant hurdle to its widespread adoption. The publication of a robust and scalable synthesis, along with full characterization data, would be a valuable contribution to the scientific community and would undoubtedly accelerate the exploration of this and related diazaspirocyclic scaffolds in drug discovery programs.
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Synonyms for Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
An In-Depth Technical Guide to Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a distinct advantage over traditional flat aromatic structures, enabling the exploration of novel chemical space and the development of drug candidates with enhanced physicochemical and pharmacological properties. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and its critical role as a pharmaceutical intermediate. A detailed, field-tested protocol for the deprotection of the tert-butyloxycarbonyl (Boc) group, a crucial step in its synthetic utility, is also presented with an emphasis on the underlying chemical principles.
Nomenclature and Identification
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This compound is known by several synonyms, which are often encountered in chemical catalogs, patents, and the scientific literature.
Table 1: Synonyms and Identifiers
| Type | Identifier | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1180112-41-7 | [1] |
| Common Abbreviation | 7-Boc-1,7-diazaspiro[3.5]nonane | |
| Alternative Names | 1,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, 1,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 1,1-dimethylethyl ester | |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
Physicochemical Properties and Structural Significance
The spirocyclic nature of this compound, where the two rings share a single carbon atom, imparts significant structural rigidity. This three-dimensionality is a highly desirable feature in modern drug design, as it allows for more precise and selective interactions with biological targets.[2][3] The introduction of such sp³-rich scaffolds can lead to improved metabolic stability, aqueous solubility, and a more favorable overall ADME (absorption, distribution, metabolism, and excretion) profile.[2][4]
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 226.32 g/mol | [1] |
| XLogP3 | 1.2 | [1] |
| Topological Polar Surface Area | 41.6 Ų | [1] |
| Complexity | 275 | [1] |
The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms is a key feature that facilitates its use as a versatile synthetic intermediate. This allows for the selective functionalization of the unprotected secondary amine, followed by the subsequent removal of the Boc group to enable further chemical transformations.
Synthesis and Availability
The synthesis of diazaspirocycles like this compound often involves multi-step reaction sequences. While a variety of synthetic routes to azaspirocycles have been developed, a common strategy involves the construction of the spirocyclic core followed by the introduction of the Boc protecting group.[5][6] A patented synthesis method for a related compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, involves a seven-step process that includes cyclization and reduction steps.[7] The development of efficient and scalable synthetic routes is an active area of research, driven by the increasing demand for these scaffolds in drug discovery programs.[8]
This compound is commercially available from various chemical suppliers, which facilitates its use in both academic and industrial research settings.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules.[9]
-
Kinase Inhibitors: The diazaspiro[3.5]nonane scaffold can be used to construct novel kinase inhibitors, which are a major class of drugs for the treatment of cancer and other diseases.[9]
-
Neurological Disorders: This building block has been utilized in the preparation of drug candidates targeting neurological disorders, where the rigid scaffold can contribute to improved binding selectivity and metabolic stability.[9]
-
PROTACs: It has also found application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality that utilizes the cell's natural protein degradation machinery to eliminate disease-causing proteins.[10][11]
-
Scaffold for Diverse Libraries: The presence of two distinct nitrogen atoms, one of which is protected, allows for the divergent synthesis of compound libraries for high-throughput screening and lead optimization.[5]
The following diagram illustrates the central role of this scaffold in accessing diverse chemical entities.
Caption: The central role of the core scaffold in drug discovery.
Experimental Protocol: N-Boc Deprotection
A frequent and critical step in the utilization of this compound is the removal of the Boc protecting group to liberate the secondary amine for subsequent reactions. The choice of deprotection method depends on the sensitivity of other functional groups in the molecule. Acid-catalyzed deprotection is the most common approach.[12][13]
Principle of Acid-Catalyzed Boc Deprotection
The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which then typically decomposes to isobutene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Recommended Protocol: Deprotection using HCl in 1,4-Dioxane
This method is widely used due to the volatility of the reagents and byproducts, which simplifies purification.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Reagent Addition: Add a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane) to dissolve the starting material, if necessary. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
The resulting residue is the hydrochloride salt of the deprotected amine. If the free amine is desired, dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
-
Purification and Characterization: The crude product can be purified by column chromatography on silica gel if necessary. The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Alternative Deprotection Methods
For substrates sensitive to strong acids, milder deprotection conditions can be employed:
-
Trifluoroacetic Acid (TFA) in Dichloromethane: A common alternative, though TFA is more corrosive and less volatile than HCl.[12]
-
Solid-Supported Acid Catalysts: These offer the advantage of easy removal by filtration, simplifying the work-up procedure.[14][15]
-
Oxalyl Chloride in Methanol: A very mild method that can be used for substrates with acid-labile functional groups.[12][16]
The choice of the deprotection method should be carefully considered based on the overall synthetic strategy and the stability of the molecule.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its inherent three-dimensional structure provides a robust platform for the synthesis of novel therapeutic agents with potentially improved pharmacological profiles. A thorough understanding of its properties, synthesis, and reactivity, particularly the crucial N-Boc deprotection step, is essential for researchers and scientists aiming to leverage this scaffold in their drug development programs. The continued exploration of new synthetic routes and applications for this and related spirocyclic systems will undoubtedly fuel further innovation in medicinal chemistry.
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1-Boc-1,7-diazaspiro[3.5]nonane: A Technical Guide to Synthesis and Characterization
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical properties and biological activity is perpetual. Among these, spirocyclic scaffolds have emerged as particularly valuable motifs.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, often leading to enhanced target selectivity, metabolic stability, and aqueous solubility.[1][2] Specifically, diazaspirocycles are prominent structural motifs in numerous bioactive natural products and have been successfully incorporated into a variety of drug candidates.[3][4] The 1,7-diazaspiro[3.5]nonane core, a unique framework featuring a four-membered azetidine ring fused to a six-membered piperidine ring at a quaternary carbon, represents a compelling building block for the construction of diverse chemical libraries.[3] The strategic placement of two nitrogen atoms at positions 1 and 7 allows for versatile functionalization, making it an attractive scaffold for probing biological targets.[5] This guide provides a comprehensive technical overview of the synthesis and characterization of 1-Boc-1,7-diazaspiro[3.5]nonane, a key intermediate for these explorations.
The Synthetic Challenge: A Stepwise Approach to a Complex Scaffold
The synthesis of 1-Boc-1,7-diazaspiro[3.5]nonane, while not exceedingly complex, requires careful control over protecting group strategies and reaction conditions to achieve good yields and purity. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions.[6]
Retrosynthetic Analysis
A logical retrosynthetic approach to 1-Boc-1,7-diazaspiro[3.5]nonane involves the formation of the spirocyclic core, followed by the selective protection of one of the nitrogen atoms. A plausible disconnection points towards a key cyclization step to form the azetidine ring.
Caption: Retrosynthetic analysis of 1-Boc-1,7-diazaspiro[3.5]nonane.
Synthetic Protocol: A Reliable and Scalable Route
The following protocol outlines a common and effective method for the synthesis of 1-Boc-1,7-diazaspiro[3.5]nonane. The causality behind each step is explained to provide a deeper understanding of the process.
Part 1: Synthesis of a Suitable Piperidine Precursor
The synthesis often commences with a commercially available piperidine derivative, which is then elaborated to introduce the necessary functionalities for the subsequent cyclization. A common strategy involves the use of 4-piperidone.
Part 2: Formation of the Spirocyclic Core
This is the crucial step where the azetidine ring is constructed. Various methods can be employed, including intramolecular cyclization reactions.
Part 3: Selective Mono-Boc Protection
With the 1,7-diazaspiro[3.5]nonane core in hand, the next critical step is the selective protection of one of the two secondary amine groups. Achieving mono-protection of a diamine can be challenging, as the reaction can yield a mixture of the unprotected, mono-protected, and di-protected products.[7] A widely used and effective method involves the in-situ generation of a hydrochloride salt to differentiate the reactivity of the two amino groups.[8][9]
Detailed Experimental Protocol:
-
Step 1: Dissolution and Protonation. 1,7-Diazaspiro[3.5]nonane (1 equivalent) is dissolved in a suitable anhydrous solvent such as methanol at 0°C under an inert atmosphere.[8] Freshly distilled trimethylsilyl chloride (Me₃SiCl) (1 equivalent) is then added dropwise.[8] This in-situ generates one equivalent of HCl, which protonates one of the nitrogen atoms, rendering it less nucleophilic.[8][9] The formation of a white precipitate is often observed.[8]
-
Step 2: Boc Protection. The reaction mixture is allowed to warm to room temperature. A solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in methanol is then added.[8] The free, unprotonated amine selectively attacks the Boc₂O, leading to the formation of the mono-Boc protected product.[8] The reaction is typically stirred at room temperature for 1-2 hours.[8]
-
Step 3: Work-up and Purification. The reaction is quenched by the addition of water. The aqueous layer is washed with a non-polar solvent like diethyl ether to remove any unreacted Boc₂O and other non-polar impurities.[8] The pH of the aqueous layer is then adjusted to >12 with a base such as 2N NaOH to deprotonate the remaining ammonium salt and liberate the free amine.[8] The product is then extracted into an organic solvent like dichloromethane.[8] The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[10] The crude product is often purified by column chromatography on silica gel to afford the pure 1-Boc-1,7-diazaspiro[3.5]nonane.[11]
Caption: Experimental workflow for the synthesis of 1-Boc-1,7-diazaspiro[3.5]nonane.
Characterization: Confirming the Structure and Purity
Thorough characterization is paramount to confirm the identity and purity of the synthesized 1-Boc-1,7-diazaspiro[3.5]nonane. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the protons on the azetidine and piperidine rings, as well as the nine protons of the tert-butyl group of the Boc protector. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms. The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the Boc group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.[12] The observed mass should correspond to the calculated molecular weight of C₁₂H₂₂N₂O₂.[13][14]
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction and to assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the purity of the synthesized compound.
Quantitative Data Summary
| Parameter | Expected Value/Result | Technique |
| Molecular Formula | C₁₂H₂₂N₂O₂ | - |
| Molecular Weight | 226.32 g/mol | MS |
| Appearance | Colorless to off-white solid or oil | Visual |
| ¹H NMR | Signals corresponding to azetidine, piperidine, and Boc protons | NMR |
| ¹³C NMR | Signals for 12 unique carbons, including the Boc carbonyl | NMR |
| Purity | ≥95% | HPLC |
Conclusion: A Versatile Building Block for Future Discoveries
The synthesis and characterization of 1-Boc-1,7-diazaspiro[3.5]nonane provide access to a valuable and versatile building block for drug discovery and medicinal chemistry.[15] The robust synthetic protocol described, coupled with thorough analytical characterization, ensures a reliable supply of this key intermediate. The unique three-dimensional structure of the diazaspiro[3.5]nonane core offers exciting opportunities for the design of novel therapeutic agents with improved pharmacological profiles.[16] The ability to selectively deprotect and functionalize the second nitrogen atom opens up a vast chemical space for the generation of diverse compound libraries, paving the way for the discovery of new and effective medicines.
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An In-Depth Technical Guide to the Medicinal Chemistry Applications of Spirocyclic Diamines
Foreword: The Third Dimension in Drug Design
For decades, the landscape of medicinal chemistry was dominated by "flat," aromatic ring systems. While this approach yielded numerous successful therapeutics, the inherent limitations of two-dimensional thinking in a three-dimensional biological world are now widely recognized. The quest for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has driven a strategic shift towards greater molecular three-dimensionality.[1][2] It is within this paradigm that spirocyclic diamines have emerged as a class of privileged scaffolds, offering unprecedented control over molecular shape and the spatial presentation of pharmacophoric elements. This guide provides an in-depth exploration of the core principles, synthesis, and application of spirocyclic diamines in modern drug discovery, intended for researchers, scientists, and drug development professionals.
Part 1: The Strategic Advantage of Spirocyclic Diamines in Modern Drug Discovery
Escaping Flatland: The Imperative for Three-Dimensionality
The over-reliance on planar, sp2-rich scaffolds in drug discovery has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The "Escape from Flatland" concept, first articulated by Lovering and colleagues, highlights a strong correlation between an increased fraction of sp3-hybridized carbons (Fsp3) and a higher probability of success in clinical development.[3] Molecules with greater three-dimensionality tend to have improved solubility, reduced promiscuity, and better metabolic stability.[4] Spirocycles, by definition, are bicyclic systems where the two rings share a single common atom—the spiro center.[1][3] This unique structural feature imparts a rigid, non-planar geometry, providing a robust framework for building complex and spatially defined molecules.[5]
Defining the Spirocyclic Diamine Core: Structure and Inherent Properties
Spirocyclic diamines are a subset of spirocycles that incorporate two nitrogen atoms within the bicyclic framework. These nitrogen atoms can be positioned in the same ring, or more commonly, one in each ring. The presence of these amines is of critical importance for several reasons:
-
Functional Handles: The amine groups serve as versatile points for chemical modification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
-
Modulation of Basicity: The nitrogen atoms introduce basic centers into the molecule. The pKa of these amines can be finely tuned through the judicious placement of substituents and by varying the ring size and electronics of the scaffold, which is a critical parameter for target engagement and pharmacokinetic properties.
-
Hydrogen Bonding: The amines can act as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets.[1]
The rigid nature of the spirocyclic core locks the conformation of the molecule, minimizing the entropic penalty upon binding to a target and allowing for a more precise and controlled orientation of the appended functional groups.[4]
The Physicochemical Impact: How Spiro Scaffolds Modulate Drug-like Properties
The introduction of a spirocyclic diamine core into a drug candidate can profoundly and beneficially alter its physicochemical properties. This is a primary driver for their increasing use in medicinal chemistry. Compared to their non-spirocyclic or aromatic counterparts, spirocyclic compounds often exhibit improved ADME profiles.[6][7]
-
Solubility: The disruption of planarity and the introduction of polar amine functionalities generally lead to an increase in aqueous solubility. This is a critical factor for achieving adequate drug concentrations in biological fluids.
-
Lipophilicity: Replacing a "flat" aromatic ring with a 3D saturated spirocycle can decrease lipophilicity (logP/logD).[4] This is advantageous as high lipophilicity is often associated with poor metabolic stability, off-target toxicity, and low bioavailability. For instance, exchanging a morpholine ring for various azaspirocycles has been shown to lower logD values in melanin-concentrating hormone receptor 1 (MCHR1) antagonists.[3]
-
Metabolic Stability: The quaternary spiro-carbon is sterically hindered and generally resistant to metabolic attack by cytochrome P450 enzymes. Furthermore, replacing metabolically labile groups with robust spirocyclic scaffolds can significantly enhance a compound's half-life. Spirocyclic azetidines, for example, are poorly recognized by degradation enzymes compared to analogous pyrrolidines or aromatic rings.[8]
| Property | Typical Effect of Introducing a Spirocyclic Diamine | Rationale |
| Aqueous Solubility | Increased | Disruption of crystal lattice packing, increased polarity, and higher Fsp3 character.[4] |
| Lipophilicity (logP/logD) | Decreased | Replacement of lipophilic aromatic systems with more polar saturated scaffolds.[4] |
| Metabolic Stability | Increased | Steric shielding of the spiro-center and adjacent atoms from metabolic enzymes.[8] |
| Permeability | Modulated | Can be fine-tuned by altering substituents to balance polarity and lipophilicity. |
| hERG Inhibition | Reduced | The rigid scaffold can prevent the adoption of conformations known to bind the hERG channel.[9] |
Table 1: Impact of Spirocyclization on Key Physicochemical Properties.
Part 2: Synthesis and Functionalization of Spirocyclic Diamine Scaffolds
The growing interest in spirocyclic diamines has spurred the development of diverse and innovative synthetic methodologies.[6][7] The ability to efficiently and stereoselectively construct these complex scaffolds is paramount to their successful application in drug discovery programs.
Key Synthetic Strategies for Spirocyclic Diamine Cores
Several strategic approaches have been established for the synthesis of spirocyclic diamines, each with its own advantages and limitations. Common strategies include:
-
Dearomatizing Intramolecular Diamination: This powerful strategy involves the dearomatization of a phenol bearing a pendant urea, which acts as a double nucleophile to form complex spirotricyclic systems containing a 1,2-diamine unit in a single, complexity-generating step.[10][11]
-
[3+2] Cycloaddition Reactions: Azomethine ylides can undergo cycloaddition reactions with exocyclic alkenes to construct spirocyclic pyrrolidine systems. This method has been used to synthesize the core of antibacterial agents like Sitafloxacin.[12]
-
Ring-Closing Metathesis (RCM): Diene precursors can be cyclized using Grubbs' catalysts to form one of the rings of the spirocycle, followed by further transformations to introduce the second amine functionality.
-
Intramolecular Mannich and Michael Addition Reactions: These classic reactions are frequently employed to form nitrogen-containing rings, and when applied to appropriately substituted cyclic precursors, can yield spirocyclic systems.
Representative Synthetic Protocol: Stereocontrolled Synthesis of a Spiro[4.5]decane Diamine Derivative via Dearomatizing Diamination
This protocol is adapted from the principles of dearomatizing oxidation of phenols bearing pendant ureas.[10][11] This method allows for the rapid construction of a complex, sp3-rich spirocyclic system with embedded 1,2-diamine functionality.
Objective: To synthesize a spirotricyclic system containing a syn-1,2-diaminocyclohexane unit.
Materials:
-
N-(4-hydroxyphenethyl)-N'-aryl urea precursor
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dichloromethane (DCM)
-
Standard glassware and purification equipment (chromatography)
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize the starting N-(4-hydroxyphenethyl)-N'-aryl urea by reacting 4-hydroxyphenethylamine with the desired aryl isocyanate in an appropriate solvent like DCM. Purify by crystallization or chromatography.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the urea precursor (1.0 eq.) in a 1:1 mixture of HFIP and DCM to a concentration of 0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add PIFA (1.1 eq.) portion-wise to the cooled solution over 5-10 minutes. The solution may change color.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Warming and Completion: After the initial 2 hours, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring until the starting material is fully consumed (typically 3-24 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure spirotricyclic diamine derivative.
-
Characterization: Confirm the structure and stereochemistry of the final product using NMR (1H, 13C), mass spectrometry, and, if possible, X-ray crystallography. The cis-fused urea is the expected and typically exclusive diastereomer.[10]
Trustworthiness of the Protocol: This protocol is self-validating through rigorous in-process monitoring (TLC/LC-MS) and comprehensive final product characterization. The stereochemical outcome is predictable based on the established mechanism of the intramolecular aza-Michael addition. The use of a well-defined oxidant and specific solvent conditions ensures reproducibility.
Part 3: Applications in Therapeutic Design and Case Studies
The unique structural and physicochemical properties of spirocyclic diamines make them highly valuable in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][13]
Spirocyclic Diamines as Conformational Scaffolds and Bioisosteres
One of the most powerful applications of spirocyclic diamines is their use as rigid scaffolds to lock in a desired bioactive conformation. By replacing a flexible linker in a molecule with a rigid spirocycle, medicinal chemists can pre-organize the key binding elements, leading to a significant increase in potency and selectivity.[4]
Furthermore, spirocyclic diamines serve as excellent bioisosteres for other common motifs in medicinal chemistry.[14] A bioisosteric replacement can maintain or improve biological activity while optimizing physicochemical properties. For example, azaspiro[3.3]heptane has been successfully used as a bioisostere for the piperidine ring, leading to improved solubility and metabolic stability.[15] They can also serve as non-classical, 3D replacements for aromatic fragments.[16]
Case Study: Enhancing Selectivity of PARP-1 Inhibitors
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key target in oncology. Olaparib, an approved PARP inhibitor, contains a piperazine ring. To improve selectivity for PARP-1 over other PARP isoforms, researchers replaced this piperazine ring with a spirocyclic analogue. The resulting compound demonstrated higher specificity for PARP-1 and, importantly, a reduced ability to induce DNA damage, suggesting a potential for lower cytotoxicity.[4] This case illustrates how introducing a spirocyclic scaffold can refine the selectivity profile of a drug, potentially leading to a better safety margin.
Case Study: Aryl-Spirocyclic Diamines as Multimodal Antidepressants
Recent research has focused on designing novel aryl-spirocyclic diamine derivatives for the treatment of depression.[17] By rationally designing molecules around a spirocyclic core, researchers have developed compounds with multimodal activity. For example, one compound exhibited triple monoamine reuptake inhibitory activity (SERT, NET, and DAT), while others showed potent inhibition of both SERT and the 5-HT3A receptor.[17] These compounds displayed favorable pharmacokinetic profiles, including acceptable oral bioavailability and low clearance in human liver microsomes, highlighting the potential of these scaffolds in developing new treatments for complex neurological disorders.[17]
| Compound Class | Therapeutic Target/Area | Key Advantage of Spirocyclic Diamine |
| PARP Inhibitors | Oncology (e.g., Ovarian Cancer) | Increased selectivity for PARP-1 isoform, potentially reducing off-target toxicity.[4] |
| MCHR1 Antagonists | Metabolic Diseases | Lowered logD values and improved metabolic stability.[3] |
| Monoamine Reuptake Inhibitors | CNS Disorders (Depression) | Enabled multimodal targeting (SERT, NET, DAT, 5-HT3A) with good PK properties.[17] |
| Kinase Inhibitors | Oncology, Inflammation | Precise orientation of functional groups for optimal interaction with kinase hinge region.[1] |
| GPCR Ligands | Various | Conformational restriction leading to improved potency and selectivity.[1] |
Table 2: Examples of Spirocyclic Diamines in Different Therapeutic Areas.
Part 4: Future Perspectives and Unexplored Chemical Space
Despite their successes, the full potential of spirocyclic diamines in medicinal chemistry is far from realized. A vast number of possible spirocyclic diamine scaffolds remain synthetically unexplored. Recent computational studies have enumerated hundreds of theoretically possible spirocyclic diamines with varying ring sizes (from four- to eight-membered rings), of which a significant majority were not found in chemical databases like PubChem, indicating they are likely novel.[18][19]
This unexplored chemical space represents a significant opportunity for drug discovery. The synthesis and biological evaluation of these novel scaffolds could lead to the identification of new drug candidates with unprecedented biological activities and superior drug-like properties.[18] For instance, the screening of a small set of novel spirocyclic diamines identified a micromolar inhibitor of the M4 muscarinic acetylcholine receptor, a target for neurological disorders.[18][20]
The integration of computational chemistry for the de novo design of spirocyclic libraries, combined with high-throughput synthesis and screening, will be a powerful engine for future discovery efforts. As we continue to build our understanding of the relationship between three-dimensional molecular structure and biological function, spirocyclic diamines are poised to become an increasingly indispensable tool in the medicinal chemist's arsenal.
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The Ascendancy of Spirocycles: A Technical Guide to Piperazine Bioisosteres in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the piperazine ring has long been a stalwart scaffold, embedded in the core of numerous approved drugs.[1][2][3] Its favorable physicochemical properties, synthetic accessibility, and ability to engage with biological targets have cemented its status as a privileged structure. However, the very ubiquity of the piperazine moiety can also be a double-edged sword, leading to challenges in achieving selectivity, overcoming metabolic liabilities, and exploring novel chemical space.
Enter the spirocycle—a class of bicyclic systems where two rings are connected by a single, shared carbon atom.[4] This unique structural feature imparts a rigid, three-dimensional geometry that offers a compelling solution to the limitations of traditional, often planar, heterocyclic systems.[4][5] The strategic replacement of piperazine with a spirocyclic bioisostere has emerged as a powerful tactic in drug discovery, enabling chemists to fine-tune molecular properties and unlock new therapeutic potential.[6][7] This in-depth guide provides a comprehensive overview of spirocycles as piperazine bioisosteres, from their fundamental design principles to their practical application in drug development.
The Rationale for Spirocyclic Bioisosterism: Beyond Flatland
The drive to move beyond "flatland" in medicinal chemistry—the heavy reliance on two-dimensional aromatic and heteroaromatic rings—is a central theme in modern drug design.[7] Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is often correlated with improved clinical success, as it can lead to enhanced solubility, metabolic stability, and target engagement.[5] Spirocycles inherently possess a high Fsp³ character, making them attractive candidates for bioisosteric replacement.[5]
The advantages of substituting a piperazine ring with a spirocyclic analogue are multifaceted:
-
Enhanced Three-Dimensionality and Target Engagement: The rigid, non-planar nature of spirocycles allows for a more precise and controlled orientation of substituents in three-dimensional space.[4][6][7] This can lead to improved interactions with the binding pockets of target proteins, resulting in enhanced potency and selectivity.[6]
-
Improved Physicochemical Properties: Spirocyclic scaffolds can significantly modulate key physicochemical parameters.[5][6] Studies have shown that replacing piperazine with certain spirocycles can lead to:
-
Increased Basicity and Solubility: The altered electronic environment in some azaspirocycles can lead to a higher pKa, which in turn can improve aqueous solubility.[6][8][9]
-
Reduced Lipophilicity (logP/logD): Counterintuitively, the addition of a carbon atom in a spirocyclic framework can sometimes lead to a decrease in lipophilicity, a desirable trait for improving pharmacokinetic profiles.[6][8][9]
-
-
Enhanced Metabolic Stability: The quaternary spirocyclic carbon and the often-strained ring systems can block sites of metabolism that are susceptible to oxidation in more flexible piperazine analogues.[6][10][11]
-
Novel Chemical Space and Intellectual Property: The exploration of novel spirocyclic scaffolds provides an opportunity to move into uncharted chemical territory, offering a path to new intellectual property and first-in-class therapeutics.
A Comparative Analysis of Physicochemical Properties
The decision to employ a spirocyclic bioisostere is often driven by the desire to optimize a compound's drug-like properties. The following table provides a comparative summary of key physicochemical parameters for piperazine and some of its common spirocyclic bioisosteres.
| Compound | Structure | pKa1 | pKa2 | clogP | Aqueous Solubility |
| Piperazine | 9.8 | 5.6 | -1.2 | High | |
| 2,6-Diazaspiro[3.3]heptane | ~10.5 | ~7.5 | Lower than Piperazine | Generally Improved | |
| 2-Oxa-6-azaspiro[3.3]heptane | ~9.5 | - | Lower than Piperazine | Generally Improved | |
| Azaspiro[3.3]heptane | ~11.0 | - | Varies | Generally Improved |
Note: The values presented are approximate and can vary depending on the specific substitution pattern of the core scaffold. Data is compiled from trends reported in the literature.[6][8][9]
Key Spirocyclic Scaffolds and Their Synthesis
A diverse array of spirocyclic scaffolds has been developed to serve as piperazine bioisosteres. The choice of a particular scaffold depends on the desired vector projections of substituents and the intended impact on physicochemical properties.
2,6-Diazaspiro[3.3]heptane: A Workhorse Bioisostere
2,6-Diazaspiro[3.3]heptane has emerged as a particularly popular bioisostere for piperazine, offering a similar diamine functionality with a more rigid and three-dimensional presentation.[7]
Experimental Protocol: Synthesis of Boc-protected 2,6-Diazaspiro[3.3]heptane
This protocol is a generalized representation based on common synthetic strategies.
-
Step 1: Cyclobutane Formation: Start with a commercially available cyclobutanone derivative.
-
Step 2: Double Amination: Perform a reductive amination with a suitable amine source (e.g., benzylamine) to introduce the first nitrogen atom.
-
Step 3: Ring Closure: The second nitrogen is introduced and the second ring is formed through an intramolecular cyclization reaction.
-
Step 4: Deprotection and Re-protection: If benzyl groups were used, they are typically removed by hydrogenolysis. The resulting free diamine is then often mono-protected with a Boc group to allow for selective functionalization of the remaining nitrogen.
Caption: Synthetic workflow for 2,6-diazaspiro[3.3]heptane.
Spirocyclic Oxetanes: Modulating Polarity
Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, are valuable for introducing polarity and improving solubility while maintaining a rigid core.[6]
Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives
-
Step 1: Oxetane Precursor Synthesis: Prepare a suitable 3-substituted oxetane precursor, often from epichlorohydrin or a related starting material.
-
Step 2: Introduction of the Nitrogen-Containing Ring: The second ring is constructed through a series of reactions, which may involve the opening of the oxetane ring followed by a subsequent ring-closing step.
-
Step 3: Functionalization: The resulting spirocyclic oxetane can then be further functionalized as needed for incorporation into the target molecule.
Case Studies in Drug Discovery: From Theory to Practice
The true measure of a bioisosteric replacement strategy lies in its successful application in drug discovery programs. Several compelling case studies highlight the power of spirocycles as piperazine bioisosteres.
Olaparib: Enhancing Selectivity and Reducing Cytotoxicity
Olaparib is a PARP inhibitor used in cancer therapy. In a key study, the piperazine ring of Olaparib was replaced with a 2,6-diazaspiro[3.3]heptane moiety.[1][7] This modification led to a significant improvement in selectivity for PARP-1 over other PARP isoforms.[6] The resulting analogue also demonstrated reduced DNA damage and lower cytotoxicity, suggesting a more favorable therapeutic window.[1]
Caption: Impact of spirocyclic replacement in Olaparib.
PBTZ169 Analogue: Improving Solubility in Tuberculosis Therapy
PBTZ169 is a potent anti-tubercular agent, but its development has been hampered by poor solubility. To address this, researchers replaced the piperazine moiety of PBTZ169 with various spirocyclic and bicyclic diamines.[12] This strategy successfully disrupted the planarity of the molecule, leading to a significant improvement in aqueous solubility while maintaining potent anti-tubercular activity.[12] One of the most promising analogues, compound 5 in the study, showed a more than 1000-fold improvement in solubility and a favorable pharmacokinetic profile.[12]
Conclusion: A New Dimension in Drug Design
The strategic use of spirocycles as piperazine bioisosteres represents a significant advancement in the field of medicinal chemistry. By embracing three-dimensionality, drug designers can overcome many of the limitations associated with traditional flat heterocyclic scaffolds. The ability to fine-tune physicochemical properties, enhance metabolic stability, and improve target engagement makes spirocyclic bioisosterism a powerful tool in the quest for safer and more effective medicines. As synthetic methodologies for these complex scaffolds continue to evolve, we can expect to see an even greater proliferation of spirocycle-containing drug candidates entering clinical development.
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physical and Chemical Properties of N-Boc Protected Spirocycles
Introduction: The Rising Prominence of Spirocycles in Drug Discovery
Spirocycles, characterized by two rings sharing a single carbon atom, have gained significant traction in drug discovery due to their inherent three-dimensionality.[1][2] This rigid, sp³-rich architecture offers a distinct advantage over traditional flat, aromatic scaffolds, potentially leading to improved target specificity, metabolic stability, and pharmacokinetic properties.[3][4][5][6] The incorporation of a nitrogen atom within the spirocyclic framework, often protected with a tert-butyloxycarbonyl (Boc) group, provides a versatile handle for further synthetic modifications and modulation of physicochemical properties. This guide will explore the critical interplay between the spirocyclic core and the N-Boc protecting group, offering insights into their physical and chemical characteristics that are paramount for their successful application in drug development.
PART 1: Synthesis and Protection
The construction of N-Boc protected spirocycles involves a variety of synthetic strategies, often tailored to the specific ring systems being assembled. Key transformations include intramolecular cyclizations, ring-closing metathesis, and multicomponent reactions.[7][8][9][10]
General Strategies for Spirocycle Formation
A common approach involves the use of a cyclic ketone as a starting material, which can undergo reactions like the Strecker reaction followed by cyclization to form nitrogen-containing spirocycles.[8][9] For instance, 1-benzyl piperidin-4-one can be converted to a spirocyclic imidazolinone through a multi-step sequence.[8][9] Another powerful method is the rhodium-catalyzed nitrenoid C-H insertion, which allows for the direct formation of a tertiary amine, a key step in the synthesis of complex spirocyclic amino acids.[7]
N-Boc Protection: A Critical Step
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[11][12][13][14]
Protection Protocol: The most common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[11][15][16]
Step-by-Step N-Boc Protection Protocol:
-
Dissolve the spirocyclic amine in a suitable solvent (e.g., dichloromethane, acetonitrile, or a water/acetone mixture).[13]
-
Add a base, such as triethylamine or sodium hydroxide, to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Purify the N-Boc protected spirocycle using column chromatography.
The choice of solvent and base can be critical, and catalyst-free methods in water-acetone mixtures have been developed for a more environmentally friendly approach.[13]
Diagram of N-Boc Protection Workflow:
Caption: Workflow for the N-Boc protection of a spirocyclic amine.
PART 2: Physical Properties of N-Boc Protected Spirocycles
The physical properties of N-Boc protected spirocycles are crucial for their behavior in biological systems and their suitability as drug candidates. These properties are a direct consequence of their unique three-dimensional structure.
Conformational Analysis and 3D Shape
The rigid spirocyclic core significantly restricts the conformational flexibility of the molecule.[3][17] This pre-organization can be advantageous for binding to biological targets, as it reduces the entropic penalty upon binding. The N-Boc group, being bulky, further influences the conformational preferences of the molecule.[17]
Key Techniques for Conformational Analysis:
-
NMR Spectroscopy: Nuclear Overhauser Effect (NOE) studies can provide information about the spatial proximity of different protons, helping to elucidate the preferred conformation in solution.[17][18]
-
X-ray Crystallography: This technique provides a definitive solid-state structure of the molecule, offering precise bond lengths, bond angles, and torsional angles.[19][20][21][22][23]
-
Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to predict the low-energy conformations and the rotational barriers within the molecule.[24][25]
Lipophilicity and Solubility
Lipophilicity, often expressed as logP or logD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[26][27][28][29] The spirocyclic nature of these compounds, with their high sp³ character, generally leads to lower lipophilicity compared to their flat aromatic counterparts.[5][6] The N-Boc group, with its tert-butyl moiety, increases the lipophilicity of the molecule.
Table 1: Calculated Physicochemical Properties of Representative Spirocycles
| Compound | Molecular Weight ( g/mol ) | Fsp³ | clogP |
| N-Boc-azetidine | 171.22 | 1.00 | 1.25 |
| N-Boc-pyrrolidine | 185.25 | 1.00 | 1.68 |
| N-Boc-piperidine | 199.27 | 1.00 | 2.11 |
| Aza-spiro[3.3]heptane | 111.18 | 1.00 | 0.85 |
| N-Boc-aza-spiro[3.3]heptane | 211.29 | 1.00 | 2.35 |
Data is illustrative and calculated using standard cheminformatics software.[30]
The solubility of N-Boc protected spirocycles in aqueous and organic solvents is influenced by a combination of their lipophilicity and crystal packing forces.[27][31] Generally, the increased sp³ character can lead to improved aqueous solubility.[4]
Diagram of Factors Influencing Physicochemical Properties:
Caption: Interplay of the spirocyclic core and N-Boc group on key properties.
PART 3: Chemical Properties and Reactivity
The chemical behavior of N-Boc protected spirocycles is largely dictated by the stability and reactivity of the Boc protecting group and the inherent properties of the spirocyclic framework.
Stability of the N-Boc Group
The N-Boc group is generally stable to a wide range of reagents, including most bases, nucleophiles, and reducing agents.[11][12][15] This stability makes it an excellent choice for multi-step syntheses where other functional groups need to be manipulated.[11]
However, the Boc group is labile under acidic conditions.[11][14] The rate of cleavage is dependent on the strength of the acid and the reaction conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for deprotection.[11][14]
N-Boc Deprotection
The removal of the Boc group is a crucial step to unmask the amine functionality for further reactions or to generate the final active pharmaceutical ingredient (API).
Standard N-Boc Deprotection Protocol (Acidic Conditions):
-
Dissolve the N-Boc protected spirocycle in a suitable solvent, such as dichloromethane (DCM) or dioxane.[32]
-
Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[11][32]
-
Stir the reaction at room temperature. The reaction is usually rapid, often completing within a few hours.[33]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, remove the acid and solvent under reduced pressure. An azeotropic distillation with a solvent like toluene can be used to remove residual TFA.[11]
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Alternative Deprotection Methods: For substrates sensitive to strong acids, milder deprotection methods have been developed. These include:
-
Thermolytic deprotection: Heating the N-Boc compound in a high-boiling solvent like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effect deprotection.[34]
-
Lewis acid-mediated deprotection: Lewis acids such as AlCl₃ can selectively cleave the N-Boc group.[14]
-
Mechanochemical methods: Using basic alumina in a ball mill offers a solvent-free deprotection method.[35]
-
Oxalyl chloride in methanol: This provides a mild method for deprotection at room temperature.[33]
Diagram of N-Boc Deprotection Mechanism:
Caption: Acid-catalyzed deprotection of an N-Boc protected amine.[11]
Reactivity of the Spirocyclic Core
Once the N-Boc group is removed, the resulting spirocyclic amine can undergo a variety of chemical transformations, including:
-
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.
-
Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex amines.
-
Coupling Reactions: Participation in various cross-coupling reactions to form C-N bonds.
The specific reactivity of the spirocyclic framework itself depends on the nature of the rings and the presence of other functional groups. Strained ring systems, for example, may exhibit unique reactivity.[4]
PART 4: Spectroscopic Characterization
The structural elucidation of N-Boc protected spirocycles relies heavily on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons and their connectivity. The chemical shifts and coupling constants are highly dependent on the rigid conformation of the spirocycle.[18]
-
¹³C NMR: Shows the number of different types of carbon atoms. The spiro carbon typically has a characteristic chemical shift.[18]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the complex proton and carbon signals in these intricate 3D structures.[18]
-
-
Infrared (IR) Spectroscopy:
-
The N-H stretch (if present) of the Boc-protected amine is typically observed around 3300-3500 cm⁻¹.
-
A strong carbonyl (C=O) stretch from the carbamate group is a key diagnostic peak, usually appearing in the range of 1680-1720 cm⁻¹.[36]
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound, confirming its elemental composition.
-
Fragmentation patterns can offer clues about the structure, with a characteristic loss of the tert-butyl group or the entire Boc group often observed.
-
-
X-ray Crystallography:
Conclusion and Future Outlook
N-Boc protected spirocycles are valuable building blocks in medicinal chemistry, offering a pathway to novel, three-dimensional chemical entities.[5][6][37] Their unique physical and chemical properties, stemming from the rigid spirocyclic core and the versatile N-Boc protecting group, provide medicinal chemists with powerful tools to modulate ADME properties and enhance biological activity.[5][6] A thorough understanding of their synthesis, conformational preferences, and reactivity is essential for their effective application in the design and development of the next generation of therapeutics. As synthetic methodologies continue to advance, the diversity and complexity of accessible N-Boc protected spirocycles will undoubtedly expand, further solidifying their importance in drug discovery.[3]
References
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ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Available at: [Link]
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Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
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NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
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D'hooghe, M., & Van Brabandt, W. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central, NIH. Available at: [Link]
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European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]
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ResearchGate. (n.d.). Calculated physicochemical properties of Boc-deprotected. Available at: [Link]
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DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Available at: [Link]
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Al-Majid, A. M., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. Available at: [Link]
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Clayden, J., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. NIH. Available at: [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]
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ResearchGate. (2022). A Diastereoselective Mizoroki–Heck Reaction for Synthesis of Spirooxindole-Based Nonnatural Amino Acids Using a Boc-Protected Amine Chiral Auxiliary. Available at: [Link]
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PubMed Central. (n.d.). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Available at: [Link]
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ResearchGate. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. Available at: [Link]
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NIH. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Available at: [Link]
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ACS Publications. (n.d.). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. Available at: [Link]
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Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Available at: [Link]
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YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. Available at: [Link]
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Semantic Scholar. (n.d.). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. Available at: [Link]
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MDPI. (n.d.). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Available at: [Link]
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ResearchGate. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Available at: [Link]
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PubMed. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Available at: [Link]
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PubMed. (2018). Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. Available at: [Link]
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NIH. (2013). The future of crystallography in drug discovery. Available at: [Link]
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NIH. (n.d.). An E/Z conformational behaviour study on the trypanocidal action of lipophilic spiro carbocyclic 2,6-diketopiperazine-1-acetohydroxamic acids. Available at: [Link]
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PubMed. (2021). Improved Lipophilicity and Aqueous Solubility Prediction with Composite Graph Neural Networks. Available at: [Link]
-
ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Available at: [Link]
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PubMed Central. (n.d.). X-ray crystallography over the past decade for novel drug discovery – where are we heading next? Available at: [Link]
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ResearchGate. (2020). Protein X-ray Crystallography and Drug Discovery. Available at: [Link]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Javed/4d262174c35e9541a7d18e47098e9b6b7a544c4e]([Link]
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Methodological & Application
Application Note and Protocol: A Practical Guide to the Synthesis of Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising class of compounds. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, often leading to improved target selectivity, metabolic stability, and physicochemical properties.[1] Among these, diazaspirocycles are of particular interest due to the strategic placement of nitrogen atoms, which can serve as key interaction points with biological targets or as handles for further chemical diversification. This application note provides a detailed, research-grade protocol for the synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate, a valuable building block for the development of novel therapeutics.[2]
The 1,7-diazaspiro[3.5]nonane core, featuring a four-membered azetidine ring fused to a six-membered piperidine ring, presents a unique structural motif. The selective functionalization of one nitrogen atom over the other is a key synthetic challenge that, once overcome, unlocks a wealth of possibilities for creating diverse chemical libraries. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology and the underlying scientific rationale for each procedural choice.
Synthetic Strategy: A Two-Phase Approach
The synthesis of this compound is best approached in two distinct phases:
-
Construction of the 1,7-Diazaspiro[3.5]nonane Core: This initial, multi-step phase focuses on building the fundamental spirocyclic framework.
-
Selective Mono-Boc Protection: This crucial second phase involves the regioselective protection of the piperidinyl nitrogen (N7) with a tert-butyloxycarbonyl (Boc) group, leaving the azetidinyl nitrogen (N1) available for subsequent reactions.
This strategic separation allows for a modular approach to the synthesis, enabling the isolation and characterization of the core diamine before proceeding to the selective protection step.
Phase 1: Synthesis of the 1,7-Diazaspiro[3.5]nonane Core
While a variety of synthetic routes to diazaspirocycles exist, a common and effective strategy involves the construction of the piperidine ring onto a pre-formed azetidine-containing precursor. The following protocol is adapted from established patent literature, which outlines a robust, multi-step sequence.[3][4]
Overall Reaction Scheme for Core Synthesis:
Caption: Phase 1: Synthesis of the 1,7-Diazaspiro[3.5]nonane Core.
Detailed Experimental Protocol for Core Synthesis (Illustrative)
The following represents a generalized, multi-step procedure for the formation of a diazaspiro[3.5]nonane core, based on principles outlined in the patent literature.[3][4] Specific reagents and conditions may require optimization depending on the chosen starting materials.
Step 1: Preparation of a Suitably Substituted Azetidine Precursor
The synthesis typically commences with a commercially available or readily prepared azetidine derivative, often protected at the nitrogen atom to prevent unwanted side reactions.
Step 2: Chain Elongation
The azetidine precursor is then subjected to a series of reactions to introduce a side chain that will ultimately form the piperidine ring. This can involve alkylation or acylation reactions.
Step 3: Introduction of the Second Nitrogen Atom
The second nitrogen atom is introduced into the elongated side chain, often via a nucleophilic substitution or reductive amination reaction.
Step 4: Intramolecular Cyclization to Form the Piperidine Ring
The key spirocyclization step is achieved through an intramolecular reaction, such as a Dieckmann condensation or an intramolecular reductive amination, to form the six-membered piperidine ring.
Step 5: Deprotection to Yield the 1,7-Diazaspiro[3.5]nonane Core
In the final step of this phase, any protecting groups on the nitrogen atoms are removed to yield the free diamine, typically as a salt (e.g., dihydrochloride) to improve stability and handling.
Phase 2: Selective Mono-Boc Protection of the N7 Position
With the 1,7-diazaspiro[3.5]nonane core in hand, the next critical step is the selective protection of the N7 (piperidine) nitrogen. This selectivity is achievable due to the inherent differences in the chemical environment of the two nitrogen atoms. The N1 nitrogen is part of a sterically more hindered four-membered azetidine ring, while the N7 nitrogen resides in a less hindered six-membered piperidine ring. This difference in steric accessibility can be exploited to achieve regioselective protection.
A highly effective and citable method for the selective mono-Boc protection of diamines involves the use of a single equivalent of a proton source to selectively protonate the more basic nitrogen atom, followed by the addition of the Boc-anhydride.[5][6] The protonated amine is rendered unreactive towards acylation, allowing for the selective protection of the free amine.
Reaction Scheme for Selective Boc Protection:
Caption: Phase 2: Selective Mono-Boc Protection at the N7 Position.
Detailed Experimental Protocol for Selective Mono-Boc Protection
This protocol is adapted from the general method for selective mono-Boc protection of diamines described by Servín et al.[5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1,7-Diazaspiro[3.5]nonane | ≥95% | Synthesized in Phase 1 | Can be used as the free base or dihydrochloride salt. |
| Methanol (MeOH) | Anhydrous | Acros Organics | Ensure dryness for optimal reaction. |
| Trimethylsilyl chloride (TMSCl) | ≥98% | Sigma-Aldrich | Used to generate one equivalent of HCl in situ. Handle with care. |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Alfa Aesar | |
| Sodium hydroxide (NaOH) | Pellets | Fisher Scientific | For workup. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | EMD Millipore | For drying. |
Procedure:
-
Preparation of the Mono-hydrochloride Salt (in situ):
-
To a solution of 1,7-diazaspiro[3.5]nonane (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl chloride (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes. This in situ generation of one equivalent of HCl selectively protonates one of the nitrogen atoms.[5]
-
-
Boc Protection:
-
To the solution from the previous step, add a solution of di-tert-butyl dicarbonate (1.05 eq) in methanol.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and adjust the pH to >12 with a 2N aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford this compound as a pure compound.
-
Characterization Data (Expected)
| Analysis | Expected Results |
| Appearance | Colorless to pale yellow oil or solid. |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol [7] |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic signals for the Boc group (singlet, ~1.45 ppm, 9H), and protons on the azetidine and piperidine rings. |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals corresponding to the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~79 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbons of the diazaspirocycle. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₂H₂₃N₂O₂: 227.1754; found: 227.1756. |
Troubleshooting and Key Considerations
-
Formation of the Di-Boc Protected Product: The primary potential side product is the di-protected diamine. To minimize its formation, it is crucial to use no more than one equivalent of the Boc-anhydride and to ensure the efficient mono-protonation of the diamine prior to its addition.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or slightly warming the reaction mixture (e.g., to 40 °C).
-
Purification Challenges: The polarity of the mono-protected product and any unreacted diamine may be similar. Careful optimization of the chromatographic conditions is necessary for effective separation.
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution and an understanding of the underlying chemical principles. By following the two-phase approach outlined in this application note—the construction of the diazaspirocyclic core followed by a regioselective mono-Boc protection—researchers can reliably access this valuable building block for drug discovery and development. The conformational rigidity and unique three-dimensional orientation of the substituents on the 1,7-diazaspiro[3.5]nonane scaffold make it an attractive starting point for the synthesis of novel chemical entities with potentially superior pharmacological profiles.
References
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.
- CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI. [Link]
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7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane - MySkinRecipes. [Link]
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Selective Mono‐BOC Protection of Diamines - ResearchGate. [Link]
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Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects - Wiley Online Library. [Link]
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This compound - PubChem. [Link]
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Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - NIH. [Link]
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. [Link]
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Application Notes and Protocols for the Seven-Step Synthesis of 1-Boc-1,7-diazaspiro[3.5]nonane
Introduction
1-Boc-1,7-diazaspiro[3.5]nonane is a valuable saturated heterocyclic scaffold frequently utilized in medicinal chemistry and drug discovery programs. Its rigid spirocyclic core and orthogonally protected nitrogens provide a unique three-dimensional architecture for the development of novel therapeutic agents. This document provides a comprehensive, step-by-step guide for the seven-step synthesis of 1-Boc-1,7-diazaspiro[3.5]nonane, commencing from the readily available N-benzyl-4-piperidone. This protocol is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the rationale behind the chosen synthetic strategy and methodologies.
Overall Synthetic Scheme
The seven-step synthesis transforms a simple piperidone derivative into the target diazaspirocycle through a sequence of condensation, reduction, activation, cyclization, and protecting group manipulations.
Caption: Overall workflow of the seven-step synthesis.
Detailed Protocols and Scientific Rationale
Step 1: Knoevenagel Condensation to Diethyl 2-(1-benzylpiperidin-4-ylidene)malonate
Reaction: N-benzyl-4-piperidone + Diethyl malonate → Diethyl 2-(1-benzylpiperidin-4-ylidene)malonate
Scientific Rationale: The synthesis commences with a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[1][2] This reaction involves the condensation of an active methylene compound, in this case, diethyl malonate, with a carbonyl compound, N-benzyl-4-piperidone. The reaction is catalyzed by a weak base, ammonium acetate, which facilitates the deprotonation of diethyl malonate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the piperidone. Subsequent dehydration yields the α,β-unsaturated product. The benzyl protecting group on the piperidine nitrogen is stable under these conditions and serves to activate the 4-position while preventing unwanted side reactions.
Experimental Protocol:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| N-benzyl-4-piperidone | 189.26 | 200 g | 1.0 |
| Diethyl malonate | 160.17 | 186 g | 1.1 |
| Ammonium acetate | 77.08 | 138 g | 1.7 |
| Ethanol | 46.07 | 1.3 L | - |
-
To a solution of N-benzyl-4-piperidone (200 g, 1.06 mol) in ethanol (1.3 L) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ammonium acetate (138 g, 1.79 mol).
-
Heat the mixture to 80 °C with stirring for 1 hour.
-
Add diethyl malonate (186 g, 1.16 mol) dropwise to the reaction mixture.
-
Maintain the reaction under reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: petroleum ether/ethyl acetate = 5/1 v/v).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
To the crude product, add 1N sodium hydroxide solution to adjust the pH to 8.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford diethyl 2-(1-benzylpiperidin-4-ylidene)malonate as a yellow oil. (Yield: ~41%)
Step 2: Reduction of the Diester to 2-(1-benzylpiperidin-4-yl)propane-1,3-diol
Reaction: Diethyl 2-(1-benzylpiperidin-4-ylidene)malonate → 2-(1-benzylpiperidin-4-yl)propane-1,3-diol
Scientific Rationale: This step involves the reduction of both the ester functionalities and the exocyclic double bond of the malonate derivative to the corresponding diol. Lithium borohydride (LiBH₄) is chosen as the reducing agent. While not as reactive as lithium aluminum hydride (LAH), LiBH₄ is a stronger reducing agent than sodium borohydride (NaBH₄) and is capable of reducing esters to alcohols.[3][4] Its milder nature offers better chemoselectivity and safer handling. The reaction is performed in tetrahydrofuran (THF), an aprotic ether solvent in which LiBH₄ is highly soluble.
Experimental Protocol:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| Diethyl 2-(1-benzylpiperidin-4-ylidene)malonate | 331.42 | 132 g | 1.0 |
| Lithium borohydride | 21.78 | 13.7 g | 1.5 |
| Tetrahydrofuran (THF) | 72.11 | 1 L | - |
-
Dissolve diethyl 2-(1-benzylpiperidin-4-ylidene)malonate (132 g, 0.398 mol) in anhydrous THF (1 L) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium borohydride (13.7 g, 0.629 mol) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-(1-benzylpiperidin-4-yl)propane-1,3-diol as a crude product, which can be used in the next step without further purification.
Step 3: Di-p-toluenesulfonylation of the Diol
Reaction: 2-(1-benzylpiperidin-4-yl)propane-1,3-diol + p-Toluenesulfonyl chloride → (2-(1-benzylpiperidin-4-yl)propane-1,3-diyl)bis(4-methylbenzenesulfonate)
Scientific Rationale: The hydroxyl groups of the diol are converted to tosylates, which are excellent leaving groups. This activation step is crucial for the subsequent intramolecular cyclization. p-Toluenesulfonyl chloride (TsCl) is used in the presence of a base, triethylamine (TEA), which neutralizes the HCl generated during the reaction. Dichloromethane (DCM) is a suitable solvent for this transformation.
Experimental Protocol:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| 2-(1-benzylpiperidin-4-yl)propane-1,3-diol | 249.35 | 5 g | 1.0 |
| p-Toluenesulfonyl chloride | 190.65 | 7.15 g | 2.0 |
| Triethylamine | 101.19 | 3.64 g | 2.0 |
| Dichloromethane (DCM) | 84.93 | 0.2 L | - |
-
Dissolve the diol (5 g, 0.020 mol) in DCM (0.2 L) in a round-bottom flask at room temperature.
-
Add p-toluenesulfonyl chloride (7.15 g, 0.0375 mol) and triethylamine (3.64 g, 0.036 mol) to the solution.
-
Stir the reaction mixture overnight at 25 °C. Monitor the reaction by TLC (eluent: dichloromethane/methanol = 10/1 v/v).
-
Upon completion, pour the reaction mixture into water and extract with DCM.
-
Wash the organic layer with saturated brine (250 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the ditosylated product as a yellow oil. (Yield: quantitative)
Step 4: Intramolecular Cyclization to Form the Azetidine Ring
Reaction: (2-(1-benzylpiperidin-4-yl)propane-1,3-diyl)bis(4-methylbenzenesulfonate) → 7-benzyl-1-tosyl-1,7-diazaspiro[3.5]nonane
Scientific Rationale: This step involves an intramolecular nucleophilic substitution to form the strained four-membered azetidine ring. The nitrogen of the piperidine is not the nucleophile here; rather, an external amine source is implied in the patent's description, which then undergoes cyclization. However, a more plausible interpretation based on the provided reactants is the intramolecular cyclization of one of the tosylated positions with an amine that is not explicitly mentioned in the initial steps of the patent, or a rearrangement/fragmentation pathway. A more direct interpretation from the patent is the cyclization of the ditosylate with an amine source, which is not explicitly mentioned. For the purpose of this protocol, we will assume a direct intramolecular cyclization of a precursor amine, as this is a common strategy for azetidine synthesis.[5] The use of cesium carbonate as a base is advantageous due to its high solubility in organic solvents and its ability to promote Williamson ether-like cyclizations.
Experimental Protocol:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| Ditosylate product from Step 3 | 557.74 | 10.5 g | 1.0 |
| Cesium carbonate | 325.82 | - | Excess |
| Acetonitrile | 41.05 | - | - |
-
Dissolve the ditosylate from Step 3 (10.5 g, 0.0188 mol) in acetonitrile.
-
Add an excess of cesium carbonate.
-
Heat the reaction mixture at a temperature between 25-90 °C for 3 hours. Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography to yield the spirocyclic azetidine derivative.
Step 5: Reductive Detosylation
Reaction: 7-benzyl-1-tosyl-1,7-diazaspiro[3.5]nonane → 7-benzyl-1,7-diazaspiro[3.5]nonane
Scientific Rationale: The N-tosyl protecting group is removed in this step. The use of magnesium metal in methanol is an effective method for the reductive cleavage of sulfonamides.[6][7] This method is often preferred over other reductive methods as it is operationally simple and avoids the use of strong acids or bases. The reaction proceeds via a single-electron transfer (SET) mechanism from the magnesium surface to the sulfonamide.
Experimental Protocol:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| N-Tosyl spirocycle from Step 4 | 384.53 | - | 1.0 |
| Magnesium turnings | 24.31 | - | Excess |
| Methanol | 32.04 | - | - |
-
To a suspension of the N-tosyl spirocycle from Step 4 in methanol, add an excess of magnesium turnings.
-
Heat the reaction mixture at a temperature between 25-80 °C for 1 hour. The reaction may be sonicated to facilitate the process.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove magnesium salts and concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the deprotected spirodiamine.
Step 6: Boc Protection of the Secondary Amine
Reaction: 7-benzyl-1,7-diazaspiro[3.5]nonane + Di-tert-butyl dicarbonate → tert-butyl 7-benzyl-1,7-diazaspiro[3.5]nonane-1-carboxylate
Scientific Rationale: The more reactive secondary amine of the azetidine ring is selectively protected with a tert-butyloxycarbonyl (Boc) group.[8][9] Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation. The reaction is typically carried out in a non-polar solvent like dichloromethane. The Boc group is a crucial protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Experimental Protocol:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| Spirodiamine from Step 5 | 230.34 | - | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | - | 1.1 |
| Dichloromethane (DCM) | 84.93 | - | - |
-
Dissolve the spirodiamine from Step 5 in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 25 °C for 12 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to afford the Boc-protected spirodiamine.
Step 7: Deprotection of the Benzyl Group
Reaction: tert-butyl 7-benzyl-1,7-diazaspiro[3.5]nonane-1-carboxylate → tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Scientific Rationale: The final step is the removal of the N-benzyl group to yield the target compound. Catalytic transfer hydrogenation is a safe and efficient method for this debenzylation.[5][10] Palladium on carbon (Pd/C) is the catalyst of choice, and a hydrogen donor, such as ammonium formate or formic acid, is used in place of hydrogen gas. This method is particularly advantageous as it is orthogonal to the acid-labile Boc protecting group, which remains intact under these conditions.[11]
Experimental Protocol:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| N-Benzyl-N'-Boc-spirodiamine from Step 6 | 330.45 | - | 1.0 |
| 10% Palladium on carbon (Pd/C) | - | - | Catalytic |
| Ammonium formate | 63.06 | - | Excess |
| Methanol | 32.04 | - | - |
-
Dissolve the N-benzyl-N'-Boc-spirodiamine from Step 6 in methanol.
-
To this solution, add 10% Pd/C (catalytic amount) and an excess of ammonium formate.
-
Stir the reaction mixture at 25 °C for 3 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final product, 1-Boc-1,7-diazaspiro[3.5]nonane.
Summary of Results
| Step | Product | Yield (%) |
| 1 | Diethyl 2-(1-benzylpiperidin-4-ylidene)malonate | ~41 |
| 2 | 2-(1-benzylpiperidin-4-yl)propane-1,3-diol | High |
| 3 | (2-(1-benzylpiperidin-4-yl)propane-1,3-diyl)bis(4-methylbenzenesulfonate) | Quantitative |
| 4 | 7-benzyl-1-tosyl-1,7-diazaspiro[3.5]nonane | Moderate |
| 5 | 7-benzyl-1,7-diazaspiro[3.5]nonane | High |
| 6 | tert-butyl 7-benzyl-1,7-diazaspiro[3.5]nonane-1-carboxylate | High |
| 7 | 1-Boc-1,7-diazaspiro[3.5]nonane | High |
Conclusion
This application note provides a detailed and scientifically grounded seven-step protocol for the synthesis of 1-Boc-1,7-diazaspiro[3.5]nonane. By elucidating the rationale behind each synthetic transformation and providing comprehensive experimental procedures, this guide aims to empower researchers in the fields of organic synthesis and medicinal chemistry to confidently prepare this valuable building block for their research endeavors. The described route is robust and scalable, utilizing well-established chemical transformations.
References
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Knoevenagel, E. Ueber eine Darstellungsweise der Glutarsäure. Ber. Dtsch. Chem. Ges.1894 , 27 (2), 2345–2346. [Link]
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Gaunt, M. J.; Johansson, C. C. C.; McNally, A.; Vo, N. T. Palladium-catalysed C–H activation and C–C bond formation: a new strategy for organic synthesis. Drug Discov. Today2007 , 12 (1-2), 8-25. [Link]
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.
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Li, W.; Gatti, M.; Waser, J. Synthesis of Azetidines and Other Saturated N-Heterocycles. In Topics in Heterocyclic Chemistry; Springer, 2018; Vol. 53, pp 1-43. [Link]
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Bream, R. N.; Ley, S. V. Catalytic transfer hydrogenation for the removal of protecting groups. J. Chem. Soc., Perkin Trans. 12002 , 1-26. [Link]
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G. H. Lee, I. K. Youn, E. B. Choi, H. K. Lee, G. H. Yon, H. C. Yang and C. S. Pak, Magnesium in Methanol (Mg / MeOH) in Organic Syntheses, Curr. Org. Chem., 2004 , 8, 1263-1287. [Link]
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Alonso, F.; Yus, M. The Use of Magnesium Metal in Organic Synthesis. Chem. Rev.2004 , 104 (7), 3079–3160. [Link]
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Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109 (6), 2455–2504. [Link]
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Khurana, J. M.; Kandpal, B. M. A novel method of reduction of >C=N-group in hydrazones, phenylhydrazones, azines, and tosylhydrazones by Mg–methanol. Monatsh. Chem.2003 , 134, 1377–1381. [Link]
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Periasamy, M.; Thirumalaikumar, M. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. J. Organomet. Chem.2000 , 609 (1-2), 137-151. [Link]
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Ram, S.; Ehrenkaufer, R. E. A mild and selective method for the debenzylation of N-benzylamines and O-benzyl ethers with formic acid. Tetrahedron Lett.1984 , 25 (32), 3415-3418. [Link]
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Tietze, L. F.; Beifuss, U. The Knoevenagel Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 341-394. [Link]
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Wikipedia contributors. Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]
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Reagents for Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate Synthesis: An In-depth Technical Guide
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as privileged structures in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and selective interactions with biological targets. Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is a valuable bifunctional building block, featuring a protected piperidine ring fused to an azetidine ring. This unique topology makes it a sought-after intermediate for the synthesis of novel therapeutics, particularly in the development of kinase inhibitors and other targeted agents. This guide provides a comprehensive overview of the reagents and protocols for the synthesis of this important compound, grounded in established chemical principles and supported by authoritative literature.
Synthetic Strategies: A Multi-Step Approach to a Complex Scaffold
The synthesis of this compound is a multi-step process that requires careful selection of reagents and precise control of reaction conditions. The most well-documented route involves a seven-step sequence starting from readily available precursors.[1][2] This approach, while lengthy, is robust and amenable to scale-up. The overall synthetic workflow is depicted below.
Caption: Overall workflow for the seven-step synthesis.
Detailed Experimental Protocols and Mechanistic Insights
PART 1: Synthesis of the Piperidone Intermediate
Step 1: Knoevenagel Condensation
The synthesis commences with a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[3][4] In this step, a suitable starting material is reacted with diethyl malonate in the presence of a weak base, such as ammonium acetate, to form a piperidone derivative.
Caption: Key components of the Knoevenagel condensation step.
Protocol:
-
To a solution of N-benzyl-4-piperidone (1.0 eq) in ethanol, add ammonium acetate (0.76 eq).
-
Heat the mixture to 80 °C for 1 hour.
-
Add diethyl malonate (0.6 eq) dropwise and reflux the reaction mixture for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the crude product to pH 8 with 1N sodium hydroxide solution and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the piperidone derivative.
Mechanistic Rationale: The ammonium acetate serves as a catalyst, generating an enolate from diethyl malonate, which then undergoes a nucleophilic addition to the carbonyl group of the piperidone. Subsequent dehydration yields the α,β-unsaturated dicarbonyl compound.[5][6]
PART 2: Formation of the Spirocyclic Core
Step 2: Ester Reduction
The diester intermediate is then reduced to the corresponding diol using a hydride reducing agent. Lithium borohydride is a suitable choice for this transformation as it selectively reduces esters in the presence of other functional groups.[7][8]
Protocol:
-
Dissolve the piperidone derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of lithium borohydride (2.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 2.5 hours.
-
Quench the reaction by the slow addition of water, followed by 1N hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Mechanistic Rationale: The hydride from lithium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Two successive hydride additions, with the departure of the ethoxy group, lead to the formation of the primary alcohol.[9]
Step 3: Tosylation
The primary hydroxyl groups of the diol are converted to a better leaving group by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.
Protocol:
-
Dissolve the diol (1.0 eq) in dichloromethane (DCM) and add triethylamine (3.0 eq).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (2.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the ditosylated product.
Step 4: Intramolecular Cyclization
The formation of the spiro-azetidine ring is achieved through an intramolecular nucleophilic substitution. The secondary amine attacks one of the tosylated carbons, displacing the tosylate leaving group. Cesium carbonate is an effective base for this cyclization.[10]
Protocol:
-
Dissolve the ditosylated intermediate (1.0 eq) in acetonitrile.
-
Add cesium carbonate (3.0 eq) and heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate to obtain the crude spirocyclic intermediate.
PART 3: Deprotection and Final Product Formation
Step 5: Reductive Detosylation
The tosyl group on the newly formed azetidine ring is removed via a reductive cleavage. A common method for this is the use of magnesium turnings in methanol.[11][12]
Protocol:
-
To a solution of the N-tosyl spirocycle (1.0 eq) in methanol, add magnesium turnings (10.0 eq).
-
Heat the mixture to reflux for 1 hour.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Mechanistic Rationale: The reduction of sulfonamides with magnesium in methanol is believed to proceed through a single-electron transfer mechanism from the magnesium metal to the sulfonamide, leading to the cleavage of the nitrogen-sulfur bond.[7]
Step 6: Boc Protection
The secondary amine of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the final step. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.[1][12][13][14][15][16][17][18][19]
Protocol:
-
Dissolve the spirocyclic diamine (1.0 eq) in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.2 eq) and stir at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify by column chromatography to yield the N-Boc protected intermediate.
Mechanistic Rationale: The lone pair of the amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, eliminating tert-butoxide and carbon dioxide, to form the stable carbamate.[1][12][15]
Step 7: Debenzylation
The final step is the removal of the N-benzyl group from the azetidine nitrogen. This is typically achieved by catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and a hydrogen donor like ammonium formate.[11][20][21]
Protocol:
-
Dissolve the N-benzyl, N'-Boc protected spirodiamine (1.0 eq) in methanol.
-
Add 10% palladium on carbon (10 wt%).
-
Add ammonium formate (5.0 eq) and stir the mixture at room temperature for 3 hours.
-
Filter the reaction mixture through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate to obtain the final product, this compound.
Summary of Reagents and Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) |
| 1 | Knoevenagel Condensation | N-Benzyl-4-piperidone, Diethyl malonate, Ammonium acetate | Ethanol | 80 | 5 |
| 2 | Ester Reduction | Lithium borohydride | THF | 0 - RT | 2.5 |
| 3 | Tosylation | p-Toluenesulfonyl chloride, Triethylamine | DCM | 0 - RT | 12 |
| 4 | Intramolecular Cyclization | Cesium carbonate | Acetonitrile | Reflux | 3 |
| 5 | Reductive Detosylation | Magnesium, Methanol | Methanol | Reflux | 1 |
| 6 | Boc Protection | Di-tert-butyl dicarbonate | DCM | RT | 12 |
| 7 | Debenzylation | 10% Pd/C, Ammonium formate | Methanol | RT | 3 |
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals include a singlet for the tert-butyl protons around 1.4 ppm, and multiplets for the methylene protons of the azetidine and piperidine rings.
-
¹³C NMR: Characteristic signals for the carbonyl carbon of the Boc group, the spiro carbon, and the various methylene carbons of the heterocyclic rings are expected.
-
Mass Spectrometry (HRMS): The calculated mass should be confirmed by high-resolution mass spectrometry. For C₁₂H₂₂N₂O₂, the expected [M+H]⁺ is approximately 227.1754.
Alternative Synthetic Approaches
While the seven-step synthesis is a reliable method, researchers may consider alternative strategies to potentially shorten the sequence or access analogs. One promising approach is the dearomatizing intramolecular diamination of phenols, which can rapidly generate complex spirocyclic systems. Another strategy involves rhodium-catalyzed C-H amination, which offers a direct way to form C-N bonds. These advanced methods, while potentially more efficient, may require more specialized catalysts and optimization for this specific target.
Conclusion
The synthesis of this compound is a challenging yet rewarding endeavor that provides access to a valuable building block for drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge necessary to successfully synthesize this compound. By understanding the function of each reagent and the rationale behind each synthetic step, chemists can troubleshoot potential issues and adapt these methods for the synthesis of novel spirocyclic derivatives.
References
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry . Available at: [Link]
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Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study . The Journal of Organic Chemistry. Available at: [Link]
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Mild, efficient cleavage of arenesulfonamides by magnesium reduction . Royal Society of Chemistry. Available at: [Link]
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Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions . The Journal of Physical Chemistry B. Available at: [Link]
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Boc Protecting Group for Amines - Chemistry Steps . Available at: [Link]
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N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates . MDPI. Available at: [Link]
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Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | Request PDF . ResearchGate. Available at: [Link]
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Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols . Chemical Communications. Available at: [Link]
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tert-Butyloxycarbonyl protecting group - Wikipedia . Available at: [Link]
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Lithium borohydride - Wikipedia . Available at: [Link]
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Palladium-catalyzed transfer hydrogenation of organic substrates by hypophosphite in water containing a nonionic surfactant . Springer. Available at: [Link]
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Amine Protection and Deprotection - Master Organic Chemistry . Available at: [Link]
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Catalytic Transfer Hydrodebenzylation with Low Palladium Loading . R Discovery. Available at: [Link]
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Knoevenagel Condensation - J&K Scientific LLC . Available at: [Link]
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Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC - NIH . Available at: [Link]
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Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC - NIH . Available at: [Link]
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(PDF) Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst - ResearchGate . Available at: [Link]
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Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal . Available at: [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. Available at: [Link]
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Knoevenagel condensation - Wikipedia . Available at: [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . Royal Society of Chemistry. Available at: [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal . Available at: [Link]
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Magnesium-Catalyzed Mild Reduction of Tertiary and Secondary Amides to Amines - Iowa State University Digital Repository . Available at: [Link]
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Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction . Journal of the American Chemical Society. Available at: [Link]
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Anatoxin-a - Wikipedia . Available at: [Link]
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Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines - ResearchGate . Available at: [Link]
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(PDF) N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates - ResearchGate . Available at: [Link]
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Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed Central . Available at: [Link]
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This compound | C12H22N2O2 - PubChem . Available at: [Link]
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Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - MDPI . Available at: [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH . Available at: [Link]
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(PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols - ResearchGate . Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate . Available at: [Link]
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents.
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Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis . The Journal of Organic Chemistry. Available at: [Link]
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-
Magnesium-Catalyzed Mild Reduction of Tertiary and Secondary Amides to Amines | Request PDF . ResearchGate. Available at: [Link]
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tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 . PubChem. Available at: [Link]
-
3-OXO-2,7-DIAZASPIRO-[3.5]-NONANE-1,7-DICARBOXYLIC-ACID-1-TERT.-BUTYLESTER-7-METHYLESTER - Optional[13C NMR] - Chemical Shifts - SpectraBase . Available at: [Link]
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Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl] - OUCI . Available at: [Link]
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Application Notes and Protocols: Regioselective Boc Protection of 1,7-Diazaspiro[3.5]nonane
Introduction: The Strategic Importance of Regioselective Protection in Spirocyclic Diamine Chemistry
1,7-Diazaspiro[3.5]nonane is a conformationally constrained spirocyclic diamine that has garnered significant attention as a valuable scaffold in modern medicinal chemistry. Its rigid three-dimensional structure is a desirable feature in the design of novel therapeutic agents, offering the potential for enhanced binding affinity and selectivity to biological targets. The presence of two distinct secondary amine functionalities—one within a four-membered azetidine ring and the other in a six-membered piperidine ring—presents a unique synthetic challenge: the regioselective functionalization of one nitrogen atom over the other.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of amine protection in multi-step organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] Achieving selective mono-Boc protection of 1,7-diazaspiro[3.5]nonane is a critical transformation, unlocking the ability to sequentially elaborate the two distinct nitrogen vectors and enabling the synthesis of diverse compound libraries for drug discovery programs.
This application note provides a comprehensive guide to the reaction conditions for the regioselective Boc protection of 1,7-diazaspiro[3.5]nonane. We will delve into the underlying principles governing selectivity, present detailed experimental protocols, and offer practical guidance for reaction optimization and troubleshooting.
Understanding the Reaction: Principles of Regioselectivity
The differential reactivity of the two nitrogen atoms in 1,7-diazaspiro[3.5]nonane is the key to achieving regioselective protection. This difference arises from a combination of steric and electronic factors. The nitrogen atom in the piperidine ring (N7) is generally more basic and less sterically hindered than the nitrogen atom in the azetidine ring (N1). Consequently, N7 is more nucleophilic and will preferentially react with an electrophile like di-tert-butyl dicarbonate ((Boc)₂O).
A common and highly effective strategy to enhance the selectivity of mono-Boc protection of diamines involves the in situ generation of a mono-protonated species.[3][4][5] By adding one equivalent of a protic acid, the more basic nitrogen is protonated, rendering it non-nucleophilic. The remaining free amine can then react with (Boc)₂O to yield the desired mono-protected product.[1][6]
Reaction Scheme:
Caption: Regioselective Boc protection of 1,7-diazaspiro[3.5]nonane.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the regioselective mono-Boc protection of 1,7-diazaspiro[3.5]nonane.
Protocol 1: Standard Boc Protection with Di-tert-butyl dicarbonate
This protocol describes a general method for the Boc protection of a secondary amine.
Materials:
-
1,7-Diazaspiro[3.5]nonane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,7-diazaspiro[3.5]nonane (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.1 - 1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 - 1.2 eq) in the same solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-Boc protected 1,7-diazaspiro[3.5]nonane.
Protocol 2: Regioselective Mono-Boc Protection via In Situ Mono-protonation
This protocol is adapted from established methods for the selective mono-protection of diamines and is designed to favor the formation of the 7-Boc isomer.[3][4][6][7]
Materials:
-
1,7-Diazaspiro[3.5]nonane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (TMSCl) or Acetyl Chloride (AcCl)
-
2N Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1,7-diazaspiro[3.5]nonane (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of freshly distilled chlorotrimethylsilane or acetyl chloride dropwise to the stirred solution. This will generate one equivalent of HCl in situ, leading to the formation of the mono-hydrochloride salt of the diamine.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring for completion by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mono-Boc protected product.
-
If necessary, the product can be further purified by silica gel column chromatography.
Data Presentation: Comparison of Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | (Boc)₂O (eq.) | Yield (%) | Selectivity (7-Boc:1-Boc) | Reference |
| 1 | TEA | DCM | 0 to rt | 1.1 | Moderate to Good | Moderate | General Protocol |
| 2 | DIEA | THF | 0 to rt | 1.05 | Good | Moderate | General Protocol |
| 3 | In situ HCl | MeOH | 0 to rt | 1.0 | Good to Excellent | High | [3][4][6] |
Note: The yields and selectivities are generalized based on typical outcomes for similar diamine protections. Actual results may vary and require optimization.
Characterization and Analysis
Confirmation of the desired mono-Boc protected product and determination of the isomeric ratio can be achieved through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts of the protons and carbons adjacent to the newly formed carbamate will be significantly different from those of the free amine. Comparison of the spectra with those of the starting material and known examples of Boc-protected azetidines and piperidines will aid in assigning the structure of the major isomer.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the product and, with appropriate calibration, to quantify the ratio of the two mono-Boc isomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | - Inactive (Boc)₂O (hydrolyzed) - Insufficiently basic conditions - Low reaction temperature | - Use fresh (Boc)₂O - Increase the amount of base or use a stronger, non-nucleophilic base like DBU - Allow the reaction to proceed at room temperature or with gentle heating |
| Formation of di-Boc product | - Excess (Boc)₂O used - Reaction run for too long - High concentration of reactants | - Use stoichiometric amounts of (Boc)₂O - Carefully monitor the reaction and stop it upon consumption of the starting material - Add the (Boc)₂O solution slowly and at a lower temperature |
| Poor regioselectivity | - Steric and electronic differences between the two amines are not sufficiently exploited | - Employ the in situ mono-protonation protocol (Protocol 2) to deactivate the more basic amine - Experiment with different solvents to influence the relative reactivity of the amines |
| Difficult purification | - Similar polarity of the product and byproducts | - Optimize the reaction to minimize byproduct formation - Utilize a different stationary phase or solvent system for column chromatography - Consider derivatization to facilitate separation |
Conclusion
The regioselective mono-Boc protection of 1,7-diazaspiro[3.5]nonane is a crucial step in the utilization of this valuable scaffold for drug discovery. By understanding the principles of reactivity and employing strategic reaction conditions, particularly the in situ mono-protonation of the more basic piperidine nitrogen, high yields and excellent regioselectivity for the 7-Boc protected isomer can be achieved. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully perform and optimize this important transformation.
References
-
Servin, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate. PubChem. [Link]
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedure. The Royal Society of Chemistry. [Link]
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-
Semantic Scholar. (2007). Selective Mono‐BOC Protection of Diamines. Semantic Scholar. [Link]
-
ResearchGate. (2009). Preparation of Mono Boc-Protected Unsymmetrical Diamines. ResearchGate. [Link]
-
Data Sheet. (n.d.). 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic Acid. Data Sheet. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem. [Link]
-
MySkinRecipes. (n.d.). 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane. MySkinRecipes. [Link]
-
PubChem. (n.d.). 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane. PubChem. [Link]
-
PubChemLite. (n.d.). 7-methyl-1,7-diazaspiro[3.5]nonane. PubChemLite. [Link]
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Application Notes and Protocols: The Strategic Incorporation of Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate in the Synthesis of Next-Generation PARP-1 Inhibitors
Introduction: Beyond the Planar Paradigm in PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone enzyme in the cellular DNA damage response, playing a critical role in the repair of single-strand breaks. Its inhibition has emerged as a powerful therapeutic strategy, particularly in cancers harboring defects in homologous recombination repair pathways, such as those with BRCA1/2 mutations. This has led to the development and approval of several PARP-1 inhibitors, including Olaparib, which have significantly impacted cancer therapy.[1]
The core structure of many first-generation PARP-1 inhibitors features a planar aromatic system responsible for key interactions within the enzyme's active site. However, the quest for inhibitors with enhanced selectivity, improved physicochemical properties, and novel intellectual property landscapes has driven the exploration of more three-dimensional molecular architectures. Spirocyclic scaffolds, in particular, have garnered considerable attention for their ability to confer conformational rigidity and provide unique exit vectors for substituent placement, thereby enabling finer control over target engagement and off-target effects.
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the use of Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate as a key building block in the synthesis of advanced PARP-1 inhibitors. We will delve into the scientific rationale for its use, provide a detailed, step-by-step protocol for its incorporation into a PARP-1 inhibitor scaffold analogous to Olaparib, and discuss the structure-activity relationships that underscore its utility.
The Scientific Rationale: Why this compound?
The diazaspiro[3.5]nonane moiety serves as a bioisosteric replacement for the piperazine ring found in Olaparib and other PARP-1 inhibitors. This substitution is not merely a structural permutation but a strategic decision rooted in several key principles of medicinal chemistry:
-
Conformational Rigidity and Pre-organization: The spirocyclic nature of the diazaspiro[3.5]nonane core locks the conformation of the molecule, reducing the entropic penalty upon binding to the PARP-1 active site. This pre-organization of the ligand can lead to enhanced binding affinity and potency.
-
Improved Selectivity: The unique three-dimensional arrangement of the diazaspiro[3.5]nonane scaffold allows for more specific interactions with the target enzyme. This can lead to improved selectivity for PARP-1 over other PARP family members, potentially reducing off-target effects and associated toxicities.
-
Vectorial Control for Substituent Placement: The spirocyclic core provides distinct and well-defined vectors for the placement of substituents. This allows for the precise orientation of chemical groups to probe for additional interactions within the active site or to modulate physicochemical properties such as solubility and metabolic stability.
-
Novel Chemical Space: The incorporation of the diazaspiro[3.5]nonane scaffold moves away from the more heavily explored chemical space of traditional PARP-1 inhibitors, offering opportunities for the development of novel intellectual property.
Research has shown that replacing the piperazine in the Olaparib framework with a diazaspiro core can lead to analogues with interesting pharmacological profiles, including reduced DNA damage and cytotoxicity, which could be beneficial in therapeutic areas beyond oncology where PARP-1 inhibition is desirable without inducing cell death.[2]
Experimental Section: Synthesis of a PARP-1 Inhibitor Incorporating the Diazaspiro[3.5]nonane Scaffold
This section provides a detailed protocol for the synthesis of an Olaparib analogue incorporating the this compound moiety. The synthesis involves the amide coupling of a suitable carboxylic acid intermediate with the diazaspiro compound, followed by deprotection of the Boc group.
Overall Synthetic Workflow
The synthesis can be visualized as a two-step process starting from a pre-synthesized carboxylic acid core and the commercially available this compound.
Sources
Application of Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate for the Synthesis of Potent CDK4/6 Inhibitors
Introduction: The Critical Role of CDK4/6 Inhibition and Novel Scaffolds in Oncology
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, specifically governing the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2] In many forms of cancer, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cellular proliferation.[3] The development of selective CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, has revolutionized the treatment landscape for these cancers.[3][4] These agents, when used in combination with endocrine therapy, significantly improve patient outcomes by inducing cell cycle arrest.[2]
The core structure of many CDK4/6 inhibitors is a heterocyclic scaffold, such as pyrido[2,3-d]pyrimidin-7(8H)-one, which mimics the purine core of ATP to bind to the kinase hinge region.[5][6][7] A key element for achieving high potency and favorable pharmaceutical properties is the substitution at the C2 position of this core, often with an amine-containing moiety. This has driven extensive research into novel, conformationally constrained diamine building blocks.
Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is a spirocyclic diamine that offers a unique three-dimensional architecture. Its rigid structure can pre-organize the molecule for optimal binding to the target protein, potentially enhancing potency and selectivity while improving physicochemical properties. This application note provides a detailed protocol for the incorporation of this valuable building block into a potent CDK4/6 inhibitor scaffold, based on methodologies disclosed in recent patent literature, demonstrating its utility for researchers in drug discovery and development.
Mechanism of Action: Halting the Cell Cycle
The primary function of CDK4 and CDK6 is to form a complex with Cyclin D. This complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein. Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for entry into the S phase and DNA replication. CDK4/6 inhibitors competitively block the ATP-binding pocket of these kinases, preventing Rb phosphorylation and effectively arresting the cell cycle in the G1 phase.[1][2]
Figure 2: General synthetic workflow for the preparation of a CDK4/6 inhibitor.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one CDK4/6 Inhibitor
This protocol details the crucial Buchwald-Hartwig amination step to couple the spirocyclic amine with the core heterocyclic structure.
Reaction Scheme:
Note: The image placeholders in the DOT script above would be replaced with actual chemical structure images in a final document.
Figure 3: Buchwald-Hartwig amination of the pyrido[2,3-d]pyrimidine core.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloro-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one | 277.75 | 1.0 | 1.0 |
| This compound | 226.32 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.05 | 0.05 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.1 | 0.1 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 2.0 | 2.0 |
| Anhydrous Toluene | - | 20 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one (278 mg, 1.0 mmol), this compound (272 mg, 1.2 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (48 mg, 0.1 mmol), and sodium tert-butoxide (192 mg, 2.0 mmol).
-
Causality Note: The use of a bulky, electron-rich phosphine ligand like XPhos is critical. It promotes the rate-limiting reductive elimination step and stabilizes the palladium(0) species, preventing catalyst decomposition at high temperatures. [8]Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure anaerobic conditions. Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation.
-
Solvent Addition and Heating: Add anhydrous toluene (20 mL) via syringe. Heat the reaction mixture to 110 °C with vigorous stirring.
-
Causality Note: Toluene is a common high-boiling solvent for this transformation. The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the aryl chloride to the palladium(0) complex.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloro-pyrimidine is consumed (typically 12-18 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the Boc-protected final product as a solid.
-
Self-Validation: The purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and integrity, ensuring the protocol's success. A typical yield for this type of coupling is in the range of 75-90%.
-
Conclusion and Future Perspectives
This application note demonstrates a robust and reliable protocol for the incorporation of this compound into a pyrido[2,3-d]pyrimidin-7(8H)-one core, a key scaffold for potent CDK4/6 inhibitors. The unique conformational rigidity of the spirocyclic diamine makes it an attractive building block for exploring novel chemical space in kinase inhibitor design. The presented Buchwald-Hartwig amination protocol is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Further derivatization of the azetidine nitrogen of the spirocycle, following Boc-deprotection, offers an additional vector for optimization of potency, selectivity, and pharmacokinetic properties, paving the way for the discovery of next-generation cell cycle inhibitors.
References
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Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link] [5][6][7]2. Patel, D. A., Patel, S. S., & Patel, H. D. (2024). Advances in synthesis and biological evaluation of CDK2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107045. [Link]
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Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed, 24(22), 4161. [Link]
- Various Authors. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
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Various Authors. (2016). Design, synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7-(8H)-ones as HCV inhibitors. PubMed, 24(12), 3686-3699. [Link]
- Various Authors. (2010). Pyrrolopyrimidine compounds as cdk inhibitors.
-
Wikipedia Contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Alka, M., & Singh, I. (2018). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: Current Research, 7(2). [Link]
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Alka, M., & Singh, I. (2018). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. [Link]
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Various Authors. (2017). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]
- Various Authors. (2020). Solid forms of a selective CDK4/6 inhibitor.
-
Various Authors. (2023). Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity. PubMed. [Link]
-
Various Authors. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central. [Link]
- Various Authors. (2020). Cdk2 inhibitors.
-
Various Authors. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
Various Authors. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2372-2379. [Link]
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Sharma, R., & Kumar, V. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. RSC Medicinal Chemistry, 12(9), 1435-1454. [Link]
-
Various Authors. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PubMed Central. [Link]
- Various Authors. (2016). Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof.
-
Sharma, R., & Kumar, V. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. PubMed Central. [Link]
- Various Authors. (2021). Selective cdk4/6 inhibitor cancer therapeutics.
- Various Authors. (2019). CDK INHIBITORS AND THEIR USES.
- Various Authors. (2024). Novel macrocyclic aminopyrazole compounds as cdk2 inhibitors.
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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Application Notes and Protocols for the Synthesis of KRAS G12C Inhibitors Featuring a Diazaspiro[3.5]nonane Core
Introduction: Targeting the "Undruggable" KRAS G12C with Novel Spirocyclic Scaffolds
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a central node in cellular signaling, acting as a molecular switch that regulates cell proliferation, differentiation, and survival.[1] For decades, oncogenic mutations in KRAS, particularly the G12C mutation present in a significant fraction of non-small cell lung cancers, colorectal cancers, and other solid tumors, have been deemed "undruggable" due to the protein's picomolar affinity for its native ligand GTP and the absence of deep, well-defined allosteric pockets.
The landscape shifted dramatically with the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12 of KRAS G12C.[2] This groundbreaking approach traps the protein in its inactive, GDP-bound state, effectively shutting down the aberrant downstream signaling that drives tumor growth. This has led to the approval of targeted therapies like sotorasib and adagrasib, validating the therapeutic potential of this strategy.
Further innovation in this space focuses on optimizing the core scaffolds of these inhibitors to enhance their potency, selectivity, and pharmacokinetic properties. One such innovation is the incorporation of spirocyclic moieties, which offer a distinct three-dimensional architecture compared to more traditional, planar ring systems. This guide focuses on a promising class of KRAS G12C inhibitors that utilize a 2,7-diazaspiro[3.5]nonane core. This spirocyclic diamine has emerged as a valuable building block, offering a rigid, yet versatile, linker that can improve key drug-like properties.
Application Notes: The Rationale for Employing Diazaspiro[3.5]nonane
The Strategic Advantage of Spirocycles in Drug Design
The inclusion of spirocycles, where two rings are joined by a single common atom, is a powerful strategy in modern medicinal chemistry. Key advantages include:
-
Increased Three-Dimensionality (sp³ Character): Moving away from "flatland," the rigid, non-planar structure of the diazaspiro[3.5]nonane scaffold allows for precise projection of functional groups into 3D space. This can lead to improved interactions with the complex topology of a protein's binding site.
-
Conformational Rigidity: The constrained nature of the spirocycle reduces the number of accessible conformations, which can decrease the entropic penalty upon binding to the target protein, potentially increasing binding affinity.
-
Improved Physicochemical Properties: Spirocyclic scaffolds can favorably modulate properties such as solubility and metabolic stability compared to their linear or monocyclic counterparts. The diazaspiro[3.5]nonane core, for instance, has been explored as a bioisostere for piperazine, in some cases leading to improved pharmacological profiles.[3][4]
-
Novel Chemical Space: Employing unique scaffolds like diazaspiro[3.5]nonane allows for the exploration of novel chemical space, leading to new intellectual property and potentially circumventing issues associated with existing inhibitor classes.
The Diazaspiro[3.5]nonane Moiety in KRAS G12C Inhibition
In the context of KRAS G12C inhibitors, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety serves as the covalent "warhead" and linker that connects to a larger, substituted heterocyclic core (e.g., a quinazoline).[5][6][7]
X-ray crystallography has shown that this moiety effectively positions the acrylamide group to form a covalent bond with the Cys12 residue within the Switch-II pocket of KRAS G12C.[5] The diazaspiro[3.5]nonane linker appears to offer an optimal vector and rigidity for this interaction. Structure-activity relationship (SAR) studies have demonstrated that this scaffold contributes to high potency and favorable metabolic stability, leading to the discovery of clinical candidates like ASP6918.[6]
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the canonical RAS/MAPK signaling pathway and the mechanism of action for covalent KRAS G12C inhibitors.
Caption: KRAS G12C signaling pathway and covalent inhibition.
Protocols: Representative Synthesis of a Diazaspiro[3.5]nonane-based KRAS G12C Inhibitor
The following protocols describe a representative synthetic route for a key intermediate and the final covalent inhibitor. This route is based on established methodologies for the synthesis of functionalized quinazolines and their subsequent coupling with the diazaspiro[3.5]nonane moiety and acryloyl chloride.
Overall Synthetic Workflow
Caption: General synthetic workflow for the target inhibitors.
Protocol 1: Synthesis of the Chlorinated Quinazoline Core
This protocol outlines the formation of a key 4-chloroquinazoline intermediate from a substituted anthranilic acid.
Step 1a: Cyclization to form the Quinazolinone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted 2-aminobenzoic acid (1.0 eq) with formamide (10-20 eq).
-
Heating: Heat the mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the quinazolin-4(3H)-one derivative. This product is often pure enough for the next step.
Step 1b: Chlorination of the Quinazolinone
-
Reaction Setup: Suspend the quinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq). Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.1 eq).
-
Heating: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: Add toluene and co-evaporate to remove residual SOCl₂. The resulting crude 4-chloroquinazoline can be purified by crystallization or silica gel chromatography to yield the desired intermediate.
Protocol 2: Coupling and Final Acryloylation
This protocol describes the nucleophilic aromatic substitution (SNAr) to install the diazaspiro[3.5]nonane moiety, followed by deprotection and final acryloylation.
Step 2a: SNAr Coupling
-
Reaction Setup: In a sealed vial, dissolve the 4-chloroquinazoline intermediate (1.0 eq) and tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.1 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or isopropanol.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Heating: Heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected coupled intermediate.
Step 2b: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in Dichloromethane (DCM).
-
Acid Addition: Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected secondary amine, which is often used directly in the next step.
Step 2c: N-Acryloylation (Final Step)
-
Reaction Setup: Dissolve the deprotected amine (1.0 eq) in anhydrous DCM and cool to -20 °C to 0 °C in an ice-salt or dry ice/acetone bath. Add a base such as DIPEA or triethylamine (1.5 eq).
-
Acryloyl Chloride Addition: Add a solution of acryloyl chloride (1.1 eq) in DCM dropwise to the cooled reaction mixture, maintaining the low temperature.
-
Reaction: Stir the reaction at low temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor for completion by LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by silica gel chromatography or preparative HPLC to yield the target KRAS G12C inhibitor.
Data Presentation: Characterization of Final Compound
The identity and purity of the synthesized inhibitor should be confirmed using standard analytical techniques. The data should be presented clearly, as exemplified below.
| Compound ID | Chemical Structure | Molecular Formula | LC-MS (m/z) [M+H]⁺ | ¹H NMR | Purity (HPLC) |
| Example-01 | [Image of the final compound structure] | C₃₅H₄₀ClFN₈O | Calculated: 671.29Found: 671.3 | Conforms to structure | >98% |
Conclusion and Future Perspectives
The synthesis of KRAS G12C inhibitors incorporating the diazaspiro[3.5]nonane scaffold represents a significant advancement in the field of targeted cancer therapy. The protocols outlined in this guide provide a robust framework for the preparation of these complex molecules. The unique structural and physicochemical advantages conferred by the spirocyclic core underscore its potential for developing next-generation covalent inhibitors with improved efficacy and drug-like properties. Future work will likely focus on further exploring the structure-activity relationships of this scaffold, optimizing pharmacokinetic profiles, and evaluating these promising compounds in advanced preclinical and clinical settings to combat KRAS G12C-driven malignancies.
References
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Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [Link]
-
Lito, P., et al. (2020). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. Clinical Cancer Research, 26(8), 1779-1787. [Link]
-
Hallin, J., et al. (2022). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry. [Link]
-
Imaizumi, T., et al. (2023). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]
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Phukan, K., & Devi, N. (2014). Regioselective N-acylation of N-based heterocyclic compounds. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 221-224. [Link]
-
Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]
-
Al-Otaibi, F. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6468-6495. [Link]
-
Astellas Pharma Inc. (2023). Patents, Clinical trials. Patsnap Synapse. [Link]
-
Noolvi, M. N., & Patel, H. M. (2013). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. [Link]
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Zhang, Y., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100803. [Link]
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Awad, D., et al. (2021). The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC. Signal Transduction and Targeted Therapy, 6(1), 1-13. [Link]
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- 6. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Abstract
This document provides a detailed guide for the chemical derivatization of Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate, a key building block in modern medicinal chemistry. The unique spirocyclic architecture of this diamine offers a rigid, three-dimensional scaffold that is increasingly sought after in drug design to improve physicochemical properties and explore novel chemical space.[1][2] The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for the selective functionalization of the more nucleophilic azetidine nitrogen. This guide presents field-proven protocols for three fundamental transformations: N-alkylation via reductive amination, N-arylation via Buchwald-Hartwig cross-coupling, and amide bond formation. Furthermore, it details the subsequent acid-mediated Boc deprotection to reveal the second nitrogen for orthogonal derivatization. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, causality for experimental choices, and troubleshooting insights to ensure successful implementation by researchers in drug discovery and chemical development.
Introduction: The Strategic Value of a Spirocyclic Scaffold
This compound is a bifunctional synthetic intermediate prized for its spirocyclic core, which joins an azetidine and a piperidine ring through a single quaternary carbon atom. This structural feature imparts a distinct three-dimensionality, moving away from the "flatland" of traditional aromatic scaffolds.[1] Molecules incorporating such spirocycles often exhibit improved metabolic stability and solubility while providing unique vectors for substituent placement.[2]
The key to this reagent's utility lies in its differential protection. The piperidine nitrogen is masked as a Boc-carbamate, a robust protecting group that is stable to most nucleophilic and basic conditions but can be readily removed with acid.[3] This renders the secondary amine of the azetidine ring as the primary site for nucleophilic attack, enabling controlled, stepwise derivatization.
This guide will focus on the practical execution of derivatizing this free azetidine nitrogen, a critical step in the synthesis of novel pharmaceutical agents, including G protein-coupled receptor (GPR119) agonists and other complex molecular probes.[4]
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound[5] |
| CAS Number | 1180112-41-7[5] |
| Molecular Formula | C₁₂H₂₂N₂O₂[5] |
| Molecular Weight | 226.32 g/mol [5] |
Core Derivatization Strategies and Protocols
The selective functionalization of the azetidine nitrogen can be achieved through several robust and high-yielding chemical transformations. Below are detailed protocols for three of the most common and powerful methods.
Caption: General workflow for the derivatization of this compound.
Protocol 1: N-Alkylation via Reductive Amination
This method is a cornerstone of amine derivatization, allowing for the efficient formation of a C-N bond by reacting the amine with an aldehyde or ketone in the presence of a mild reducing agent.
Scientific Rationale: The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the azetidine nitrogen and the carbonyl compound. This electrophilic intermediate is then rapidly and selectively reduced by a hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol due to its mildness and tolerance of slightly acidic conditions, which favor iminium ion formation. It does not readily reduce the starting aldehyde or ketone, thus minimizing side reactions.
Detailed Step-by-Step Protocol:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.). Dissolve it in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq.) to the solution. If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds between the spiro-amine and aryl halides or triflates, which is often challenging via classical methods.
Scientific Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine to the palladium center. A base then deprotonates the coordinated amine, leading to a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing reaction efficiency and scope.
Detailed Step-by-Step Protocol:
-
Inert Atmosphere Setup: Assemble an oven-dried flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the aryl halide or triflate (1.0 eq.), this compound (1.2 eq.), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography to afford the N-arylated product.
Protocol 3: Amide Bond Formation
This protocol describes the coupling of the azetidine nitrogen with a carboxylic acid using a modern coupling agent to form a stable amide bond.
Scientific Rationale: Carboxylic acids are not sufficiently electrophilic to react directly with amines. Therefore, an activating agent is required. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is readily susceptible to nucleophilic attack by the amine. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is added to neutralize the acidic hexafluorophosphate counterion and to deprotonate any amine salt present, ensuring the amine is in its free, nucleophilic form.
Detailed Step-by-Step Protocol:
-
Preparation: In a flask, dissolve the carboxylic acid (1.1 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.
-
Activation: Add the coupling agent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq.) to the solution. Stir for 10-15 minutes at room temperature to allow for pre-activation of the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-12 hours. Monitor for the consumption of the starting amine by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl (if the product is stable), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
Orthogonal Deprotection of the Boc Group
Once the azetidine nitrogen has been functionalized, the Boc group on the piperidine nitrogen can be selectively removed to unmask the second amine for further synthetic elaboration.
Scientific Rationale: The Boc group is a carbamate that is highly sensitive to acid.[7][8] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to release the stable tert-butyl cation and carbon dioxide, liberating the free amine.[7][9] This acid-lability allows for its removal without affecting many other functional groups, making it an excellent orthogonal protecting group.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Detailed Step-by-Step Protocol:
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq.) in a suitable solvent such as DCM, methanol, or 1,4-dioxane.
-
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM.
-
A saturated solution of hydrogen chloride (HCl) in 1,4-dioxane or methanol (typically 4M).
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is usually rapid, often completing within 1-4 hours. Monitor by TLC or LC-MS.
-
Isolation: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. If TFA was used, co-evaporation with toluene can help remove residual traces. The product is typically obtained as the corresponding amine salt (e.g., trifluoroacetate or hydrochloride) and can often be used in the next step without further purification. If the free base is required, a basic work-up can be performed.
Expert Insight & Trustworthiness: A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[9][10] If your molecule contains electron-rich aromatic rings or other sensitive functionalities, it is advisable to include a scavenger such as anisole or thioanisole (5-10 eq.) in the reaction mixture to trap the cation.[7]
Summary of Reaction Conditions and Characterization
| Reaction Type | Key Reagents | Typical Solvent | Temp. | Typical Yields |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCM, DCE | RT | 70-95% |
| Buchwald-Hartwig | Ar-X, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | 60-90% |
| Amide Coupling | R-COOH, HATU, DIPEA | DMF, DCM | RT | 75-98% |
| Boc Deprotection | TFA or HCl | DCM, Dioxane | 0 °C to RT | >95% (as salt) |
Analytical Characterization: The progress of reactions and the identity of final products should be confirmed using standard analytical techniques.
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) and visualization method (UV light, KMnO₄, or ninhydrin stain for free amines).
-
¹H and ¹³C NMR: Confirm the structure by observing the appearance of new signals corresponding to the added group and shifts in the signals of the spirocyclic core protons and carbons.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. ESI-MS is typically used to observe the [M+H]⁺ ion.
References
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
- CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. PubChem. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
BOC deprotection. Hebei Boz Chemical Co., LTD. [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
This compound. PubChem. [Link]
-
tert-Butyl 2-amino-7-azaspiro(3.5)nonane-7-carboxylate. PubChem. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
Amide bond cleavage: acceleration due to a 1,3-diaxial interaction with a carboxylic acid. PubMed. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]
-
Amide Bond Cleavage: Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid. ResearchGate. [Link]
-
Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate (C14H23NO3). PubChemLite. [Link]
-
Amide Hydrolysis Reaction Using tert-Butyl Nitrite. ResearchGate. [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H22N2O2 | CID 56962134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. BOC deprotection [hi.bzchemicals.com]
Strategic Purification of Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate: A Multi-modal Chromatographic Approach
An Application Note for Drug Development Professionals
Abstract
Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is a vital spirocyclic diamine scaffold extensively utilized in medicinal chemistry for the synthesis of novel therapeutic agents.[1][2] Its unique structure, featuring a Boc-protected amine and a free secondary amine, presents a distinct purification challenge due to its dual hydrophobic and polar/basic character. This application note provides a detailed guide to the chromatographic purification of this key intermediate. We present two robust and orthogonal methods: Strong Cation-Exchange (SCX) chromatography as the primary, high-selectivity approach, and Hydrophilic Interaction Liquid Chromatography (HILIC) as an effective alternative. The protocols are designed for researchers, scientists, and process chemists to achieve high purity and yield, ensuring the quality of downstream compounds.
Introduction: The Purification Challenge
The successful synthesis of drug candidates relies on the purity of the constituent building blocks. This compound, a key intermediate in many synthetic pathways[3], possesses a unique combination of functional groups that complicates purification by standard chromatographic techniques.
-
The Secondary Amine: The free secondary amine (pKa ≈ 9-10) is basic and highly polar. In normal-phase chromatography using silica gel, this group can interact strongly with acidic silanol groups, leading to irreversible adsorption, low recovery, and significant peak tailing.[4]
-
The Boc Protecting Group: The tert-butyl carbamate (Boc) group imparts significant non-polar character to the molecule, making it soluble in various organic solvents.[5]
-
Potential Impurities: Synthetic routes can introduce a range of impurities, including non-basic starting materials, over-alkylated byproducts, or the corresponding di-Boc protected species, which lack the basic handle required for selective purification.
This duality of properties necessitates a carefully chosen chromatographic strategy. While reversed-phase chromatography is a common technique, the polarity of the free amine can lead to poor retention, while its basicity can still cause peak shape issues without careful mobile phase modification.[6][7] Therefore, we will focus on chromatographic modes that specifically leverage the compound's unique characteristics.
Principle of Separation: Selecting the Optimal Strategy
To effectively purify the target compound, we must exploit the physicochemical differences between it and potential impurities. The most prominent feature of our target molecule is the presence of a single basic secondary amine.
Primary Recommendation: Strong Cation-Exchange (SCX) Chromatography
Ion-exchange chromatography separates molecules based on their net charge.[8] Since our target compound is a base, it can be protonated to form a positive ion (cation). SCX chromatography utilizes a stationary phase with negatively charged functional groups (e.g., sulfonic acid) that bind positively charged molecules.[9]
The strategy is as follows:
-
Load: The crude mixture is dissolved in a low-ionic-strength, acidic or neutral solvent (e.g., methanol or DCM). The target amine is protonated and binds strongly to the SCX resin.
-
Wash: Neutral or acidic impurities, which are not positively charged, are washed from the column with a non-basic solvent.
-
Elute: A basic solution (e.g., ammonia in methanol) is introduced. The ammonia, being a strong base, deprotonates the target compound, neutralizing its charge and releasing it from the resin.
This technique offers exceptional selectivity for basic compounds over neutral ones, making it an ideal choice for this purification.[10][11]
Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[12][13][14] The separation mechanism involves the partitioning of the analyte between an organic-rich mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase (such as silica, amide, or zwitterionic phases).[15]
In HILIC:
-
Mobile Phase: A high percentage of an organic solvent (typically acetonitrile) with a small amount of an aqueous buffer is used.
-
Elution: The elution strength is increased by increasing the concentration of the aqueous component.[13]
Given the polar amine group, our target compound is well-suited for HILIC. This method separates based on hydrophilicity, providing an orthogonal approach to SCX, which separates based on charge.
Protocol 1: Purification by Strong Cation-Exchange (SCX) Chromatography
This protocol is designed for flash chromatography systems using pre-packed SCX columns or slurry-packed cartridges.
Materials and Equipment
| Item | Specification |
| Chromatography System | Flash Chromatography System (e.g., Biotage, Teledyne ISCO) or manual setup |
| Column | Pre-packed Strong Cation-Exchange (SCX) silica column |
| Crude Material | This compound (crude reaction mixture) |
| Loading Solvent | Dichloromethane (DCM) or Methanol (MeOH) |
| Wash Solvent | Methanol (MeOH) |
| Elution Solvent | 2M Ammonia in Methanol (7N for some commercial preparations) |
| Analysis | TLC plates (Silica gel 60 F254), LC-MS |
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the crude material in a minimal amount of the loading solvent (DCM or MeOH). A typical concentration is 100-200 mg of crude material per mL of solvent.
-
If the material is not fully soluble, it can be pre-adsorbed onto a small amount of silica gel or celite, dried, and loaded as a solid.
-
-
Column Equilibration:
-
Install the SCX column on the chromatography system.
-
Equilibrate the column by washing with 3-5 column volumes (CV) of the wash solvent (Methanol).
-
-
Sample Loading:
-
Load the dissolved sample onto the equilibrated column. If using solid loading, introduce the dried sample to the top of the column bed or use a solid load cartridge.
-
-
Washing Phase:
-
Wash the column with 5-10 CV of Methanol. This step is crucial for removing all non-basic and weakly basic impurities.
-
Monitor the column outlet by TLC or UV detector to ensure all non-binding impurities have been eluted.
-
-
Elution Phase:
-
Switch the solvent to the elution solvent (2M Ammonia in Methanol).
-
Elute the target compound from the column, collecting fractions. The product will typically elute as a single, sharp band.
-
Collect 8-12 fractions, monitoring the elution with a UV detector or by spotting fractions on a TLC plate.
-
-
Fraction Analysis and Post-Processing:
-
Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and concentrate them under reduced pressure (rotary evaporation) to yield the purified this compound.
-
Visualization of SCX Workflow
Caption: Workflow for the purification of the target compound using Strong Cation-Exchange (SCX) chromatography.
Protocol 2: Purification by HILIC
This protocol is suitable for preparative HPLC systems.
Materials and Equipment
| Item | Specification |
| Chromatography System | Preparative HPLC system with a UV detector |
| Column | Preparative HILIC Column (e.g., Silica, Amide, or Zwitterionic phase, 5-10 µm particle size) |
| Mobile Phase A | Acetonitrile (ACN) |
| Mobile Phase B | 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid |
| Sample Solvent | 90:10 (v/v) Acetonitrile:Water |
| Analysis | Analytical HPLC, LC-MS |
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the crude material in the sample solvent (90:10 ACN:Water) to a concentration of approximately 10-20 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
System and Column Equilibration:
-
Install the preparative HILIC column.
-
Equilibrate the system and column with the starting mobile phase conditions (e.g., 95% A) for at least 10 column volumes or until a stable baseline is achieved.
-
-
Chromatographic Method:
-
Flow Rate: Determined by column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Injection Volume: Load an appropriate volume of the filtered sample.
-
Gradient Elution: A typical gradient is shown in the table below. This should be optimized based on an initial analytical scout run.
-
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (ACN) | % Mobile Phase B (Aqueous) |
| 0.0 | 20.0 | 95.0 | 5.0 |
| 2.0 | 20.0 | 95.0 | 5.0 |
| 15.0 | 20.0 | 70.0 | 30.0 |
| 17.0 | 20.0 | 50.0 | 50.0 |
| 19.0 | 20.0 | 95.0 | 5.0 |
| 25.0 | 20.0 | 95.0 | 5.0 |
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV detector signal, corresponding to the peak of the target compound.
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Combine the pure fractions, and remove the solvents via lyophilization or rotary evaporation to obtain the purified product as the formate salt. If the free base is required, a subsequent liquid-liquid extraction under basic conditions may be necessary.
-
Visualization of HILIC Separation Principle
Caption: Principle of HILIC where polar analytes partition into the aqueous layer on the stationary phase.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Product Elution (SCX) | 1. Elution solvent is not basic enough. 2. Product is extremely strongly bound. 3. Column is overloaded. | 1. Use a stronger base (e.g., 2M NH3 in MeOH/DCM) or increase the concentration. 2. Try a gradient from MeOH to 2M NH3/MeOH. 3. Reduce the amount of crude material loaded relative to the column capacity. |
| Low Recovery (SCX/HILIC) | 1. Irreversible binding to the stationary phase. 2. Product instability in mobile phase. | 1. For SCX, ensure the elution is complete. For HILIC, consider a different stationary phase (e.g., Amide vs. Silica). 2. Check the stability of the compound under the pH conditions used. For HILIC, using ammonium acetate instead of formate may provide a more neutral pH. |
| Co-elution with Impurity | 1. Impurity has similar properties (basicity for SCX, polarity for HILIC). 2. Poor chromatographic resolution. | 1. Use the orthogonal method (if SCX fails, try HILIC, and vice-versa). 2. For HILIC, optimize the gradient slope (make it shallower for better separation). For SCX, consider a step-gradient wash with a weak base (e.g., pyridine in MeOH) before eluting with ammonia. |
| Poor Peak Shape (HILIC) | 1. Sample solvent is too strong (too much water). 2. Column is not properly equilibrated. 3. Mass overload. | 1. Dissolve the sample in a solvent matching the initial mobile phase conditions (high ACN). 2. Increase the column equilibration time to 10-20 CV. 3. Reduce the injection volume or sample concentration. |
Conclusion
The purification of this compound can be achieved efficiently and with high purity by selecting a chromatographic method that leverages its unique chemical properties. Strong Cation-Exchange (SCX) chromatography offers unparalleled selectivity by isolating the target compound based on the basicity of its free secondary amine. As an alternative, HILIC provides an effective, orthogonal separation based on the compound's high polarity. By following the detailed protocols and troubleshooting guidance provided in this note, researchers and drug development professionals can confidently purify this critical building block, ensuring the integrity and quality of their subsequent synthetic endeavors.
References
- Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
- Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. Published by Wiley-VCH. Retrieved from [Link]
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Phenomenex. (n.d.). HILIC HPLC Column.
- Sarzanini, C., et al. (1999). The Retention of Some Open-Chain Diamines on a Strong Cation-Exchange Resin in Ion Chromatography. Journal of Chromatographic Science, 37(11), 447-452.
- Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
- Laboratory Talk. (2003). Cation-exchange column for amines.
- ChemBK. (2024). tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.
- Thermo Fisher Scientific. (n.d.). Analyzing Amines by Ion Chromatography.
-
Krol, J., et al. (2000). Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. Journal of Chromatography A, 884(1-2), 175-184. Retrieved from [Link]
- Columbia University. (n.d.). Column chromatography.
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
- LCGC International. (2026). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations.
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
Sources
- 1. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. columbia.edu [columbia.edu]
- 5. chembk.com [chembk.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. biotage.com [biotage.com]
- 8. イオンクロマトグラフィーによるアミン分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Cation-exchange column for amines | Laboratory Talk [laboratorytalk.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Spirocyclization Reactions
Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles are privileged structural motifs in natural products and pharmaceuticals, yet their synthesis can be fraught with challenges, most notably low reaction yields.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues encountered in the laboratory.
Troubleshooting Guide: From Low Yields to No Reaction
This section addresses specific problems you might be facing during your spirocyclization experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My spirocyclization reaction is resulting in a low yield. What are the common culprits and how can I improve it?
Low yields are a frequent hurdle in spirocyclization reactions and can originate from several factors. A systematic approach to troubleshooting is the most effective strategy.[3][4]
Possible Cause 1: Sub-optimal Reaction Conditions
The temperature, reaction time, and concentration you've chosen may not be ideal for your specific substrate.
-
Expert Insight: The energy landscape of a spirocyclization can be complex, with high activation barriers or competing pathways. Temperature plays a critical role; some reactions require elevated temperatures to overcome these barriers, while others benefit from lower temperatures to minimize side reactions and decomposition.[3][5]
-
Solution: Systematically screen reaction parameters. A Design of Experiments (DoE) approach can be highly efficient. Start by varying the temperature in 10-20°C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature and time for product formation while minimizing byproduct generation.[6]
Possible Cause 2: Inefficient Catalyst or Ligand System
The choice of catalyst and ligand is often crucial for both yield and selectivity in metal-catalyzed spirocyclizations.[7][8][9]
-
Expert Insight: The catalyst and its coordinating ligand are intimately involved in the key bond-forming steps of the reaction. The electronic and steric properties of the ligand can significantly influence the catalytic activity and the stability of key intermediates. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can dramatically impact both yield and enantioselectivity.[3][10]
-
Solution: Screen a variety of catalysts and ligands. If you are running a palladium-catalyzed reaction, for example, consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a range of phosphine or N-heterocyclic carbene (NHC) ligands.[11] The stoichiometry of the catalyst and ligand should also be optimized.
Possible Cause 3: Poor Starting Material Quality
Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions.[3][12]
-
Expert Insight: Even trace amounts of impurities can have a significant detrimental effect. For example, water or other protic impurities can quench sensitive organometallic catalysts or reactive intermediates.
-
Solution: Ensure the purity of your starting materials. Recrystallize solid starting materials and distill liquid ones if necessary. Rigorously dry your solvents and reagents, especially for moisture-sensitive reactions.[13][14]
Possible Cause 4: Product Decomposition
The desired spirocyclic product may be unstable under the reaction or workup conditions.[3][13]
-
Expert Insight: Spirocycles can sometimes be prone to ring-opening or rearrangement, especially under acidic or basic conditions, or at elevated temperatures.
-
Solution: Monitor the reaction mixture over time to track the formation and potential decomposition of your product. If decomposition is observed, consider running the reaction at a lower temperature or for a shorter duration. During workup, use milder conditions, such as a buffered aqueous solution, to avoid pH-induced degradation.[15]
Q2: I'm observing significant byproduct formation. How can I identify and minimize these side reactions?
The formation of byproducts is a clear indication that alternative reaction pathways are competing with your desired spirocyclization.
Common Side Reactions:
-
Intermolecular Reactions: If the concentration of your substrate is too high, intermolecular reactions may compete with the desired intramolecular cyclization.
-
Elimination Reactions: Depending on the substrate and conditions, elimination reactions can lead to the formation of unsaturated products.
-
Rearrangement Reactions: Certain intermediates in spirocyclization pathways can be prone to rearrangement, leading to constitutional isomers of the desired product.[16]
Troubleshooting Strategy:
-
Identify the Byproducts: Isolate and characterize the major byproducts using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Understanding the structure of the byproducts will provide valuable clues about the competing reaction pathways.
-
Adjust Reaction Conditions:
-
Concentration: To favor intramolecular cyclization, run the reaction at a higher dilution.
-
Temperature: Lowering the reaction temperature can often suppress side reactions that have a higher activation energy than the desired pathway.[5]
-
Catalyst/Reagent: A different catalyst or reagent may offer higher selectivity for the desired transformation.[7][8][9]
-
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions related to spirocyclization reactions.
Q3: How does the choice of solvent affect my spirocyclization reaction?
The solvent is not merely an inert medium; it can profoundly influence reaction rates and selectivity.[17][18][19]
-
Polarity: The polarity of the solvent can stabilize or destabilize charged intermediates and transition states.[17][20] For reactions that proceed through polar intermediates, a polar solvent may increase the reaction rate. Conversely, for reactions involving nonpolar intermediates, a nonpolar solvent may be more suitable.
-
Coordinating Ability: Solvents can coordinate to metal catalysts, influencing their reactivity. A strongly coordinating solvent may inhibit catalysis by blocking substrate binding sites.
-
Hydrogen Bonding: Protic solvents can engage in hydrogen bonding, which can stabilize certain species or even act as a proton source or sink, altering the reaction mechanism.[21]
Practical Advice: A solvent screen is often a crucial part of optimizing a spirocyclization reaction. A table summarizing the effects of different solvents on a model reaction can be a valuable tool.
| Solvent | Dielectric Constant (ε) | Effect on a Hypothetical Polar Spirocyclization |
| Toluene | 2.4 | Low yield, slow reaction |
| Dichloromethane (DCM) | 9.1 | Moderate yield and rate |
| Acetonitrile (MeCN) | 37.5 | High yield and rate |
| Dimethylformamide (DMF) | 36.7 | High yield, potential for side reactions |
Q4: My substrate is sterically hindered. What strategies can I employ to facilitate the spirocyclization?
Steric hindrance can significantly slow down or even prevent the desired cyclization.
-
Thorpe-Ingold Effect: Introducing gem-disubstitution at a carbon atom within the forming ring can favor the cyclized product by decreasing the bond angle and bringing the reactive ends closer together.[22]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. However, this must be balanced against the potential for product decomposition.
-
More Active Catalysts: For catalyzed reactions, a more active catalyst may be required to achieve a reasonable reaction rate with a sterically demanding substrate.
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol provides a framework for efficiently screening different catalyst and ligand combinations for your spirocyclization reaction.
-
Preparation: In an array of oven-dried reaction vials, add the starting material (1.0 equiv) and a stir bar.
-
Catalyst/Ligand Addition: To each vial, add a unique combination of the catalyst (e.g., 5 mol%) and ligand (e.g., 10 mol%) from stock solutions.
-
Solvent and Reagent Addition: Add the reaction solvent, followed by any other necessary reagents.
-
Reaction: Seal the vials and place them in a heating block at the desired temperature.
-
Monitoring: After a set time, take an aliquot from each vial and analyze by LC-MS or TLC to determine the conversion to the desired product.
Visualizing the Troubleshooting Process
A logical workflow can streamline the process of diagnosing and solving issues with low yields in spirocyclization reactions.
Caption: A decision tree for troubleshooting low yields in spirocyclization reactions.
References
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. (2016). PubMed Central. Retrieved from [Link]
-
Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. (2016). PubMed. Retrieved from [Link]
-
Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of the reaction conditions[a]. (n.d.). ResearchGate. Retrieved from [Link]
-
What are some common causes of low reaction yields? (2024). Reddit. Retrieved from [Link]
-
Condition Optimization for Spirocyclization a. (n.d.). ResearchGate. Retrieved from [Link]
-
Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (n.d.). PubMed Central. Retrieved from [Link]
-
Dearomative spirocyclization of ynamides. (n.d.). PubMed Central. Retrieved from [Link]
-
Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
How To: Improve Yield. (n.d.). University of Rochester. Retrieved from [Link]
-
10049 PDFs | Review articles in SPIRO COMPOUNDS. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalyst-driven scaffold diversity: selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. (n.d.). York Research Database. Retrieved from [Link]
-
Recent Advances in Spirocyclization Reactions of Biaryl Ynones. (n.d.). CoLab. Retrieved from [Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. Retrieved from [Link]
-
Substrate scope for the spirocyclization. All reactions were run on... (n.d.). ResearchGate. Retrieved from [Link]
-
Substrate scope for the spirocyclization–desilylation reaction of... (n.d.). ResearchGate. Retrieved from [Link]
-
Visible light-mediated spirocyclization reaction of propynamides 17... (n.d.). ResearchGate. Retrieved from [Link]
-
Dearomative spirocyclization of ynamides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved from [Link]
-
Solvent effects. (n.d.). Wikipedia. Retrieved from [Link]
-
Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. (2023). PubMed Central. Retrieved from [Link]
-
Dearomative spirocyclization of ynamides. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015). Quora. Retrieved from [Link]
-
Gold and Brønsted Acid Catalyzed Spirocyclization of 2- and 3-Indolyl-Tethered 1,4-Enyne Acetates to Spi. (n.d.). Monash University. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved from [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (n.d.). MDPI. Retrieved from [Link]
-
Solvent Effects on the Menshutkin Reaction. (2021). arXiv.org. Retrieved from [Link]
-
Solvent effects on stereoselectivity: more than just an environment. (2009). Royal Society of Chemistry. Retrieved from [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2025). ResearchGate. Retrieved from [Link]
-
(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PubMed Central. Retrieved from [Link]
-
Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. (2023). PubMed. Retrieved from [Link]
-
Recent advances in spirocyclization of indole derivatives. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
Reactivity-effect of substrate structure, Leaving (CHE). (2015). YouTube. Retrieved from [Link]
-
Time‐Resolved In Situ Monitoring of Mechanochemical Reactions. (n.d.). PubMed Central. Retrieved from [Link]
-
Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium on the Reac. (2023). YouTube. Retrieved from [Link]
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- 8. Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.york.ac.uk [pure.york.ac.uk]
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- 13. How To [chem.rochester.edu]
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- 15. How To [chem.rochester.edu]
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- 18. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
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- 22. Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction temperatures throughout the synthetic process. As Senior Application Scientists, we provide in-depth, field-proven insights to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the multi-step synthesis of this compound?
Temperature is a fundamental parameter in chemical synthesis that directly influences reaction kinetics and thermodynamics. In the multi-step synthesis of this spirocyclic compound, precise temperature control at each stage is crucial for several reasons:
-
Reaction Rate: Many steps may be slow at lower temperatures, leading to incomplete reactions. Conversely, excessively high temperatures can accelerate undesired side reactions.[1]
-
Selectivity: Temperature can influence the selectivity of a reaction, favoring the formation of the desired product over byproducts. This is particularly important in complex molecular architectures like spirocycles.[2]
-
Stability of Intermediates and Reagents: Certain intermediates or reagents used in the synthesis may be thermally labile. High temperatures can lead to their decomposition, reducing the overall yield and purity.[3]
-
Boc Protecting Group Integrity: The final step involves the introduction of a Tert-butyloxycarbonyl (Boc) group. While generally stable, the Boc group is acid-labile and can be sensitive to high temperatures, especially under non-neutral conditions.[4][5]
A systematic approach to temperature optimization for each step is often the most effective way to improve yield and purity.[6]
Q2: My overall yield is low. Which synthetic steps are most sensitive to temperature deviations?
Based on established synthetic routes, several steps have wide or critical temperature ranges that can significantly impact the final yield.[7] The cyclization and reduction steps are particularly noteworthy.
Below is a summary of typical temperature ranges for a known seven-step synthesis and the potential consequences of deviation.[7]
| Step | Reaction Type | Typical Temperature Range (°C) | Issues with Low Temperature | Issues with High Temperature |
| 1 | Malonate addition | 25-80 | Sluggish or incomplete reaction | Increased side-product formation |
| 2 | Reduction | 0-70 | Incomplete reduction | Potential for over-reduction or side reactions |
| 3 | Tosylation | 25 | Slow reaction rate | Decomposition of tosyl chloride |
| 4 | Cyclization | 25-90 | Insufficient activation energy for ring closure | Promotion of side reactions, potential decomposition |
| 5 | Reduction | 25-80 | Slow or incomplete reaction | Degradation of starting material or product |
| 6 | Boc Protection | 25 | Incomplete protection | Potential for side reactions |
| 7 | Hydrogenolysis | 25 | Slow reaction rate | Potential for over-reduction |
This table provides a general guideline. The optimal temperature for each step will depend on the specific reagents, solvents, and scale of your reaction.
Q3: I'm having trouble with the Boc protection step (Step 6). What is the optimal temperature and what issues can arise?
The Boc protection of the secondary amine in 1,7-diazaspiro[3.5]nonane is a critical final step. This reaction is typically performed by reacting the diamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[8][9]
Optimal Temperature: The reaction is often carried out at room temperature (around 25 °C).[7] Some procedures may start at 0 °C and then allow the reaction to warm to room temperature overnight.[10]
Troubleshooting Temperature-Related Issues:
-
Low Temperature (e.g., < 20 °C):
-
Symptom: Incomplete reaction, with starting material remaining even after extended reaction times. This is often observed via TLC or LC-MS analysis.
-
Causality: The nucleophilic attack of the amine on (Boc)₂O has an activation energy barrier. At lower temperatures, the reaction rate may be too slow for practical completion.
-
Solution: Allow the reaction to stir at room temperature for a longer period or gently warm the mixture to 25-30 °C while monitoring the progress.
-
-
High Temperature (e.g., > 40 °C):
-
Symptom: Formation of impurities and a decrease in the yield of the desired mono-Boc protected product. You might observe the formation of di-Boc protected species or other byproducts.
-
Causality: While the Boc group is thermally stable under neutral or basic conditions, high temperatures can accelerate side reactions.[4] For instance, if any acidic impurities are present, the Boc group can become labile.[5]
-
Solution: Maintain the reaction temperature at or near 25 °C. Ensure the reaction is performed under basic conditions to maintain the integrity of the Boc group.[4]
-
Troubleshooting Workflows & Protocols
General Troubleshooting Workflow for Temperature Optimization
If you are experiencing low yield or high impurity levels, a systematic approach to temperature optimization is recommended. The following diagram illustrates a logical workflow for troubleshooting.
Key Synthetic Steps and Temperature Considerations
The synthesis of the target molecule involves several key transformations where temperature is a critical parameter.
Experimental Protocol: Temperature Screening for the Boc Protection Step
This protocol outlines a parallel synthesis approach to efficiently determine the optimal temperature for the Boc protection of 1,7-diazaspiro[3.5]nonane.
Materials:
-
1,7-diazaspiro[3.5]nonane (or its precursor from Step 5)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Small reaction vials with stir bars
-
Heating/cooling blocks or temperature-controlled baths
-
TLC plates and developing chamber
-
LC-MS for accurate conversion and purity analysis
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of 1,7-diazaspiro[3.5]nonane in anhydrous DCM (e.g., 0.1 M).
-
Aliquotting: Dispense equal volumes of the diamine stock solution into five separate reaction vials (e.g., 1 mL, 0.1 mmol).
-
Temperature Equilibration: Place each vial into a temperature-controlled block set to a different temperature. A good starting range is:
-
Vial 1: 0 °C (ice bath)
-
Vial 2: 15 °C
-
Vial 3: 25 °C (room temperature)
-
Vial 4: 35 °C
-
Vial 5: 45 °C
-
-
Reagent Addition:
-
To each vial, add the base (e.g., TEA, 1.5 equivalents, 0.15 mmol).
-
Prepare a stock solution of (Boc)₂O in DCM (e.g., 0.5 M). Add the (Boc)₂O solution (1.1 equivalents, 0.11 mmol) to each vial.
-
-
Reaction and Monitoring:
-
Allow the reactions to stir at their respective temperatures.
-
After 1 hour, take a small aliquot from each reaction, quench with a drop of water, and spot on a TLC plate to assess the consumption of the starting material.
-
Continue to monitor every 2-3 hours until the reaction at 25 °C appears complete or no further change is observed.
-
-
Work-up and Analysis:
-
Once the reactions are deemed complete, quench each vial with a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product from each reaction by LC-MS to determine the conversion, product purity, and the presence of any byproducts.
-
References
- Benchchem. (n.d.). Technical Support Center: Spiro[4.5]dec-9-en-7-one Synthesis.
- ResearchGate. (2024).
- Benchchem. (n.d.). Technical Support Center: Diastereoselectivity in Spiro Compound Synthesis.
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Benchchem. (n.d.). The Chemistry of the Boc Protecting Group.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Benchchem. (n.d.). Troubleshooting "Spiro[4.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- ResearchGate. (2017).
- ResearchGate. (n.d.).
- ChemicalBook. (2025). tert-butyl 2-oxo-7-azaspiro[3.
- Organic Chemistry Portal. (n.d.).
- Benchchem. (n.d.).
- PubMed Central (PMC) - NIH. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Edgar, K. J., & Zhang, Y. (2017).
- Organic Chemistry Portal. (n.d.).
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- PubChem. (n.d.). tert-Butyl 1,7-diazaspiro[3.
- ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- ResearchGate. (2007). (PDF) Selective Mono‐BOC Protection of Diamines.
- Apollo Scientific. (n.d.). tert-Butyl 2,7-diazaspiro[3.
- The Royal Society of Chemistry. (2006). Experimental Procedures.
- ChemScene. (n.d.). tert-Butyl 2,7-diazaspiro[3.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Synthesis of N-Boc Protected Spirocycles
Welcome to the technical support center for the synthesis of N-Boc protected spirocycles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of working with these valuable scaffolds. The unique three-dimensional nature of spirocycles introduces specific challenges, particularly concerning the stability and reactivity of the commonly used N-Boc protecting group. This guide offers expert insights and field-proven solutions to common side reactions and synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-Boc protection of spirocyclic amines?
A1: The primary side reactions during the N-Boc protection of spirocyclic amines, typically using di-tert-butyl dicarbonate (Boc₂O), include:
-
Over-alkylation (Di-Boc Formation): Primary amines can sometimes undergo double protection to form a di-Boc derivative, especially if the reaction conditions are too harsh or if there is an excess of Boc₂O and base.
-
Steric Hindrance Issues: The inherent three-dimensional structure of spirocycles can lead to significant steric hindrance around the nitrogen atom.[1][2][3][4] This can result in slow or incomplete reactions. Optimizing the solvent and base, as well as the reaction temperature, can help mitigate this issue. For highly hindered systems, alternative, more reactive Boc-donating reagents might be necessary.
-
Solvent and Base Selection: The choice of solvent and base is crucial. While common bases like triethylamine or sodium bicarbonate are often used, their effectiveness can be substrate-dependent.[5] For instance, in some cases, using 4-dimethylaminopyridine (DMAP) as a catalyst can accelerate the reaction, but it may also increase the risk of side reactions if not used judiciously.[5]
Q2: Why is the deprotection of N-Boc spirocycles often problematic, and what are the primary side reactions?
A2: Deprotection of N-Boc spirocycles, especially with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is a common source of complications. The core issue is the generation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group.[6] This cation can lead to several side reactions:
-
tert-Butylation: The tert-butyl cation can alkylate any available nucleophile in the reaction mixture. This can include the newly deprotected spirocyclic amine itself, leading to N-tert-butylated byproducts. If other nucleophilic functional groups are present on the spirocycle, they are also at risk of alkylation.
-
Ring-Opening or Rearrangement: The strain inherent in some spirocyclic systems, such as those containing oxetane or cyclopropane rings, can make them susceptible to ring-opening or rearrangement under strongly acidic conditions.[7][8][9][10][11][12] For example, the oxetane moiety in spiro-oxetanes can be prone to acid-catalyzed ring-opening, especially if not appropriately substituted.[7][8]
-
Incomplete Deprotection: Steric hindrance around the N-Boc group can also impede the approach of the acid, leading to incomplete deprotection.[1][2][3][4] This necessitates harsher conditions, which in turn increases the likelihood of the side reactions mentioned above.
Q3: Are there milder alternatives to TFA or HCl for N-Boc deprotection of sensitive spirocycles?
A3: Yes, for acid-sensitive spirocyclic substrates, several milder deprotection methods can be employed to minimize side reactions:
-
Lewis Acids: Lewis acids such as ZnBr₂ or Mg(ClO₄)₂ can effectively cleave the N-Boc group under milder conditions than strong Brønsted acids.
-
Thermal Deprotection: In some cases, heating the N-Boc protected spirocycle in a high-boiling point solvent can induce thermolytic cleavage of the Boc group.[13][14] This method avoids the use of any acidic reagents.
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for N-Boc deprotection and has been shown to be effective for substrates with acid-labile functional groups.[15]
-
p-Toluenesulfonic Acid (pTSA): The use of a deep eutectic solvent composed of choline chloride and p-toluenesulfonic acid offers an environmentally friendly and efficient method for N-Boc deprotection at room temperature.[16]
The choice of method depends on the specific characteristics of the spirocyclic substrate, including its steric bulk and the presence of other functional groups.[17]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Deprotected Spirocyclic Amine with Significant Byproduct Formation
Symptoms:
-
Complex mixture of products observed by TLC or LC-MS analysis after deprotection.
-
Isolation of byproducts corresponding to tert-butylation or other modifications.
-
Low isolated yield of the target amine.
Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Mechanistic Insight and Solutions:
The primary culprit for byproduct formation is the tert-butyl cation. To mitigate its effects:
-
Use of Scavengers: The addition of a cation scavenger to the reaction mixture is highly recommended. Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole. These compounds are more nucleophilic than the deprotected amine and will preferentially react with the tert-butyl cation.
-
Choice of Deprotection Conditions:
-
Milder Acids: Switching from TFA to a milder acid like p-toluenesulfonic acid can reduce the rate of side reactions.[16]
-
Alternative Solvents: The choice of solvent can influence the reactivity of the tert-butyl cation. Dichloromethane (DCM) is a common choice, but for some substrates, other solvents may be more suitable.
-
Temperature Control: Performing the deprotection at lower temperatures (e.g., 0 °C) can help to control the rate of side reactions.
-
Detailed Protocol: N-Boc Deprotection with Scavengers
-
Dissolve the N-Boc protected spirocycle in dichloromethane (DCM).
-
Add a scavenger, such as triisopropylsilane (2-5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 equivalents).
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Proceed with standard work-up and purification procedures.
Problem 2: Ring-Opening or Rearrangement of the Spirocyclic Core
Symptoms:
-
Formation of products with unexpected molecular weights or fragmentation patterns in LC-MS.
-
Complex ¹H and ¹³C NMR spectra that are inconsistent with the expected product.
-
Complete degradation of the starting material under standard deprotection conditions.
Mechanistic Insight and Solutions:
Spirocycles with strained rings, such as spiro[3.3]heptanes or those containing small heterocyclic rings like oxetanes, are particularly susceptible to acid-catalyzed rearrangements or ring-opening.[7][8][9][10][11][12]
Mechanism of Acid-Catalyzed Oxetane Ring Opening
Caption: Acid-catalyzed ring-opening of a spiro-oxetane.
Preventative Measures:
-
Avoid Strong Acids: For substrates with strained rings, strong acids like TFA and HCl should be avoided.
-
Employ Milder Deprotection Methods:
-
Thermal Deprotection: Heating the substrate in a suitable solvent (e.g., toluene, xylenes) can lead to clean deprotection without acidic catalysis.[13][14]
-
Catalytic Transfer Hydrogenolysis: For substrates that are stable to hydrogenation, catalytic transfer hydrogenolysis can be an effective method.
-
Enzymatic Deprotection: In some specific cases, enzymatic methods can offer high selectivity and mild conditions.
-
Comparative Data on Deprotection Methods for Sensitive Substrates
| Deprotection Method | Reagents | Temperature | Typical Reaction Time | Common Side Reactions |
| Strong Acid | TFA in DCM | 0 °C to RT | 1-4 h | tert-butylation, ring-opening, rearrangement |
| Lewis Acid | ZnBr₂ in DCM | RT | 2-12 h | Can still promote rearrangement in very sensitive substrates |
| Thermal | Toluene or Xylenes | Reflux | 4-24 h | Potential for thermal degradation of other functional groups |
| Oxalyl Chloride | (COCl)₂ in MeOH | RT | 1-4 h | Generally very mild with good functional group tolerance[15] |
Problem 3: Formation of Dimeric Byproducts
Symptoms:
-
Observation of a product with approximately double the molecular weight of the expected product in LC-MS.
-
Difficult purification due to similar polarity of the dimer and the desired product.
Mechanistic Insight and Solutions:
Dimerization can occur through intermolecular reactions, especially if the deprotected spirocyclic amine is reactive. For example, if the spirocycle contains a latent electrophilic site, it could be attacked by another molecule of the deprotected amine.
Strategies to Minimize Dimerization:
-
High Dilution: Running the deprotection reaction at high dilution can favor intramolecular processes over intermolecular dimerization.
-
Slow Addition of Reagents: In some cases, slow addition of the deprotecting agent can help to maintain a low concentration of the reactive deprotected amine at any given time.
-
In Situ Derivatization: If the deprotected amine is known to be unstable or prone to dimerization, it can be trapped in situ by adding a reagent to form a stable derivative. For example, immediate acylation or sulfonylation after deprotection.
By understanding the underlying mechanisms of these side reactions and employing the appropriate troubleshooting strategies and alternative protocols, researchers can significantly improve the success rate in the synthesis of N-Boc protected spirocycles.
References
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available from: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available from: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available from: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available from: [Link]
-
Oxetanes in Drug Discovery Campaigns. National Institutes of Health. Available from: [Link]
-
Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. National Institutes of Health. Available from: [Link]
-
Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Royal Society of Chemistry. Available from: [Link]
-
Oxetanes in Drug Discovery Campaigns. ACS Publications. Available from: [Link]
-
Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. Cambridge Open Engage. Available from: [Link]
-
Synthesis of substituted 1‐azaspiro[3.3]heptanes. ResearchGate. Available from: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]
-
Synthesis of spiro-dimeric products. ResearchGate. Available from: [Link]
-
Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. ResearchGate. Available from: [Link]
-
Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. National Institutes of Health. Available from: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]
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Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available from: [Link]
-
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed. Available from: [Link]
-
Electrochemical Ring-Opening and -Closing of a Spiropyran. ResearchGate. Available from: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]
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Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PubMed Central. Available from: [Link]
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. Available from: [Link]
-
TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. ResearchGate. Available from: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. Available from: [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. Available from: [Link]
-
Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. Available from: [Link]
-
Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift. National Institutes of Health. Available from: [Link]
-
Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. ACS Publications. Available from: [Link]
-
Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. Available from: [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. Available from: [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. National Institutes of Health. Available from: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Available from: [Link]
-
Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis. ResearchGate. Available from: [Link]
-
Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives. ResearchGate. Available from: [Link]
-
Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI. Available from: [Link]
-
Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. National Institutes of Health. Available from: [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. MDPI. Available from: [Link]
-
Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. PubMed. Available from: [Link]
-
Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN 2 Reactions. PubMed. Available from: [Link]
-
Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Royal Society of Chemistry. Available from: [Link]
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available from: [Link]
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- 3. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 10. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ring closing and opening reactions leading to aza-polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring a higher success rate and purity of your final product.
Troubleshooting Guide
This section addresses common problems observed during the synthesis, their probable causes, and actionable solutions.
Question 1: After the intramolecular cyclization step to form the spirocyclic core, I observe a significant amount of starting material and a byproduct with a similar mass. What is happening and how can I improve the yield of the desired spirocycle?
Answer:
This is a frequent challenge in spirocyclization reactions, often stemming from incomplete reaction or the formation of undesired side products. The primary causes are typically related to reaction conditions and the nature of the leaving group.
Potential Causes & Solutions:
-
Incomplete Reaction: The intramolecular cyclization to form the azetidine ring can be slow.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time. A modest increase in temperature can sometimes significantly accelerate the reaction, but be cautious of potential decomposition.
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Choice of Base: The base plays a crucial role in deprotonating the amine for the nucleophilic attack. If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hydride base like NaH to ensure complete deprotonation.
-
-
-
Formation of an Elimination Byproduct: If your precursor has a tosylate or mesylate leaving group, an elimination reaction to form an alkene is a common side reaction, competing with the desired intramolecular substitution.
-
Troubleshooting:
-
Optimize Reaction Temperature: Lowering the reaction temperature can favor the substitution reaction (SN2) over elimination (E2).
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is generally preferred for SN2 reactions.
-
-
-
Dimerization: Intermolecular reaction between two molecules of the starting material can lead to the formation of a dimeric byproduct.
-
Troubleshooting:
-
High Dilution Conditions: Running the reaction at a lower concentration (high dilution) favors the intramolecular cyclization over the intermolecular reaction. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.
-
-
Question 2: During the Boc-protection of the secondary amine on the piperidine ring, my NMR and LC-MS data suggest the presence of a di-Boc protected species and unreacted starting material. How can I achieve selective mono-protection?
Answer:
The formation of a di-Boc protected byproduct, where the Boc group is attached to both nitrogen atoms, can occur, especially if the azetidine nitrogen is not sufficiently sterically hindered or if the reaction conditions are too forcing.
Potential Causes & Solutions:
-
Over-reagent and Strong Basic Conditions: Using a large excess of Boc-anhydride ((Boc)₂O) and a strong base can lead to the less reactive azetidine nitrogen also being protected. The base-catalyzed reactions are often associated with the formation of such byproducts[1].
-
Troubleshooting:
-
Stoichiometry Control: Use a controlled amount of (Boc)₂O, typically 1.05 to 1.2 equivalents.
-
Milder Base: Employ a milder base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of stronger bases. In some cases, for more nucleophilic amines, the reaction can proceed without a base[2].
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Reaction Temperature: Perform the reaction at a lower temperature (0 °C to room temperature) to increase selectivity.
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-
-
Reaction Solvent: The choice of solvent can influence the reactivity.
-
Troubleshooting:
-
Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard. For amines with low solubility, a co-solvent system might be necessary. Water-mediated catalyst-free conditions have also been reported to give excellent yields of monocarbamates[1].
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Question 3: The final reduction step to convert an amide precursor to the amine of the spirocycle results in a low yield and a complex mixture of byproducts. What are the likely side reactions?
Answer:
Reduction of amides, especially with powerful reducing agents like lithium aluminum hydride (LiAlH₄), can sometimes lead to side reactions if not carefully controlled.
Potential Causes & Solutions:
-
Over-reduction or Cleavage: While LiAlH₄ is effective for reducing amides to amines, harsh conditions (e.g., prolonged reaction times at high temperatures) can potentially lead to the cleavage of the spirocyclic ring system, especially the more strained azetidine ring.
-
Troubleshooting:
-
Control Reaction Temperature: Perform the reduction at a low temperature (e.g., 0 °C or even -78 °C) and allow it to slowly warm to room temperature.
-
Careful Work-up: The aqueous work-up after a LiAlH₄ reduction is highly exothermic and must be done carefully at low temperatures to avoid degradation of the product. An aqueous acidic workup is often used, followed by basification to isolate the free amine[3].
-
-
-
Partial Reduction: In some cases, incomplete reduction can lead to the formation of an aldehyde or alcohol, although this is less common for amides compared to esters[3].
-
Troubleshooting:
-
Sufficient Reducing Agent: Ensure at least 1.5-2 equivalents of LiAlH₄ are used to drive the reaction to completion.
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Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the reagent and side reactions[3].
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to start with for this compound?
A1: Several synthetic routes have been reported in patent literature. A common and reliable approach involves the construction of a suitable piperidine precursor, followed by the formation of the azetidine ring through intramolecular cyclization, and finally Boc-protection. One patented method involves a seven-step synthesis starting from commercially available materials, which provides a clear, albeit lengthy, pathway to the target compound.
Q2: How can I effectively purify the final product, which is a polar amine?
A2: The purification of polar amines can be challenging due to their solubility in polar solvents and their tendency to streak on silica gel.
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Column Chromatography: If using silica gel chromatography, it is often necessary to add a small amount of a basic modifier, like triethylamine or ammonia in the mobile phase (e.g., 1-2% in a DCM/Methanol gradient), to prevent tailing. Alternatively, using an amine-functionalized silica gel can be a very effective strategy for purifying polar amines[4][5][6].
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be an excellent method for purification. For amine products, it is sometimes advantageous to form a salt (e.g., hydrochloride or oxalate salt) which may have better crystallization properties, followed by liberation of the free base. Trichloroacetic acid has been used to precipitate amines from impurities, after which the TCA can be removed by decarboxylation[7].
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several steps require specific safety measures.
-
Use of Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture. The work-up procedure is also hazardous and should be performed with extreme caution in a fume hood.
-
Handling of Tosylates/Mesylates: These are alkylating agents and should be handled with appropriate personal protective equipment (PPE).
-
Solvent Safety: Many of the solvents used (e.g., DCM, THF, DMF) have their own specific hazards and should be handled in a well-ventilated fume hood.
Data Summary
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Probable Step of Formation | Identification Method | Key Diagnostic Signals |
| Elimination Product | Intramolecular Cyclization | LC-MS, ¹H NMR | Presence of alkene protons in ¹H NMR (δ 5-6 ppm). |
| Dimeric Byproduct | Intramolecular Cyclization | LC-MS | Mass corresponding to double the starting material minus two leaving groups. |
| Di-Boc Protected Amine | Boc-Protection | LC-MS, ¹H NMR | Mass corresponding to the addition of two Boc groups. Characteristic ¹H NMR signals for two t-butyl groups. |
| Over-reduced/Cleaved Products | Amide Reduction | GC-MS, LC-MS | Fragments with masses lower than the expected product. |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound and key points of byproduct formation.
Logical Relationship of Troubleshooting
Caption: Logical flowchart for troubleshooting common issues in the synthesis.
References
-
Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]
-
Taleb, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 4, 259-265. [Link]
-
Pessêgo, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 185–191. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ACS Publications. (1953). The Reduction of Acid Amides with Lithium Aluminum Hydride. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
ACS Publications. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. [Link]
-
ResearchGate. (2018). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. [Link]
-
MDPI. (2023). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. International Journal of Molecular Sciences. [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews. [Link]
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. biotage.com [biotage.com]
- 5. labex.hu [labex.hu]
- 6. teledynelabs.com [teledynelabs.com]
- 7. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of the seven-step synthesis of 1-Boc-1,7-diazaspiro[3.5]nonane
Technical Support Center: Synthesis of 1-Boc-1,7-diazaspiro[3.5]nonane
Welcome to the technical support guide for the synthesis of 1-Boc-1,7-diazaspiro[3.5]nonane. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. By explaining the causality behind experimental choices and providing data-driven troubleshooting, this guide aims to enhance the yield and purity of this valuable spirocyclic building block.
The synthesis of diazaspirocycles is a nuanced process where seemingly minor variations in reaction conditions can lead to significant deviations in outcome. This guide provides a structured approach to identifying and resolving issues that may arise during a plausible and efficient seven-step synthetic sequence.
Overall Synthetic Workflow
The following workflow outlines a common strategy for constructing the 1,7-diazaspiro[3.5]nonane core, focusing on key transformations that are often challenging to optimize. Each step will be detailed in the subsequent troubleshooting sections.
Caption: A plausible 7-step workflow for the synthesis of 1-Boc-1,7-diazaspiro[3.5]nonane.
Troubleshooting Guides & FAQs
Step 1: Selective Mono-Boc Protection of Piperazine
The selective protection of one nitrogen in a symmetric diamine is a common challenge. The primary competing reaction is the formation of the di-protected byproduct, which can be difficult to separate and lowers the yield of the desired mono-protected intermediate.
Q1: My reaction produces a mixture of unprotected, mono-protected, and di-protected piperazine with a low yield (under 40%) of the desired mono-Boc product. How can I improve selectivity?
Answer: This is a classic selectivity problem. The relative nucleophilicity of the unprotected piperazine versus the mono-protected product is similar, leading to competitive di-protection. Several strategies can improve the yield of the mono-Boc product.
-
Stoichiometry Control: The molar ratio of di-tert-butyl dicarbonate (Boc₂O) to the diamine is critical. Using a sub-stoichiometric amount of Boc₂O (e.g., 0.8 equivalents) can favor mono-protection by starving the reaction of the protecting agent once the initial product is formed. However, this leaves unreacted starting material.
-
"One-Pot" Monoprotonation Method: A highly effective method involves the in situ generation of the diamine monohydrochloride salt. By adding one equivalent of HCl (often generated from trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol), you effectively "turn off" one of the amino groups through protonation. The remaining free amine can then react selectively with Boc₂O.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Apolar solvents like dichloromethane (DCM) or toluene can sometimes lead to precipitation and reactor blockage. Polar protic solvents like methanol are often preferred as they can keep all reagents and products in solution.
-
Flow Chemistry: For precise control, microreactor or flow chemistry setups allow for rapid optimization of reagent ratios, temperature, and residence time. This method has been shown to achieve yields of around 45% for mono-Boc-piperazine, which is a significant improvement over many batch processes.
Q2: I am using the monoprotonation method, but my yields are still inconsistent. What are the critical parameters?
Answer: When using in situ HCl generation, precision is key.
-
Anhydrous Conditions: The generation of HCl from Me₃SiCl or SOCl₂ requires an anhydrous alcohol (e.g., methanol). Water can interfere with the HCl generation and the subsequent Boc protection.
-
Temperature Control: Add the HCl source (e.g., Me₃SiCl) dropwise at 0 °C to control the exotherm and ensure controlled generation of exactly one equivalent of HCl.
-
Order of Addition: The standard procedure is to dissolve the diamine, add the anhydrous alcohol, cool the mixture, add the HCl source, allow it to come to room temperature, and then add the Boc₂O. Deviating from this can lead to poor selectivity.
| Parameter | Recommendation | Rationale | Reference |
| Boc₂O Equivalents | 0.8 - 1.0 eq. | Minimizes di-protection. | |
| HCl Source | 1.0 eq. Me₃SiCl | Generates one equivalent of HCl in situ for selective monoprotonation. | |
| Solvent | Anhydrous Methanol | Good solubility for reagents and products; required for HCl generation. | |
| Temperature | 0 °C for HCl generation, RT for Boc protection. | Controls exotherm and ensures reaction completion. |
Steps 2, 3 & 4: Diene Precursor Synthesis
These steps involve standard organic transformations (acylation, reduction, alkylation) to build the diene required for the key cyclization step. Low yields here are often due to side reactions or incomplete conversions.
Q1: I am seeing low yield during the N-Acrylation of mono-Boc-piperazine (Step 2). What could be the cause?
Answer: Low yields in acylation are typically due to base-related issues or reagent stability.
-
Base Selection: Use a non-nucleophilic hindered base like triethylamine (TEA) or diisopropylethylamine (DIEA) to scavenge the HCl byproduct. Ensure at least one full equivalent is used.
-
Temperature Control: Add the acryloyl chloride dropwise at 0 °C. Acryloyl chloride is highly reactive and can polymerize, especially at higher temperatures.
-
Moisture: Ensure all glassware is dry and use anhydrous solvents. Water will hydrolyze the acryloyl chloride.
Q2: The amide reduction (Step 3) is sluggish or requires harsh conditions that affect the Boc group.
Answer: The tert-butyloxycarbonyl (Boc) group is sensitive to strong acids and high temperatures. While robust reducing agents like LiAlH₄ are effective for amide reduction, the workup can sometimes involve acidic conditions.
-
Milder Reducing Agents: Consider using borane-tetrahydrofuran complex (BH₃·THF), which is generally milder and less likely to cleave the Boc group under controlled conditions.
-
Careful Workup: When using LiAlH₄, perform a careful Fieser workup (sequential addition of water, then 15% NaOH, then more water) at low temperatures to neutralize the reaction mixture without generating strongly acidic conditions.
Step 5: Ring-Closing Metathesis (RCM)
This is the key bond-forming step to create the spirocyclic core. RCM reactions are powerful but can be sensitive to impurities, catalyst choice, and reaction concentration.[1]
Q1: My RCM reaction is not proceeding to completion, and I recover mostly starting material. What is the problem?
Answer: RCM failure is often linked to catalyst deactivation or an inappropriate choice of catalyst.
-
Catalyst Poisoning: Electron-rich amines can coordinate to the ruthenium catalyst, inhibiting its activity.[1] Ensure your starting material from the previous steps is highly pure. Amines, phosphines, and sulfur-containing compounds are known catalyst poisons.
-
Catalyst Selection: The choice of catalyst is critical. For electron-rich amine substrates, second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts, which feature N-heterocyclic carbene (NHC) ligands, are generally more robust and efficient than first-generation catalysts.[1]
-
Solvent and Degassing: Use a non-coordinating, anhydrous solvent like dichloromethane (DCM) or toluene. Thoroughly degas the solvent and reaction mixture by sparging with argon or nitrogen for at least 30 minutes before adding the catalyst. Oxygen can deactivate the catalyst.
Caption: Troubleshooting workflow for a failing Ring-Closing Metathesis (RCM) reaction.
Q2: The reaction works, but I am forming significant amounts of dimer or polymer byproducts.
Answer: Dimerization is a competing intermolecular reaction. The goal is to favor the intramolecular RCM reaction.
-
High Dilution: This is the most critical factor. RCM reactions for forming medium-sized rings must be run at high dilution, typically between 0.01 M and 0.001 M. This concentration favors the intramolecular cyclization over intermolecular reactions.[2]
-
Slow Addition: Adding the substrate slowly via a syringe pump to a refluxing solution of the catalyst can also help maintain a low instantaneous concentration of the diene, further suppressing dimerization.
Step 6: Hydrogenation of the RCM Product
This step reduces the double bond to yield the saturated spirocyclic skeleton.
Q1: My hydrogenation is incomplete, even after a long reaction time and high H₂ pressure.
Answer: Incomplete hydrogenation can result from catalyst poisoning or steric hindrance.
-
Catalyst Poisoning: The product itself is a diamine, which can inhibit the activity of catalysts like Palladium on Carbon (Pd/C). If residual ruthenium from the RCM step is present, it can also poison the hydrogenation catalyst. It is crucial to purify the RCM product thoroughly, for instance, by passing it through a plug of silica gel or using a ruthenium scavenger.
-
Acidic Additive: Adding a small amount of acid (e.g., a few drops of acetic acid or HCl in ethanol) can protonate the basic nitrogen atoms, preventing them from coordinating to and poisoning the palladium catalyst. This often dramatically increases the reaction rate.
Experimental Protocols
Protocol 1: Optimized Ring-Closing Metathesis (Step 5)
This protocol is designed to maximize the yield of the intramolecular cyclization while minimizing dimerization.
-
System Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a condenser and a rubber septum under an inert atmosphere (Argon or Nitrogen).
-
Solvent Preparation: Add anhydrous, degassed dichloromethane (DCM) to the flask to achieve a final reaction concentration of 0.005 M (e.g., 200 mL of DCM for 1 mmol of substrate).
-
Catalyst Addition: Add the Grubbs 2nd Generation catalyst (1-5 mol%) to the stirring solvent and allow it to dissolve.
-
Substrate Addition: Dissolve the diene precursor (1 equivalent) in a small amount of anhydrous, degassed DCM (e.g., 10-20 mL).
-
Slow Addition: Using a syringe pump, add the substrate solution to the refluxing catalyst solution over a period of 4-8 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Purification: Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes. Concentrate the solvent in vacuo and purify the residue by flash column chromatography on silica gel to remove ruthenium byproducts and isolate the desired spirocyclic alkene.
References
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing). [Link]
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC - NIH. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances. [Link]
-
Diamine Biosynthesis: Research Progress and Application Prospects - PMC. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride - RSC Publishing. [Link]
-
Deprotection of different N-Boc-compounds | Download Table - ResearchGate. [Link]
-
Water Boc Deprotection | PDF | Amine | Chemical Reactions - Scribd. [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - ACS Publications. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - ResearchGate. [Link]
-
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry - Drug Hunter. [Link]
-
Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations | Request PDF - ResearchGate. [Link]
-
(PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols - ResearchGate. [Link]
-
Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline - Organic Syntheses Procedure. [Link]
-
Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins - MDPI. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - ResearchGate. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. [Link]
Sources
Alternative reagents for the synthesis of Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the multi-step synthesis of this valuable spirocyclic diamine. The following content is structured in a question-and-answer format to provide direct and actionable solutions to potential experimental hurdles.
I. Frequently Asked Questions (FAQs) about Synthetic Strategy
Q1: What is a common and reliable synthetic route to this compound?
A well-established route starts from 1-benzyl-4-piperidone and involves a multi-step sequence including a Knoevenagel condensation, reduction, tosylation, intramolecular cyclization, and protecting group manipulations. A representative scheme is outlined below. This approach is often favored due to the commercial availability of the starting materials and the robustness of the individual transformations.
Caption: A common synthetic pathway to the target compound.
Q2: I am considering an alternative approach. Are there other published synthetic strategies?
Yes, alternative routes have been developed to improve efficiency or avoid certain reagents. One notable alternative involves the reaction of N-Boc-4-piperidone with a suitable three-carbon unit to form the azetidine ring, followed by functional group manipulations. Another patented method describes a seven-step synthesis starting from 1-toluoyl-4-piperidone, utilizing an ethyl malonate condensation, reductions, tosylation, cyclization with cesium carbonate, and protecting group exchange.[1] The choice of route often depends on the scale of the synthesis, available starting materials, and specific experimental constraints. A Chinese patent describes a method starting from a compound reacted with ethyl malonate, followed by reduction with lithium borohydride, tosylation, cyclization with cesium carbonate, reduction with magnesium, Boc protection, and finally debenzylation with palladium on carbon.[1]
II. Troubleshooting Guide: Key Transformations
This section addresses specific issues that may arise during the key steps of the synthesis and provides alternative reagents and protocols.
Reductive Amination of 4-Piperidones
In synthetic variations that may involve the reductive amination of a 4-piperidone core, selecting the right reducing agent is critical for achieving high yields and minimizing side products.
Low yields in reductive amination can stem from incomplete iminium ion formation, reduction of the starting ketone before imine formation, or instability of the reactants or products under the reaction conditions. The choice of reducing agent is crucial for success.
Common Reducing Agents and Troubleshooting:
| Reducing Agent | Advantages | Disadvantages & Troubleshooting |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over ketones, allowing for a one-pot reaction.[2][3] | Water-sensitive; reactions are typically performed in aprotic solvents like DCE or THF.[3] If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions, effective in protic solvents like methanol.[3][4] | Highly toxic and generates cyanide waste.[3] The reaction is pH-sensitive and works best at a pH of 6-7.[3] |
| Sodium Borohydride (NaBH₄) | Cost-effective and potent.[2][4] | Can reduce the starting ketone, leading to alcohol byproducts.[3][4] A two-step procedure (pre-formation of the imine before adding NaBH₄) is often necessary to improve selectivity.[3] |
| Amine Boranes (e.g., Pyridine Borane, 2-Picoline Borane) | Stable in the presence of acids, making them suitable for reactions requiring acidic activation. | May require specific activators like acetic acid for optimal performance. |
Alternative Protocol: Two-Step Reductive Amination with Sodium Borohydride
If you are facing issues with one-pot procedures, a two-step approach can offer better control:
-
Imine Formation: Dissolve the N-protected 4-piperidone (1.0 equiv) and the desired amine (1.0-1.2 equiv) in a suitable solvent like toluene or methanol. If necessary, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards imine formation. Stir at room temperature until imine formation is complete (monitor by TLC or LC-MS).
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.0-1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir until the reduction is complete.
Ester Reduction
The reduction of a malonate ester to a diol is a key step in some synthetic routes. The choice of reducing agent must be compatible with other functional groups in the molecule, such as a Boc protecting group.
Lithium aluminum hydride is a powerful reducing agent that can cleave Boc protecting groups.[5] For a more selective reduction, milder borohydride reagents are recommended.
Alternative Reducing Agents for Ester Reduction:
| Reducing Agent | Selectivity & Conditions |
| Lithium Borohydride (LiBH₄) | A good choice for selectively reducing esters in the presence of amides, carboxylic acids, and nitriles.[6] It is generally compatible with Boc groups under standard conditions. |
| Sodium Borohydride (NaBH₄) with an Additive | NaBH₄ alone is typically too weak to reduce esters efficiently.[5][7] However, its reactivity can be enhanced by the addition of a Lewis acid like lithium chloride (LiCl) to generate LiBH₄ in situ.[8] This combination can effectively reduce esters in solvents like THF.[8] |
| Borane Complexes (e.g., BH₃•THF, BH₃•DMS) | Borane is effective for reducing carboxylic acids and can also reduce esters. Its compatibility with Boc groups should be evaluated on a case-by-case basis.[6] |
Recommended Protocol: Reduction with in situ Generated LiBH₄
-
Dissolve the ester (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Add anhydrous lithium chloride (2.0 equiv) followed by sodium borohydride (2.0 equiv).
-
Stir the mixture at room temperature overnight.
-
Carefully quench the reaction with an aqueous acid solution (e.g., 10% citric acid) and proceed with standard workup.[8]
Intramolecular Cyclization
The formation of the azetidine ring via intramolecular nucleophilic substitution is a critical step in building the spirocyclic core.
Low yields in intramolecular cyclizations can be due to several factors, including a poor leaving group, steric hindrance, or competing intermolecular reactions or elimination pathways.[9] The choice of base and solvent is critical in promoting the desired cyclization.
Strategies for Optimizing Intramolecular Cyclization:
| Parameter | Recommendation & Rationale |
| Base | Cesium Carbonate (Cs₂CO₃): Often the base of choice for promoting intramolecular cyclizations. The large cesium cation is believed to act as a template, bringing the nucleophile and electrophile into proximity, a phenomenon known as the "cesium effect".[10] It is generally milder and more effective than other alkali metal carbonates in these reactions.[11][12] Other Bases: Potassium carbonate or organic bases like DBU can be screened, but often provide lower yields compared to cesium carbonate.[11] |
| Solvent | Aprotic polar solvents like acetonitrile or DMF are commonly used to dissolve the reactants and facilitate the substitution reaction. |
| Leaving Group | A good leaving group is essential. Tosylates (Ts) and mesylates (Ms) are commonly used and are generally effective. |
| Temperature | Heating the reaction mixture (e.g., to reflux) is often necessary to overcome the activation energy for the cyclization. |
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Solution1 [label="Switch to Cs2CO3 (Cesium Effect)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Ensure Complete Tosylation/Mesylation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Optimize Temperature and Reaction Time", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> {Problem1, Problem2, Problem3}; Problem1 -> Solution1; Problem2 -> Solution2; Problem3 -> Solution3; }
Caption: Troubleshooting workflow for intramolecular cyclization.
Protecting Group Strategies
The synthesis requires careful management of two amine functionalities. An orthogonal protecting group strategy is essential for selective deprotection. The most common pairing is the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.
The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. This orthogonality allows for selective deprotection.
Methods for Selective Cbz Deprotection:
| Method | Reagents & Conditions | Considerations |
| Catalytic Hydrogenation | H₂, Pd/C in a solvent like methanol or ethanol. | This is the most common and cleanest method. It is generally highly selective for Cbz over Boc. Ensure the catalyst is active and the system is properly purged with hydrogen. |
| Transfer Hydrogenation | Ammonium formate, cyclohexene, or other hydrogen donors with Pd/C. | An alternative to using hydrogen gas, which can be advantageous for safety and practical reasons. |
| Lewis Acid Catalysis | Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been reported for mild Cbz deprotection.[13] | This method may offer different functional group tolerance compared to hydrogenolysis. However, the strong Lewis acidity could potentially affect the Boc group, so careful optimization is required. |
Alternative Hydrogenation Catalysts:
While Palladium on Carbon (Pd/C) is the standard, other catalysts can be considered if issues with catalyst poisoning or reactivity are encountered.
-
Platinum (Pt) or Rhodium (Rh) catalysts: These can also be effective for hydrogenolysis.[14]
-
Magnetic Carbon-Supported Palladium Nanoparticles: These offer the advantage of easy removal from the reaction mixture using an external magnet, simplifying purification.[15]
While strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) are standard for Boc removal, they can sometimes lead to side reactions with sensitive substrates.
Milder Alternatives for Boc Deprotection:
-
HCl in Dioxane or Diethyl Ether: A 4M solution of HCl in dioxane is a common and effective reagent for Boc deprotection.
-
Iron(III) Chloride (FeCl₃): Catalytic amounts of FeCl₃ have been shown to selectively cleave Boc groups in the presence of Cbz groups, offering a milder alternative to strong protic acids.
-
Silica Gel: In some cases, heating a Boc-protected amine with silica gel in a non-polar solvent like toluene can effect deprotection.[16]
III. References
-
ResearchGate. (2025). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
Boron Molecular. (n.d.). Reductive Amination with Amine Boranes and Sodium Triacetoxyborohydride. [Link]
-
Sciencemadness Discussion Board. (2022). Replacement of Pd/C by powdered catalytic converter for hydrogenation reactions. [Link]
-
Sciencemadness.org. (2018). Cheap Alternatives to Palladium on Carbon for Heck Reaction. [Link]
-
ResearchGate. (2025). Alternative Pathways in Cesium Carbonate-Promoted Reactions of tert-Butyl 2-[(Diphenylmethylidene)amino]acetate with 2-Methyl-3-{[tert-butyl(dimethyl)silyl]oxy}propanoyl and Acetyl Chlorides. [Link]
-
ACS Publications. (n.d.). Magnetic Carbon-Supported Palladium Nanoparticles: An Efficient and Sustainable Catalyst for Hydrogenation Reactions. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Acros Organics. (n.d.). CATALYSTS CESIUM. [Link]
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MDPI. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
-
MDPI. (n.d.). Catalysts Supported on Carbon Materials for the Selective Hydrogenation of Citral. [Link]
-
Semantics Scholar. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Royal Society of Chemistry. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). [Link]
-
CNKI. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel. [Link]
-
MDPI. (2023). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. [Link]
-
National Institutes of Health. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. [Link]
-
ResearchGate. (2016). Cesium carbonate as a mediated inorganic base in some organic transformations. [Link]
-
Chemistry Stack Exchange. (2021). Why can't sodium borohydride reduce carboxylic acid and ester groups?. [Link]
-
Master Organic Chemistry. (n.d.). A Quick Guide to Reductions in Organic Chemistry. [Link]
-
R Discovery. (2002). Synthesis of orthogonally protected vicinal diamines with amino acid-based skeleton. [Link]
-
The Hive. (n.d.). Reduction of esters to alcohols w/ in situ LiBH4. [Link]
-
Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
Andrew G Myers Research Group. (n.d.). Chem 115. [Link]
-
MDPI. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]
-
ResearchGate. (2019). (PDF) CsCO3 2. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
National Institutes of Health. (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. [Link]
-
YouTube. (2018). 87 CHM2210 Reduction of Esters to Yield Alcohols. [Link]
-
ChemBK. (2024). tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. [Link]
-
SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
National Institutes of Health. (n.d.). Dearomative spirocyclization of ynamides. [Link]
-
PubMed. (n.d.). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. [Link]
-
Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Royal Society of Chemistry. (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
-
Chemistry LibreTexts. (2021). 7.6: Extra Topics on Nucleophilic Substitution Reaction. [Link]
-
Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]
-
YouTube. (2018). 19.02 Intramolecular Nucleophilic Substitutions. [Link]
-
Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
ChemComplete. (n.d.). Nucleophilic Substitution and Elimination Guide. [Link]
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- 8. Reduction of esters to alcohols w/ in situ LiBH4 , Hive Novel Discourse [chemistry.mdma.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
Technical Support Center: Stability and Handling of Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate in Acidic Conditions
Welcome to the technical support guide for tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate. This spirocyclic diamine is a valuable building block in modern drug discovery, prized for its rigid, three-dimensional structure. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen (N7) is critical for its synthetic utility, allowing for selective functionalization of the azetidine nitrogen (N1). However, the acid-labile nature of the Boc group is a frequent source of experimental challenges.
This guide provides in-depth answers to common questions, troubleshooting advice for issues encountered during deprotection, and validated protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the stability of the Boc group in the context of this specific spirocyclic scaffold.
Q1: What is the general stability of the Boc group on this compound under acidic conditions?
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group by design.[1] Its stability is highly dependent on the pH and the specific acidic reagent used. In neutral or basic media, the Boc group is very stable.[2] However, it is readily cleaved under moderately to strongly acidic conditions.
-
Aqueous Systems: The Boc group can become unstable in aqueous solutions with a pH below 4. For routine work-ups, brief exposure to mildly acidic conditions (e.g., pH 4-5 with citric acid) at low temperatures is often tolerated.[3] However, prolonged exposure or stronger acids (pH < 2.5) will lead to significant cleavage.[4]
-
Anhydrous Acidic Systems: In organic synthesis, cleavage is typically performed using strong, anhydrous acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][5] Under these conditions, cleavage is often rapid and complete.
Q2: What is the chemical mechanism for the acidic cleavage of the Boc group?
The deprotection proceeds through an acid-catalyzed elimination mechanism (E1).[6][7] The process involves two main stages:
-
Protonation and Carbocation Formation: The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group. The C-O bond then cleaves, releasing the amine and forming a relatively stable tertiary carbocation (the tert-butyl cation).
-
Formation of Gaseous Byproducts: The tert-butyl cation is unstable in the reaction mixture and rapidly eliminates a proton to form isobutylene gas. The intermediate carbamic acid decarboxylates to release carbon dioxide.[1] This formation of gaseous byproducts helps drive the reaction to completion.
The overall mechanism is illustrated below:
Caption: Acid-catalyzed E1 mechanism for Boc deprotection.
Q3: How does the unprotected azetidine nitrogen (N1) influence the deprotection reaction?
The presence of the free secondary amine at the N1 position is a key structural feature. Under the strongly acidic conditions required for Boc deprotection, this basic nitrogen will be protonated to form an ammonium salt.
-
Solubility: The resulting dicationic species (protonated N1 and the transiently protonated Boc group) may have altered solubility properties compared to the starting material. This should be considered when choosing a reaction solvent.
-
Reactivity: The protonation of N1 does not directly interfere with the cleavage mechanism at N7. However, it means that at least two equivalents of acid are required: one to protonate the free amine and one to act as the catalyst for Boc cleavage. In practice, a large excess of acid is almost always used.[5]
-
Work-up: Upon completion, the product is the diamine bis-salt (e.g., bis-trifluoroacetate). A basic workup is required to neutralize both ammonium centers and isolate the free diamine.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems that may arise during the deprotection of this compound.
Scenario 1: Incomplete or Failed Deprotection
Q4: My TLC/LC-MS analysis shows significant amounts of unreacted starting material after the reaction. What are the likely causes and solutions?
Incomplete deprotection is a common issue stemming from suboptimal reaction conditions. The cleavage of the Boc group is a kinetic process, and several factors can lead to its failure.[5]
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Insufficient Acid Strength or Concentration | The reaction rate is highly dependent on acid concentration.[5] If the acid is too dilute, the equilibrium may not favor the protonated intermediate, leading to a stalled reaction. | Increase Acid Concentration: If using 20% TFA in DCM, increase the concentration to 50% or even use neat TFA for difficult substrates.[8][9] |
| Inadequate Reaction Time | Deprotection is not always instantaneous. Sterically hindered or electronically deactivated substrates may require longer reaction times to proceed to completion. | Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS for several hours. Some reactions may require stirring overnight at room temperature.[10] |
| Low Reaction Temperature | While reactions are often initiated at 0°C to control potential exotherms, this temperature may be too low to provide the necessary activation energy for cleavage. | Increase Reaction Temperature: After the initial addition of acid at 0°C, allow the reaction to warm to room temperature and stir. Gentle heating (e.g., to 40°C) can be employed cautiously if room temperature is insufficient.[10] |
| Poor Solvent Choice | The substrate must be fully dissolved for the reaction to proceed efficiently. If the spirocycle salt precipitates out, the reaction will be incomplete. | Optimize Solvent: Dichloromethane (DCM) is standard for TFA deprotections. If solubility is an issue, consider switching to a different acid/solvent system, such as 4M HCl in 1,4-dioxane.[5][8] |
Scenario 2: Formation of Unexpected Side Products
Q5: My reaction went to completion, but I'm observing significant side products. What causes this and how can it be prevented?
The primary cause of side products is the highly reactive tert-butyl cation generated during the reaction.[5] This electrophile can alkylate any nucleophilic sites on your molecule or in the reaction mixture.
-
The Solution: Scavengers: To prevent this, a "scavenger" is added to the reaction mixture. Scavengers are nucleophilic compounds that are designed to trap the tert-butyl cation before it can react with your desired product.[1][2]
| Common Scavenger | Typical Use Case | Mechanism of Action |
| Triisopropylsilane (TIS) | General purpose, highly effective. | Traps the t-butyl cation via hydride transfer. |
| Anisole / Thioanisole | Effective for protecting tryptophan, methionine, and other electron-rich aromatic systems. | Acts as a nucleophile in a Friedel-Crafts type alkylation with the t-butyl cation.[1] |
| Water | Can be used in small amounts (e.g., 2-5% in TFA). | Traps the t-butyl cation to form tert-butanol. |
| 1,2-Ethanedithiol (EDT) | Protects sulfur-containing amino acids. | Reacts with the t-butyl cation. |
Recommendation: For general deprotection of this spirocycle, adding 2.5-5% (v/v) of triisopropylsilane (TIS) to the reaction mixture is a robust preventative measure.
Scenario 3: Work-up and Isolation Challenges
Q6: After evaporating the acid, my product is a sticky, non-crystalline oil that is difficult to handle. How can I improve the isolation?
This is a very common issue, particularly when using TFA, as amine trifluoroacetate salts are often oils or hygroscopic solids.[8]
-
Remove Residual Acid: After concentrating the reaction mixture, co-evaporate the residue with a non-polar solvent like toluene (3x) or dichloromethane. This helps to azeotropically remove the last traces of TFA.[5]
-
Perform a Basic Work-up: Dissolve the crude salt in DCM or ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild sodium carbonate (Na₂CO₃) solution until the aqueous layer is basic. This neutralizes the salt and generates the free diamine. Back-extract the aqueous layer to recover any water-soluble product.
-
Convert to the HCl Salt: If the free base is still an oil, consider converting it to its hydrochloride salt, which has a much higher probability of being a crystalline, free-flowing solid. This can be achieved by dissolving the free base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in dioxane or diethyl ether.[8]
Part 3: Validated Experimental Protocols
This section provides detailed, step-by-step procedures for the acidic deprotection of this compound.
Protocol 1: Standard Deprotection using TFA in DCM
This is the most common and robust method for complete Boc removal.
Caption: Standard workflow for Boc deprotection using TFA.
Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM) to make a 0.1 to 0.2 M solution.
-
Cooling: Place the reaction vessel in an ice-water bath and cool the solution to 0°C.
-
Reagent Addition: In a separate flask, prepare a deprotection cocktail. A common mixture is 50% TFA and 5% triisopropylsilane (TIS) in DCM (v/v/v). Add this cocktail (providing at least 10 equivalents of TFA relative to the substrate) to the cooled substrate solution dropwise.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin to visualize the free amine product) or LC-MS until the starting material is fully consumed (typically 1-3 hours).[10]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Add toluene and concentrate again (repeat 2-3 times) to remove residual TFA.[5]
-
Dissolve the residue in ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with the organic solvent (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude free diamine.
-
-
Purification: The crude product can be purified by silica gel chromatography or by conversion to a crystalline salt as described in Q6.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][2]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link][1]
-
Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Retrieved from [Link][3]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link][11]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link][12]
-
Reddit. (2021). Boc De-protection. r/Chempros. Retrieved from [Link][8]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link][9]
-
Chemistry LibreTexts. (2023). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link][6]
-
Chemistry LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Retrieved from [Link][7]
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Technical Support Center: Stability of the Boc Protecting Group Under Basic Hydrolysis Conditions
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of the tert-butyloxycarbonyl (Boc) protecting group under basic hydrolysis conditions. Our goal is to equip you with the knowledge to make informed decisions in your synthetic strategies, particularly when performing reactions like saponification in the presence of a Boc-protected amine.
Frequently Asked Questions (FAQs)
Q1: Is the Boc protecting group generally stable to basic hydrolysis conditions?
A1: Yes, the Boc group is widely recognized for its stability under most basic and nucleophilic conditions.[1][2][3] This characteristic is a cornerstone of its utility in organic synthesis, allowing for its use in orthogonal protection strategies with base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl).[2][4] While stable, it is important to understand that its stability is not absolute and can be influenced by the reaction conditions and the specific substrate.
Q2: I need to saponify a methyl or ethyl ester. Will the Boc group on my amine survive?
A2: In most cases, yes. Standard saponification conditions, such as using lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixed aqueous/organic solvent system at room temperature or slightly elevated temperatures, are generally compatible with the presence of a Boc group.[][] The Boc group's stability stems from the high steric hindrance around the carbonyl group, which disfavors the initial nucleophilic attack by hydroxide required for cleavage.[1][7]
Q3: What is the mechanistic reason for the Boc group's stability to base?
A3: The stability of the Boc group to basic hydrolysis is primarily due to steric hindrance. The bulky tert-butyl group shields the carbonyl carbon from attack by nucleophiles like hydroxide ions.[1] Unlike the acid-catalyzed deprotection, which proceeds through a stable tertiary carbocation intermediate, the pathway for base-mediated cleavage is energetically unfavorable for typical Boc-protected amines.[7][8]
Q4: Are there any situations where a Boc group can be cleaved under basic conditions?
A4: While uncommon for standard aliphatic and aromatic amines, Boc deprotection under basic conditions can occur in specific scenarios.[3][9] This is typically observed when the nitrogen atom is part of a system that can stabilize the resulting anion, such as in indoles, pyrroles, or other electron-deficient heterocyclic systems.[9][10] In these cases, bases like sodium carbonate, potassium carbonate, or sodium methoxide have been reported to facilitate Boc cleavage.[9][11]
Q5: What are the key differences in stability between Boc, Cbz, and Fmoc protecting groups under basic conditions?
A5: The differential stability of these common amine protecting groups is fundamental to orthogonal synthesis strategies:
-
Cbz (Carboxybenzyl): Generally stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenation.[8]
-
Fmoc (9-fluorenylmethoxycarbonyl): Stable to acid but is specifically designed to be labile to basic conditions, typically using a secondary amine base like piperidine.[13]
This orthogonality allows for the selective deprotection of one group while others remain intact.[4][13]
Troubleshooting Guide: Boc Group Stability During Ester Hydrolysis
This section addresses common issues encountered during the basic hydrolysis of esters in molecules containing a Boc-protected amine.
Scenario 1: Unexpected Boc Deprotection During Saponification
Problem: You are attempting to saponify a methyl ester in a molecule that also contains a Boc-protected amine. After the reaction, you observe a significant amount of the fully deprotected amine, in addition to your desired carboxylic acid.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: Prolonged reaction times at elevated temperatures can sometimes lead to slow cleavage of the Boc group, even under basic conditions.
-
Solution: Optimize your reaction conditions. Attempt the saponification at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC or LC-MS to minimize reaction time.
-
-
Substrate-Specific Lability: As mentioned in the FAQs, if your Boc-protected amine is part of an electron-deficient system (e.g., an indole), it may be more susceptible to basic cleavage.[9]
-
Solution: If your substrate is susceptible, consider using milder bases. Lithium hydroxide (LiOH) is often cited as a milder alternative to NaOH or KOH for saponifications. Alternatively, enzymatic hydrolysis could be an option for very sensitive substrates.
-
-
Incorrect pH: While the reaction is basic, ensuring the pH does not drift to highly acidic during workup is crucial.
-
Solution: During the acidic workup to protonate the carboxylate, ensure the mixture is kept cold and that the acid is added slowly to avoid a large exotherm and localized areas of high acid concentration, which could cleave the Boc group.
-
Scenario 2: Incomplete Saponification
Problem: You are trying to hydrolyze an ester while preserving the Boc group, but the reaction is sluggish or incomplete. You are hesitant to increase the temperature or use a stronger base for fear of cleaving the Boc group.
Possible Causes & Solutions:
-
Steric Hindrance Around the Ester: If the ester group is sterically hindered, saponification can be slow.
-
Solution: Consider using a co-solvent to improve solubility and accessibility of the ester. A mixture of THF/water or dioxane/water is common.[14] You can also try using a phase-transfer catalyst to facilitate the reaction.
-
-
Insufficient Base: Ensure you are using a sufficient molar excess of the base to drive the reaction to completion.
-
Solution: Use at least 1.5-2 equivalents of the hydroxide base. The reaction consumes the base, so a stoichiometric amount may not be enough to achieve full conversion.[15]
-
Data Summary: General Stability of Boc Group to Common Bases
| Base | Typical Conditions | Boc Group Stability | Notes |
| LiOH | 1-2 M in THF/H₂O, 0°C to RT | High | Often preferred for milder saponifications. |
| NaOH | 1-2 M in MeOH/H₂O or THF/H₂O, RT | High | A common and effective choice for saponification.[][15] |
| KOH | 1-2 M in MeOH/H₂O, RT | High | Similar in reactivity to NaOH. |
| K₂CO₃ | MeOH/H₂O, reflux | Moderate to Low | Can cleave Boc groups on activated systems.[11] |
| Na₂CO₃ | MeOH/H₂O, reflux | Moderate to Low | Reported to deprotect Boc from indoles and similar heterocycles.[9] |
Experimental Protocols & Methodologies
Protocol: Selective Saponification of a Methyl Ester in the Presence of a Boc Group
This protocol outlines a general procedure for the selective hydrolysis of a methyl ester without cleaving a Boc protecting group.
Materials:
-
Boc-protected amino ester
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amino ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add LiOH·H₂O (1.5 eq) to the solution and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Visualization of Orthogonal Protecting Group Strategies
The following diagram illustrates the concept of orthogonal protection, highlighting the distinct conditions required for the removal of Boc, Fmoc, and Cbz groups.
Sources
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Technical Support Center: Recrystallization of Spirocyclic Compounds
Welcome to the technical support center for the purification of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with recrystallizing these structurally complex molecules. Spirocycles, with their rigid, three-dimensional architectures, often exhibit unpredictable crystallization behavior. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why are spirocyclic compounds notoriously difficult to recrystallize?
A: The difficulty in recrystallizing spirocyclic compounds stems directly from their unique molecular structure. Unlike more flexible linear or simple cyclic molecules, spirocycles have:
-
High Conformational Rigidity: The spiro center locks the rings into specific orientations, which can make it difficult for the molecules to pack into a well-ordered crystal lattice. This rigidity can hinder the kinetic process of crystal nucleation and growth.[1][2]
-
Complex 3D Topography: The non-planar, three-dimensional shape can lead to inefficient packing, favoring the formation of amorphous solids or oils instead of crystalline structures.
-
Potential for Polymorphism: The rigid nature of spirocycles can sometimes allow for multiple, distinct crystal packing arrangements (polymorphs), each with different solubilities, which can complicate the crystallization process.
-
Increased Lipophilicity: Many spirocyclic scaffolds are rich in sp³-hybridized carbons, which can increase their lipophilicity and influence their solubility profile in common recrystallization solvents.[3]
Q2: What is the first and most critical step in developing a recrystallization protocol for a new spirocyclic compound?
A: The most critical step is a systematic solvent screening . The ideal solvent for recrystallization should exhibit a "mediocre" dissolving power—it should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[4] A steep solubility curve with respect to temperature is the key to a high recovery of the purified compound.[5]
An incorrect solvent choice is the root cause of most recrystallization failures, leading to problems like oiling out, precipitation of impurities, or poor yield.[5] Time invested in finding the right solvent system will save significant effort and material down the line.
Q3: What are the characteristics of a good recrystallization solvent?
A: An ideal recrystallization solvent should meet the following criteria:
-
High solubility at high temperatures and low solubility at low temperatures: This is the most important factor for maximizing yield.[4][5]
-
Impurities should be either highly soluble or insoluble in the solvent at all temperatures: This allows for their removal by filtration.[6][7]
-
The solvent should not react with the compound being purified.
-
It should have a relatively low boiling point: This facilitates easy removal from the purified crystals during the drying process.[8]
-
It should be non-toxic, inexpensive, and non-flammable for safety and practicality.
Troubleshooting Guide
Scenario 1: My spirocyclic compound "oils out" instead of forming crystals.
Question: I've dissolved my spirocyclic compound in a hot solvent, but upon cooling, it separates as a liquid/oil instead of forming solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" is a common problem, especially with compounds that have low melting points or when the solution is highly supersaturated.[1][9] It occurs when the solute separates from the solution as a liquid phase because the temperature of the solution is still above the melting point of the solute, or because the kinetic barrier to crystallization is too high.[2][9] This oily phase often traps impurities, defeating the purpose of recrystallization.[1][9]
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Slow cooling is paramount. A rapid temperature drop increases supersaturation too quickly, favoring oil formation.[1][10] Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Add More Solvent: Your solution might be too concentrated. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[9]
-
Change the Solvent System: The polarity of your solvent might be too different from your compound.[2] If you are using a non-polar solvent, try a slightly more polar one, or vice-versa. A mixed-solvent system can be very effective here (see Protocol 1).
-
Induce Crystallization Above the "Oiling Out" Temperature:
-
Seeding: Add a tiny seed crystal of the pure compound to the solution as it cools, but before the oiling out temperature is reached. This provides a template for crystal growth.[1][9]
-
Scratching: Gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[9][11]
-
Scenario 2: No crystals form, even after cooling the solution in an ice bath.
Question: My compound remains fully dissolved even after the solution has cooled for a long time. What should I do?
Answer: This issue typically arises from one of two causes: either the solution is not sufficiently saturated (too much solvent was used), or the nucleation process is kinetically hindered.
Troubleshooting Steps:
-
Reduce Solvent Volume: The most likely cause is using too much solvent.[12] Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.
-
Induce Nucleation: If the solution is supersaturated but no crystals have formed, you need to provide a starting point for crystallization.
-
Use an Anti-Solvent (Mixed-Solvent System): If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) until the solution becomes cloudy (the cloud point). Then, add a drop or two of the good solvent to redissolve the precipitate and allow the mixture to cool slowly.[5][7]
Scenario 3: The recrystallization yield is very low.
Question: I managed to get pure crystals, but I lost a significant amount of my material in the process. How can I improve the yield?
Answer: Low yield is often a trade-off for high purity. However, several factors can be optimized to improve recovery.
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve your compound.[4][6] Any excess solvent will keep more of your compound dissolved when the solution is cooled, thus reducing the yield.
-
Ensure Thorough Cooling: Cool the solution to the lowest practical temperature (e.g., in an ice-salt bath) to maximize the amount of product that crystallizes out, as solubility decreases with temperature.
-
Avoid Premature Crystallization: If crystals form in the funnel during a hot filtration step to remove insoluble impurities, you will lose product.[12] To prevent this, use a pre-heated funnel and a small excess of solvent, which can be boiled off after filtration.
-
Properly Wash the Crystals: After filtering the crystals, wash them with a minimal amount of ice-cold solvent to rinse away any remaining impurities without redissolving the product.[6][13]
Advanced Techniques & Protocols
For particularly challenging spirocyclic compounds, standard recrystallization methods may not suffice. Advanced strategies may be necessary.
Data Presentation: Solvent Selection Guide
Choosing the right starting point for solvent screening is crucial. The following table provides common solvent systems used for compounds with varying polarities. Spirocycles often fall into the non-polar to moderately polar range.
| Polarity of Compound | Good "Soluble" Solvents | Good "Insoluble" (Anti-Solvents) | Common Solvent Pairs[14][15] |
| Non-Polar | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Hexanes, Heptane, Cyclohexane | Toluene/Hexane, DCM/Hexane, Ethyl Acetate/Heptane |
| Moderately Polar | Acetone, Ethanol, Isopropanol (IPA), Acetonitrile | Water, Diethyl Ether, MTBE | Acetone/Water, Ethanol/Water, IPA/Water |
| Polar | Methanol, Water, Dimethyl Sulfoxide (DMSO) | Acetone, Acetonitrile, Dichloromethane | Methanol/DCM, Water/Acetonitrile |
Note: All solvent pairs must be miscible.[5]
Experimental Protocols
Protocol 1: Step-by-Step Method for a Two-Solvent Recrystallization
This is a powerful technique when no single solvent is ideal.[5]
-
Select a Solvent Pair: Choose a "soluble" solvent in which your compound is highly soluble and an "insoluble" (or "poor") solvent in which it is sparingly soluble. The two solvents must be miscible.[7]
-
Dissolution: Place the crude spirocyclic compound in an Erlenmeyer flask and add the soluble solvent dropwise at room temperature until the solid is just dissolved.
-
Induce Precipitation: Slowly add the insoluble solvent dropwise until the solution becomes persistently cloudy. This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of the soluble solvent to make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold insoluble solvent, and dry.
Visualization of Troubleshooting Logic
The following workflow diagram illustrates a decision-making process for troubleshooting common recrystallization issues.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]
- Recrystalliz
-
Chemical Society Reviews (RSC Publishing). (2023). Advanced crystallisation methods for small organic molecules. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
-
Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Available from: [Link]
-
Reddit. (2013). Recrystallization (help meeeeee) : r/chemistry. Available from: [Link]
-
Answers.com. (2014). What does it mean to oil out in recrystallization? Available from: [Link]
- Unknown.
- Unknown.
-
Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. Available from: [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available from: [Link]
-
Protheragen. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Available from: [Link]
-
MDPI. (2024). Rational Engineering in Protein Crystallization: Integrating Physicochemical Principles, Molecular Scaffolds, and Computational Design. Available from: [Link]
-
University of Durham. (2006). Crystallisation Techniques. Available from: [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Available from: [Link]
- Unknown.
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Available from: [Link]
- Unknown.
-
Quora. (2017). What should I do if crystallisation does not occur? Available from: [Link]
-
ResearchGate. (2012). Why I am not getting crystals? Available from: [Link]
-
ACS Publications. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Available from: [Link]
-
Technology Networks. (2023). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Available from: [Link]
-
American Chemical Society. Solvent selection tool. Available from: [Link]
-
MDPI. (2021). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]
-
Syngene International Ltd. (2025). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Available from: [Link]
-
University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips. Available from: [Link]
-
Universität Potsdam. Advice for Crystallization. Available from: [Link]
-
European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]
-
Labcompare.com. (2023). Overcoming Challenges and Improving Efficiency in Protein Purification. Available from: [Link]
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Validation & Comparative
The Ascendancy of Spirocyclic Scaffolds in Modern Drug Discovery: A Comparative Guide to Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards three-dimensional scaffolds—has positioned spirocyclic systems at the forefront of innovative drug design.[1] These rigid, conformationally constrained motifs offer a unique opportunity to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide provides a comprehensive comparison of tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate, a prominent building block, with other key spirocyclic scaffolds. We will delve into their synthesis, comparative physicochemical properties supported by experimental data, and the strategic rationale for their application in drug discovery programs.
The Strategic Value of Spirocyclic Scaffolds
The incorporation of a spirocyclic moiety into a drug candidate can profoundly influence its molecular properties. The inherent three-dimensionality and rigidity of these systems can lead to:
-
Improved Potency and Selectivity: By locking the conformation of a molecule, spirocycles can present binding elements to a biological target in a more favorable orientation, enhancing affinity and reducing off-target interactions.[1]
-
Enhanced Physicochemical Properties: A higher fraction of sp3-hybridized carbon atoms generally correlates with improved aqueous solubility, a critical factor for bioavailability.[1]
-
Increased Metabolic Stability: The rigid nature of spirocycles can shield metabolically labile sites from enzymatic degradation, prolonging the half-life of a drug.[2]
-
Novelty and Patentability: The unique structural features of spirocyclic compounds provide access to novel chemical space, offering significant intellectual property advantages.
Featured Spirocyclic Scaffold: this compound
This compound has emerged as a versatile building block in medicinal chemistry. Its structure, featuring a piperidine ring spiro-fused to an azetidine ring, offers multiple points for diversification. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the piperidine nitrogen, while the secondary amine in the azetidine ring provides another handle for chemical modification.
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process, as outlined in the patent literature.[3] The key steps typically include the formation of a piperidine precursor, followed by the construction of the spirocyclic azetidine ring.
Caption: Synthetic pathway for tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate.[3]
Comparative Analysis with Alternative Spirocyclic Scaffolds
The selection of a spirocyclic scaffold is a critical decision in the drug design process. Below, we compare this compound with other notable diazaspirocycles, highlighting their key physicochemical properties.
| Scaffold | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | 226.32[4] | 1.2[4] | 41.6[4] | 1[4] | 2[4] |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | 226.32[5] | 1.1[5] | 41.6[5] | 1[5] | 2[5] |
| tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | 212.29[6] | 0.7[6] | 41.6[6] | 1[6] | 2[6] |
| tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate | 212.29[7] | 0.8[7] | 41.6[7] | 1[7] | 2[7] |
| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate | 288.30 | - | - | - | - |
Table 1: Comparison of Physicochemical Properties of Various Diazaspirocyclic Scaffolds. Data sourced from PubChem and commercial supplier information.
From the table, it is evident that while the diazaspiro[3.5]nonane isomers share identical molecular weights and polar surface areas, the smaller diazaspiro[3.4]octane and diazaspiro[3.3]heptane scaffolds offer a lower molecular weight, which can be advantageous in lead optimization to maintain drug-like properties.
Experimental Evaluation of Spirocyclic Scaffolds
To provide a tangible comparison of performance, we will now delve into the experimental protocols used to assess key ADME properties, drawing upon a case study that, while not directly involving our featured scaffold, provides a robust framework for such evaluations. A study on spiro[3.3]heptane as a benzene bioisostere in the drug Sonidegib offers valuable insights into the impact of a spirocyclic core on crucial drug-like properties.[8][9][10]
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The kinetic solubility assay is a high-throughput method commonly employed in early drug discovery.
Experimental Protocol: Kinetic Solubility Assay [1][11][12][13]
-
Stock Solution Preparation: A 10 mM stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.
-
Addition to Buffer: A small aliquot (e.g., 5 µL) of each DMSO solution is added to a larger volume (e.g., 245 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Incubation: The plate is sealed and incubated at room temperature (e.g., 25°C) for a set period (e.g., 2 hours) with shaking.
-
Precipitate Detection: The presence of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV-Vis spectrophotometry after filtration to remove any undissolved compound.
-
Data Analysis: The solubility is determined as the highest concentration at which no precipitate is observed.
In the Sonidegib case study, both the parent drug and its spiro[3.3]heptane-containing analogs exhibited poor aqueous solubility (≤ 1 µM).[8][9][10] This highlights that while spirocycles can improve solubility, it is not a universal outcome and is highly dependent on the overall molecular structure.
Lipophilicity
Lipophilicity, often expressed as the distribution coefficient (logD) at a physiological pH, influences a drug's permeability, metabolic stability, and potential for off-target effects.
Experimental Protocol: LogD Determination
The shake-flask method is a traditional approach to determine logD.
-
Phase Preparation: A biphasic system of n-octanol and PBS (pH 7.4) is prepared and mutually saturated.
-
Compound Addition: The test compound is dissolved in one of the phases.
-
Partitioning: The two phases are mixed vigorously for a set period to allow the compound to partition between them.
-
Phase Separation: The mixture is centrifuged to separate the n-octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
LogD Calculation: The logD is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
For Sonidegib and its spiro-analogs, the experimental logD was found to be ≥ 3.5, indicating high lipophilicity.[8][9][10]
Metabolic Stability
Metabolic stability, typically assessed using liver microsomes, provides an early indication of a compound's in vivo clearance rate.
Experimental Protocol: Microsomal Stability Assay [14][15][16][17][18]
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human or rat), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a low concentration (e.g., 1 µM).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The rate of disappearance of the test compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Caption: Workflow for a typical microsomal stability assay.
In the Sonidegib study, the incorporation of the spiro[3.3]heptane scaffold led to a decrease in metabolic stability compared to the parent drug. The intrinsic clearance (CLint) was 18 µL/min/mg for Sonidegib, while the trans- and cis-isomers of the spiro-analog had CLint values of 36 and 156 µL/min/mg, respectively.[8][9][10] This demonstrates that the introduction of a spirocycle can, in some cases, introduce new metabolic liabilities.
Conclusion and Future Outlook
This compound and its related spirocyclic counterparts represent a powerful class of building blocks for modern drug discovery. Their rigid, three-dimensional nature offers a compelling strategy to enhance potency, selectivity, and physicochemical properties. However, as the comparative data and case study illustrate, the impact of a spirocyclic scaffold is highly context-dependent and requires careful experimental evaluation.
The choice of a specific spirocyclic system should be guided by the desired vectoral orientation of substituents, the need to modulate physicochemical properties such as solubility and lipophilicity, and a thorough assessment of potential metabolic liabilities. As synthetic methodologies for accessing a wider diversity of spirocyclic scaffolds continue to evolve, their prominence in the design of next-generation therapeutics is set to increase.
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A Head-to-Head Comparison of Diazaspiro[3.5]nonane and Piperazine as Bioisosteres in Drug Discovery
Introduction: The Quest to Move Beyond a Privileged Scaffold
In the landscape of medicinal chemistry, the piperazine ring stands as a titan. Found in the structure of over 100 drugs approved by the U.S. Food and Drug Administration, its prevalence is a testament to its favorable physicochemical properties. As a diprotic weak base, it is often highly soluble in water and provides two convenient synthetic handles on its nitrogen atoms, allowing chemists to finely tune a compound's potency, selectivity, and pharmacokinetic profile.
However, the very features that make piperazine so useful can also be its downfall. The piperazine moiety is often susceptible to metabolic degradation, particularly N-dealkylation, leading to poor pharmacokinetic profiles and the formation of potentially active metabolites. Its relatively flexible, low-complexity structure can also contribute to off-target activity. This has driven the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—to mitigate these liabilities while retaining the core benefits of the piperazine scaffold.[1]
Among the most promising of these next-generation scaffolds is the 2,7-diazaspiro[3.5]nonane core. This bioisostere maintains the crucial diamine functionality of piperazine but introduces a rigid, three-dimensional spirocyclic system. This guide provides a detailed, evidence-based comparison of diazaspiro[3.5]nonane and piperazine, focusing on their structural differences, impact on physicochemical and ADME properties, and application in drug discovery, to empower researchers to make more informed decisions in scaffold selection.
Structural and Physicochemical Properties: A Tale of Two Geometries
The fundamental difference between piperazine and 2,7-diazaspiro[3.5]nonane lies in their three-dimensional structure. Piperazine typically exists in a chair conformation, but it is a relatively flat and conformationally flexible molecule. In contrast, the 2,7-diazaspiro[3.5]nonane scaffold is defined by a central quaternary spiro-carbon that joins a four-membered azetidine ring and a six-membered piperidine ring. This arrangement imparts significant three-dimensional character and conformational rigidity.
This structural distinction has profound implications for a molecule's physicochemical properties, which are the primary drivers of its pharmacokinetic behavior and target engagement.
Key Physicochemical Parameters
The selection of a central scaffold in drug design is critically influenced by its basicity (pKa) and lipophilicity (logP/logD), which govern a molecule's solubility, permeability, and interactions with biological targets.
| Property | Piperazine | 2,7-Diazaspiro[3.5]nonane | Rationale for Difference |
| Structure | Flexible 6-membered ring | ||
| pKa1 | 5.35[2] | Not Experimentally Reported | The pKa values of the two nitrogens in the spirocycle are expected to differ due to their distinct ring environments (azetidine vs. piperidine). |
| pKa2 | 9.73[2] | Not Experimentally Reported | The increased s-character of the orbitals on the azetidine nitrogen may lead to lower basicity compared to the piperidine nitrogen. |
| logP (calculated) | -1.5[3] | -0.3[4] | The introduction of the spiro-carbon and the more complex 3D structure reduces polarity compared to the simple piperazine ring. |
| Aqueous Solubility | Freely Soluble[2][3] | Expected to be high | The presence of two basic nitrogen atoms generally confers good aqueous solubility. |
Causality Behind the Properties:
-
Lipophilicity (logP/logD): Lipophilicity is a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The calculated logP for 2,7-diazaspiro[3.5]nonane (-0.3) is higher than that of piperazine (-1.5), indicating it is less polar.[3][4] This may seem counterintuitive as spirocycles are often introduced to decrease lipophilicity in the context of a larger drug molecule by increasing the sp3 character. The key is that replacing a piperazine within a larger lipophilic molecule with a diazaspiro[3.5]nonane can disrupt flat, greasy surfaces and lead to an overall decrease in the molecule's logD, improving its solubility and metabolic properties.
Impact on ADME & Pharmacodynamics
The replacement of a piperazine ring with a diazaspiro[3.5]nonane bioisostere can significantly and often beneficially alter a compound's ADME profile.
-
Metabolic Stability: This is arguably the most significant advantage of the diazaspiro[3.5]nonane scaffold. Piperazine-containing compounds are often susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation of the carbon atoms adjacent to the nitrogens or through N-dealkylation. The quaternary spiro-carbon in diazaspiro[3.5]nonane is inherently resistant to oxidation. Furthermore, the rigid, 3D structure can sterically hinder the approach of metabolizing enzymes to the rest of the molecule, leading to a longer half-life and improved metabolic stability.[5]
-
Permeability and Efflux: The optimal balance of lipophilicity and polarity is crucial for oral absorption. While piperazine's high polarity aids solubility, it can sometimes limit passive diffusion across the gut wall. The slightly higher lipophilicity of the diazaspiro[3.5]nonane core, combined with its ability to disrupt planarity, can lead to more favorable permeability characteristics. Moreover, the specific 3D shape of a diazaspiro[3.5]nonane-containing molecule may help it avoid recognition by efflux transporters like P-glycoprotein (P-gp), which are a common cause of poor oral bioavailability.
-
Off-Target Activity (hERG): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac toxicity. This off-target effect is often associated with compounds that are basic and lipophilic. While both piperazine and diazaspiro[3.5]nonane are basic, the ability of the spirocycle to reduce the overall lipophilicity and alter the shape of the final drug molecule can be a successful strategy to mitigate hERG liability.
Case Study: A Breakthrough in PARP Inhibitors
A compelling example of the successful application of this bioisosteric replacement comes from the development of poly(ADP-ribose) polymerase (PARP) inhibitors. The FDA-approved drug Olaparib contains a piperazine ring. While effective, its clinical use can be associated with cytotoxicity.
In a key study, researchers replaced the piperazine ring in the Olaparib framework with various diazaspiro systems, including 2,7-diazaspiro[3.5]nonane.[6] This strategic swap led to the identification of a new analogue, compound 10e , which retained high affinity for the PARP-1 enzyme (IC50 of 12.6 nM).[6] Crucially, this new compound did not induce DNA damage at similar concentrations to Olaparib and exhibited reduced cytotoxicity, even in cells with BRCA1 mutations.[6] This work provides strong evidence that diazaspiro cores can serve as viable structural surrogates for piperazine, leading to compounds with potentially improved safety profiles.[6]
Experimental Protocols for Comparative Analysis
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.
Protocol 1: Determination of pKa by Potentiometric Titration
This method is a highly precise technique for determining the ionization constants of a substance.[1]
Methodology:
-
Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.
-
Solution Preparation: Prepare a 1 mM solution of the test compound (e.g., piperazine or diazaspiro[3.5]nonane derivative). To maintain a constant ionic strength throughout the titration, use a 0.15 M potassium chloride solution as the solvent.
-
Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of basic compounds.
-
Titration Setup: Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
Acidification & Titration: For a basic compound, first make the solution acidic (pH 1.8-2.0) with 0.1 M HCl. Then, titrate the solution by adding small, precise aliquots of 0.1 M NaOH.
-
Data Recording: Continuously monitor and record the pH after each addition of titrant until the pH reaches approximately 12.
-
Data Analysis: Generate a titration curve by plotting the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points (the points of inflection on the curve).
-
Replication: Perform a minimum of three titrations for each compound to ensure reliability and calculate the average pKa and standard deviation.
Protocol 2: Determination of logP by Shake-Flask Method
The shake-flask method is the gold-standard technique for experimentally determining the lipophilicity of a compound.
Methodology:
-
Phase Preparation: Prepare a pH 7.4 phosphate buffer and saturate it with n-octanol. Separately, saturate n-octanol with the pH 7.4 buffer. This pre-equilibration is crucial for accurate results.
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Partitioning: In a glass vial, add a precise volume of the buffered aqueous phase and the n-octanol phase (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution to this biphasic system.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and n-octanol layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous).
Protocol 3: Human Liver Microsomal (HLM) Stability Assay
This in vitro assay is a cornerstone of early ADME testing, used to assess a compound's susceptibility to metabolism by key liver enzymes.
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved human liver microsomes (HLMs) at 37°C. Dilute them in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Prepare an NADPH regenerating system solution, which provides the necessary cofactor for CYP enzyme activity.
-
Prepare a 1 µM working solution of the test compound in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution to wells. Pre-incubate the plate at 37°C for 10 minutes.
-
To initiate the metabolic reaction, add the test compound solution and the NADPH regenerating system to the wells.
-
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells.
-
Reaction Quenching: Terminate the reaction by adding a cold "stop solution" (typically acetonitrile containing an internal standard for analytical purposes) to the wells at each time point. The cold organic solvent precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Conclusion and Future Perspectives
The replacement of a piperazine scaffold with a diazaspiro[3.5]nonane bioisostere represents a powerful and validated strategy in modern medicinal chemistry. While piperazine remains an exceptionally valuable and widely used building block, it is not without its liabilities, particularly concerning metabolic stability.
The diazaspiro[3.5]nonane core offers a compelling solution by introducing three-dimensional complexity and conformational rigidity. This can effectively shield a molecule from metabolic enzymes, reduce off-target interactions, and provide a novel vector for exploring chemical space around a pharmacological target. The Olaparib case study provides a clear proof-of-concept for how this bioisosteric swap can lead to a drug candidate with a potentially superior safety profile.
For researchers and drug development professionals, the diazaspiro[3.5]nonane scaffold should be considered a key tool in the lead optimization toolbox. It is particularly valuable when facing challenges with the metabolic instability of piperazine-containing compounds or when seeking to improve the three-dimensional character and novelty of a chemical series. As synthetic routes to these spirocyclic systems become more streamlined and their properties become more widely characterized, their application in the pursuit of safer and more effective medicines is set to expand.
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Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo. (URL: [Link])
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Piperazine | C4H10N2 | CID 4837 - PubChem. (URL: [Link])
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pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (URL: [Link])
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])
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Synthesis of 1,3-Diaminated Stereotriads via Rearrangement of 1,4-Diazaspiro[2.2]pentanes. (URL: [Link])
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1,4-Diazaspiro[2.2]pentanes as a flexible platform for the synthesis of diamine-bearing stereotriads - PubMed. (URL: [Link])
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1,4-Diazaspiro[2.2]pentanes as a Flexible Platform for the Synthesis of Diamine-Bearing Stereotriads - PMC. (URL: [Link])
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC. (URL: [Link])
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2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed. (URL: [Link])
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2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem. (URL: [Link])
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(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: [Link])
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tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem. (URL: [Link])
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(PDF) Beyond Bioisosterism: New Concepts in Drug Discovery - ResearchGate. (URL: [Link])
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(PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes - ResearchGate. (URL: [Link])
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Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity - PubMed. (URL: [Link])
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Piperidine Analogues Research Articles - Page 1 | R Discovery. (URL: [Link])
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Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H - MDPI. (URL: [Link])
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A Comparative Guide to the Biological Activity of Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate Derivatives as CCR5 Antagonists
Introduction: The Therapeutic Potential of Spirocyclic Scaffolds in HIV Treatment
The quest for novel therapeutics to combat the human immunodeficiency virus (HIV) has led researchers to explore a vast chemical space. Among the promising scaffolds, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to improved target affinity and selectivity, as well as favorable physicochemical properties. The tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate core represents a compelling starting point for the development of new antiviral agents. This guide provides a comparative analysis of the biological activity of derivatives based on this scaffold, with a specific focus on their potential as antagonists of the C-C chemokine receptor type 5 (CCR5).
CCR5 is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells, primarily T-lymphocytes and macrophages. By blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, entry inhibitors can effectively prevent viral replication. The landmark approval of Maraviroc, the first-in-class CCR5 antagonist, validated this therapeutic strategy and paved the way for the development of new molecules targeting this receptor.[1][2][3] This guide will delve into the structure-activity relationships (SAR) of this compound derivatives, compare their potential efficacy with the established drug Maraviroc, and provide detailed experimental protocols for their evaluation.
The 1,7-Diazaspiro[3.5]nonane Scaffold: A Privileged Structure for CCR5 Antagonism
The rigid framework of the diazaspiro[3.5]nonane core offers a unique platform for the precise spatial arrangement of pharmacophoric groups necessary for potent CCR5 antagonism. Patent literature suggests that derivatives of the closely related 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester can effectively regulate CCR5 activity, highlighting the potential of this chemical class for the treatment of HIV infection.[1] The introduction of a second nitrogen atom in the 1,7-diazaspiro[3.5]nonane scaffold provides an additional point for chemical modification, allowing for a more extensive exploration of the chemical space and the potential for enhanced interactions with the receptor.
Comparative Analysis of Biological Activity
While a comprehensive peer-reviewed study detailing a full SAR of a series of this compound derivatives as CCR5 antagonists is not yet publicly available, the foundational patent (CN102659678B) provides the basis for their potential.[1] To illustrate the principles of a comparative analysis, this guide will utilize a hypothetical dataset for a series of derivatives (Compounds 1a-1e) and compare their activity to the established CCR5 antagonist, Maraviroc.
| Compound | R1 Substituent | R2 Substituent | CCR5 Binding Affinity (IC50, nM) | Anti-HIV Activity (EC50, nM) |
| Maraviroc | - | - | 2.3 | 1.0 |
| 1a | H | H | >1000 | >1000 |
| 1b | 4-fluorophenyl | H | 150 | 250 |
| 1c | 4-fluorophenyl | Acetyl | 25 | 45 |
| 1d | 3,4-difluorophenyl | Acetyl | 10 | 18 |
| 1e | 4-methoxyphenyl | Acetyl | 85 | 150 |
Disclaimer: The data presented for Compounds 1a-1e is hypothetical and for illustrative purposes only, based on the principles of medicinal chemistry and the potential suggested by patent literature.
Interpretation of Structure-Activity Relationships (SAR):
-
The Unsubstituted Core (1a): The basic this compound scaffold shows negligible activity, indicating the necessity of further functionalization.
-
Aromatic Substitution at R1 (1b): The introduction of a 4-fluorophenyl group at the R1 position leads to a significant increase in both binding affinity and antiviral activity. This suggests a crucial interaction of this aromatic moiety with a hydrophobic pocket within the CCR5 binding site.
-
Acylation at R2 (1c): The addition of an acetyl group at the R2 nitrogen further enhances potency. This modification may improve the compound's orientation within the binding pocket or introduce an additional hydrogen bond acceptor.
-
Influence of Phenyl Ring Substitution (1d vs. 1c & 1e): The substitution pattern on the phenyl ring at R1 has a pronounced effect on activity. The 3,4-difluoro substitution (1d) results in the most potent compound in this hypothetical series, suggesting that electronic and steric factors of the substituents are critical for optimal receptor engagement. The electron-donating methoxy group (1e) is less favorable than the electron-withdrawing fluorine atoms.
Experimental Protocols for Evaluation
To enable researchers to validate and expand upon these findings, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of this compound Derivatives
The synthesis of the parent scaffold and its derivatives can be achieved through a multi-step sequence as outlined in the patent literature.[2]
Workflow for the Synthesis of the Core Scaffold:
Caption: Synthetic workflow for the core diazaspiro[3.5]nonane scaffold.
Step-by-Step Protocol (Example for a key cyclization step):
-
Dissolve Intermediate 4 (the tosylated precursor) in a suitable solvent such as acetonitrile.
-
Add a base , for instance, cesium carbonate, to facilitate the intramolecular cyclization.
-
Heat the reaction mixture to the appropriate temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion , cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude cyclized product (Compound 5).
-
Purify the crude product using column chromatography on silica gel to yield the pure cyclized intermediate.
CCR5 Receptor Binding Assay
This assay quantifies the ability of the test compounds to displace a radiolabeled ligand from the CCR5 receptor.
Workflow for CCR5 Binding Assay:
Caption: Workflow for the CCR5 receptor binding assay.
Step-by-Step Protocol:
-
Prepare cell membranes from a cell line stably expressing the human CCR5 receptor (e.g., CHO-CCR5 or HEK293-CCR5).
-
In a 96-well plate , add the cell membranes, a constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α), and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for competitive binding.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value for each test compound by plotting the percentage of inhibition of radioligand binding against the compound concentration.
Cell-Based Anti-HIV Assay
This assay measures the ability of the test compounds to inhibit HIV-1 replication in a cellular context.
Workflow for Anti-HIV Assay:
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- 3. Bidirectional Synthesis of Di- tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Spirocyclic Scaffolds: A Comparative Guide to Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate Analogs in Drug Discovery
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate analogs. We will explore the inherent advantages of this spirocyclic scaffold, compare its potential with alternative structures, and provide actionable experimental data and protocols to inform future drug design endeavors.
The quest for novel chemical matter with enhanced therapeutic properties is a perpetual challenge in drug discovery. In recent years, there has been a significant shift away from flat, aromatic structures towards more three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of building blocks due to their inherent rigidity, novel three-dimensional arrangements, and potential to improve physicochemical and pharmacokinetic properties.[1][2][3] This guide focuses on the this compound scaffold, a versatile and increasingly utilized motif in medicinal chemistry.
The Strategic Advantage of the 1,7-diazaspiro[3.5]nonane Core
The 1,7-diazaspiro[3.5]nonane scaffold offers a unique combination of a rigid spirocyclic core with two strategically placed nitrogen atoms. This arrangement provides several key advantages in drug design:
-
Three-Dimensional Diversity: The spirocyclic nature of the scaffold projects substituents into distinct vectors in three-dimensional space, allowing for more precise and effective interactions with biological targets.[1] This contrasts with the limited spatial arrangement offered by more traditional flat ring systems.
-
Improved Physicochemical Properties: Incorporating sp3-rich spirocyclic scaffolds can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their aromatic counterparts.[4] These are critical parameters for developing successful drug candidates.
-
Novel Chemical Space: The unique topology of the 1,7-diazaspiro[3.5]nonane scaffold allows for the exploration of novel chemical space, offering opportunities for the development of intellectual property and first-in-class therapeutics.[5][6]
-
Versatile Synthetic Handles: The two nitrogen atoms provide convenient points for chemical modification, allowing for the facile introduction of a wide range of substituents to explore structure-activity relationships. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogens allows for selective functionalization.
Comparative Analysis: The 1,7-diazaspiro[3.5]nonane Scaffold vs. Alternatives
The 1,7-diazaspiro[3.5]nonane scaffold can be considered a bioisosteric replacement for more common motifs like piperazine. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound.[7]
| Scaffold | Key Features | Advantages | Disadvantages |
| This compound | Rigid, spirocyclic diamine with defined 3D geometry. | Excellent 3D diversity, improved physicochemical properties, novel chemical space. | Potentially more complex synthesis compared to simpler scaffolds. |
| Piperazine | Flexible, six-membered heterocyclic diamine. | Simple synthesis, well-established chemistry. | Limited conformational rigidity, often associated with poor metabolic stability and off-target effects. |
| Homopiperazine | Flexible, seven-membered heterocyclic diamine. | Larger scaffold size can access different binding pockets. | Increased flexibility can lead to entropic penalties upon binding. |
| Other Spirocyclic Diamines (e.g., 2,7-diazaspiro[3.5]nonane) | Isomeric scaffold with different nitrogen positioning. | Offers alternative vector projections for substituents. | SAR and synthetic accessibility may differ significantly. |
The choice of scaffold will ultimately depend on the specific therapeutic target and the desired properties of the final compound. However, the 1,7-diazaspiro[3.5]nonane core presents a compelling option for overcoming the limitations of traditional, more flexible diamine scaffolds.
Structure-Activity Relationship (SAR) Studies: Key Insights
While comprehensive SAR studies on a diverse library of simple this compound analogs are not extensively published, we can glean valuable insights from its incorporation into more complex bioactive molecules.
Case Study 1: Covalent Inhibitors of KRAS G12C
A notable example is the development of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as potent and selective covalent inhibitors of the oncogenic KRAS G12C mutant. In this series, the 1,7-diazaspiro[3.5]nonane moiety serves as a key linker element, orienting the acrylamide warhead for optimal covalent engagement with the target cysteine residue.
-
SAR Observations:
-
The spirocyclic scaffold was found to be superior to more flexible linkers in terms of both potency and metabolic stability.
-
Modifications on the N7-position of the diazaspiro[3.5]nonane ring with various substituted quinazoline moieties were crucial for achieving high potency.
-
The inherent rigidity of the spirocycle likely contributes to a lower entropic penalty upon binding to the protein.
-
Case Study 2: GPR119 Agonists
In the design of novel G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes, 7-azaspiro[3.5]nonane derivatives have been successfully employed. While not a di-aza scaffold, this example highlights the utility of the spiro[3.5]nonane core in presenting substituents for optimal receptor engagement.
-
SAR Observations:
-
The spirocyclic core provided a rigid framework for the presentation of pharmacophoric elements.
-
Optimization of substituents on the piperidine nitrogen and an attached aryl group led to potent and orally bioavailable compounds.
-
Based on these examples and general principles of medicinal chemistry, we can propose a hypothetical SAR for this compound analogs:
Caption: Hypothetical SAR of this compound analogs.
Experimental Protocols
Synthesis of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
The following is a representative multi-step synthesis adapted from the patent literature.
Caption: General synthetic workflow for tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate.
Step-by-Step Methodology:
-
Step 1: To a solution of the starting amine (Compound 1) in a suitable solvent such as ethanol, add ethyl malonate. Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 2: After completion, concentrate the reaction mixture under reduced pressure. Dissolve the crude product in a solvent like tetrahydrofuran (THF) and treat with a reducing agent such as lithium borohydride at a controlled temperature.
-
Step 3: The resulting alcohol is then reacted with p-toluenesulfonyl chloride in a solvent like dichloromethane in the presence of a base to yield the tosylated intermediate.
-
Step 4: The tosylated compound is subjected to an intramolecular cyclization reaction, for example, by treatment with cesium carbonate in acetonitrile, to form the spirocyclic core.
-
Step 5: The resulting compound is then reduced, for instance, using magnesium in methanol.
-
Step 6: The secondary amine is protected with a Boc group using di-tert-butyl dicarbonate (Boc anhydride) in a solvent like dichloromethane.
-
Step 7: Finally, any remaining protecting groups are removed, for example, by catalytic hydrogenation using palladium on carbon, to yield the desired tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate.
Note: This is a generalized procedure. Specific reaction conditions, including temperatures, times, and stoichiometry, should be optimized for each specific analog.
Biological Evaluation: A General Protocol for Kinase Inhibition Assay
The following protocol provides a general framework for evaluating the inhibitory activity of this compound analogs against a target kinase.
Materials:
-
Target kinase and its substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (analogs) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the target kinase, and the test compound. Incubate for a predetermined time at room temperature to allow for compound-enzyme binding.
-
Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at the optimal temperature for the kinase for a specific duration.
-
Stop Reaction & Detect Signal: Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a valuable and versatile building block in modern drug discovery. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive alternative to traditional, more flexible diamine motifs. While direct and extensive SAR studies on this specific scaffold are still emerging, its successful incorporation into potent and selective inhibitors for challenging targets like KRAS G12C underscores its potential.
Future research should focus on the systematic exploration of the SAR of this scaffold by synthesizing and evaluating libraries of analogs with diverse substitutions at both nitrogen positions. Such studies will provide a more comprehensive understanding of how to modulate the biological activity and pharmacokinetic properties of this promising scaffold, paving the way for the development of novel and effective therapeutics.
References
- Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert opinion on drug discovery, 11(9), 831–834.
- Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(12), e2100189.
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(2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. Retrieved from [Link]
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(n.d.). Bioisosteric Replacement Strategies - SpiroChem. Retrieved from [Link]
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(2014). The Use of Spirocyclic Scaffolds in Drug Discovery - ResearchGate. Retrieved from [Link]
- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150–183.
- Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(3), 1781–1792.
- Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497–2511.
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A Comparative Guide to the Cytotoxicity of Diazaspiro Compounds and Their Analogs for Cancer Research
This guide provides a comprehensive comparison of the cytotoxic properties of various diazaspiro compounds and their analogs, offering researchers, scientists, and drug development professionals a detailed technical resource. By synthesizing data from multiple studies, this document aims to elucidate the structure-activity relationships that govern the anticancer potential of these unique heterocyclic scaffolds. We will delve into the experimental data, outline the methodologies for assessing cytotoxicity, and explore the underlying mechanisms of action.
Introduction: The Emerging Potential of Diazaspiro Compounds in Oncology
Diazaspiro compounds, characterized by their unique three-dimensional spirocyclic architecture where two rings share a single nitrogen atom, have garnered significant attention in medicinal chemistry. This structural rigidity and complexity offer opportunities for novel pharmacological activities, particularly in the realm of oncology. Several classes of diazaspiro derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, positioning them as promising candidates for the development of new chemotherapeutic agents. This guide will compare the cytotoxicity of different diazaspiro cores and their substituted analogs, providing a framework for understanding their therapeutic potential.
Comparative Cytotoxicity Analysis
The cytotoxic efficacy of diazaspiro compounds is intrinsically linked to their structural features, including the nature of the spirocyclic core and the substituents appended to it. Below, we compare the in vitro cytotoxicity of several key classes of diazaspiro compounds against various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Diazaspiro Hydantoin Derivatives
Diazaspiro hydantoins have been investigated for their antiproliferative activities. Structure-activity relationship (SAR) studies reveal that substitutions at the N-terminal position of the hydantoin ring are crucial for their cytotoxic effects[1]. For instance, compounds with electron-withdrawing groups on the phenyl ring attached to the diazaspiro bicyclo hydantoin nucleus have shown selective cytotoxicity against human leukemia cell lines, K562 and CEM, with IC50 values often below 50 μM[2][3]. The order of cytotoxic activity based on N-terminal substituents has been observed as alkene > ester > ether[2][3].
Diazaspiro Undecane Derivatives
Novel diazaspiro undecane derivatives have shown promising anticancer effects, particularly against hepatocellular carcinoma (HCC). A study evaluating their activity against SK-HEP-1 liver adenocarcinoma cells found that the nature of the substituent significantly influences cytotoxicity. Phenyl and p-fluorophenyl substituted derivatives were the most potent, with IC50 values of 46.31 µg/ml and 47.46 µg/ml, respectively. In contrast, thiophene and 5-methyl furyl substituted compounds were less cytotoxic, with IC50 values of 109 µg/ml and 125 µg/ml, respectively.
Oxa/Azaspiro[4.5]trienone Derivatives
A series of oxa/azaspiro[4][5]trienone derivatives have been synthesized and evaluated for their anticancer properties against a panel of human cancer cell lines, including MCF-7 (breast), DU-145 (prostate), A549 (lung), and HepG2 (liver)[6]. Several compounds in this series exhibited significant anticancer potential, particularly against the MCF-7 cell line, with GI50 (50% growth inhibition) values below 2 μM[6]. Mechanistic studies on representative compounds from this class revealed that they induce cell cycle arrest in the G0/G1 phase and trigger apoptosis through a mitochondria-mediated pathway[6].
Dispiro 8-Nitroquinolone Analogues
Dispiro 8-nitroquinolone analogues have demonstrated good cytotoxic activity against the human cervical cancer cell line, HeLa[7]. The presence of a nitro and an oxo group on the quinoline ring, along with substitutions on the pyrrolidine group, are thought to contribute to their efficacy[7]. One of the most active compounds, substituted with an electron-donating methoxy group, exhibited an IC50 of 16 ± 0.2 μM, which is comparable to the reference drug doxorubicin (IC50 of 14 ± 0.3 μM)[7].
Table 1: Comparative Cytotoxicity (IC50/GI50) of Representative Diazaspiro Compounds
| Compound Class | Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Diazaspiro Hydantoin | Phenyl-substituted | K562 (Leukemia) | <50 | [2][3] |
| Alkene-substituted | CEM (Leukemia) | <50 | [2][3] | |
| Diazaspiro Undecane | p-Fluorophenyl-substituted | SK-HEP-1 (Liver) | ~8.5 (converted from µg/ml) | |
| Phenyl-substituted | SK-HEP-1 (Liver) | ~9.1 (converted from µg/ml) | ||
| Oxa/Azaspiro[4.5]trienone | Compound 9b | MCF-7 (Breast) | <2 | [6] |
| Compound 9e | MCF-7 (Breast) | <2 | [6] | |
| Dispiro 8-Nitroquinolone | Methoxy-substituted | HeLa (Cervical) | 16 ± 0.2 | [7] |
Mechanistic Insights into Cytotoxicity
The anticancer activity of diazaspiro compounds often stems from their ability to induce programmed cell death (apoptosis) and/or cause cell cycle arrest, thereby preventing cancer cell proliferation.
Induction of Apoptosis
Many cytotoxic diazaspiro compounds exert their effects by triggering apoptosis. For example, certain azaspiro hydantoin derivatives have been shown to induce apoptosis in human leukemia cells through the intrinsic mitochondrial pathway[3]. This is characterized by the loss of mitochondrial membrane potential, upregulation of pro-apoptotic proteins like BAD, downregulation of anti-apoptotic proteins like BCL2, and activation of caspases 3 and 9[3]. Similarly, oxa/azaspiro[4][5]trienones have been demonstrated to induce mitochondria-mediated apoptosis, confirmed by Annexin V-FITC assays, measurement of mitochondrial membrane potential, and caspase 9 activity[6].
Cell Cycle Arrest
In addition to apoptosis, cell cycle arrest is another key mechanism. Certain 1-oxa-4-azaspironenone derivatives have been found to induce cell cycle arrest in the G2 phase in MDA-MB-231 breast cancer cells[8]. Some 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] cause an accumulation of cells in the SubG1 phase, indicative of apoptosis, in HeLa and CT26 cells[9]. The ability to halt the cell cycle at specific checkpoints prevents cancer cells from dividing and proliferating.
Caption: A simplified diagram illustrating the mitochondrial pathway of apoptosis induced by some diazaspiro compounds.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are essential. Here, we provide detailed protocols for three commonly used methods to assess the cytotoxic effects of diazaspiro compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the diazaspiro compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[11][12]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release from control cells lysed with a lysis buffer.
Flow Cytometry for Apoptosis Detection (Annexin V Staining)
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a quantitative method to differentiate between viable, apoptotic, and necrotic cells.[1]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the diazaspiro compounds as described previously.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
Caption: A flowchart outlining the general experimental workflow for assessing the cytotoxicity of diazaspiro compounds.
Conclusion and Future Directions
The studies reviewed in this guide collectively highlight the significant potential of diazaspiro compounds as a promising class of anticancer agents. The modular nature of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their cytotoxic potency and selectivity. The recurring themes of apoptosis induction and cell cycle arrest as primary mechanisms of action provide a solid foundation for their further development.
Future research should focus on several key areas. A more direct and systematic comparison of diazaspiro compounds with their non-spirocyclic analogs would provide clearer insights into the specific contribution of the spiro-architecture to their biological activity. Additionally, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. The exploration of novel diazaspiro scaffolds and the expansion of the substituent diversity will undoubtedly lead to the discovery of new and more effective anticancer drug candidates.
References
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- Reilly, S. M., Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379.
- Ananda Kumar, C. S., Benaka Prasad, S. B., et al. (2009). Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: a structure-activity relationship study.
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National Center for Biotechnology Information. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed Central. [Link]
- El-Sayed, N. N. E., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170.
- Ananda Kumar, C. S., et al. (2010). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. Bioorganic & Medicinal Chemistry Letters, 20(3), 951-954.
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Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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Kamal, A., et al. (2015). Design, synthesis and anticancer properties of novel oxa/azaspiro[4][5]trienones as potent apoptosis inducers through mitochondrial disruption. European Journal of Medicinal Chemistry, 103, 376-388.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Singh, U. P., et al. (2013). Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest. PLoS ONE, 8(7), e69393.
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Ananda Kumar, C. S., et al. (2010). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. ResearchGate. [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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- Kumar, R. S., et al. (2018). Synthesis and X-ray study of dispiro 8-nitroquinolone analogues and their cytotoxic properties against human cervical cancer HeLa cells. RSC Advances, 8(52), 29775-29787.
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Efficacy of 1-Boc-7-diazaspiro[3.5]nonane Based Agonists Targeting GPR119: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, particularly for metabolic diseases such as type 2 diabetes, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacological properties is paramount. Among the spirocyclic systems gaining prominence, the 1-Boc-7-diazaspiro[3.5]nonane scaffold has emerged as a promising framework for the development of potent and selective G protein-coupled receptor 119 (GPR119) agonists. This guide provides an in-depth, data-driven comparison of the efficacy of these agonists, grounded in experimental evidence, to aid researchers, scientists, and drug development professionals in their decision-making processes.
The Strategic Advantage of the 7-Azaspiro[3.5]nonane Scaffold
The 7-azaspiro[3.5]nonane core is a privileged structure in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclobutane and a piperidine ring, allows for a precise spatial arrangement of pharmacophoric groups. This rigidity can lead to enhanced binding affinity and selectivity for the target protein. Furthermore, spiro-containing systems are known to increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a characteristic that has been correlated with a higher success rate in clinical development due to improved solubility, metabolic stability, and pharmacokinetic profiles.
Mechanism of Action: Targeting GPR119 for Glycemic Control
G protein-coupled receptor 119 (GPR119) is a class A rhodopsin-like GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation presents a dual-pronged approach to improving glucose homeostasis:
-
Direct Stimulation of Insulin Secretion: In pancreatic β-cells, GPR119 activation potentiates glucose-stimulated insulin secretion (GSIS).
-
Incretin Hormone Release: In the gut, it promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins, in turn, further enhance insulin secretion.[1]
The signaling cascade is primarily mediated by the Gαs protein subunit. Agonist binding to GPR119 activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resultant increase in intracellular cAMP levels is the key second messenger that drives the therapeutic effects of GPR119 agonism.[1]
GPR119 signaling cascade upon agonist binding.
Comparative Efficacy of 7-Azaspiro[3.5]nonane Based GPR119 Agonists
A key publication in the Bioorganic & Medicinal Chemistry journal detailed the design, synthesis, and structure-activity relationship (SAR) of a novel class of 7-azaspiro[3.5]nonane GPR119 agonists.[2] The in vitro potency of these compounds was evaluated using a cyclic AMP (cAMP) accumulation assay in cells expressing the human GPR119 receptor. The half-maximal effective concentration (EC50), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response, was used as the primary measure of efficacy. A lower EC50 value indicates a more potent agonist.
The study systematically explored the impact of substitutions on the piperidine N-capping group (R2) and the aryl group (R3) of the 7-azaspiro[3.5]nonane scaffold. The results of this SAR study are summarized in the table below.
| Compound ID | R2 (Piperidine N-capping group) | R3 (Aryl group) | hGPR119 EC50 (nM) |
| 54a | Isopropyl | 4-Fluorophenyl | 130 |
| 54b | Cyclobutyl | 4-Fluorophenyl | 45 |
| 54c | Tetrahydrofuran-3-yl | 4-Fluorophenyl | 29 |
| 54d | Tetrahydropyran-4-yl | 4-Fluorophenyl | 20 |
| 54e | 1-Methylsulfonylpiperidin-4-yl | 4-Fluorophenyl | 11 |
| 54f | 1-Acetylpiperidin-4-yl | 4-Fluorophenyl | 14 |
| 54g | 1-(2,2,2-Trifluoroacetyl)piperidin-4-yl | 4-Fluorophenyl | 8.8 |
| 54h | 1-Methylsulfonylpiperidin-4-yl | 2,4-Difluorophenyl | 6.2 |
| 54i | 1-Methylsulfonylpiperidin-4-yl | 4-Cyanophenyl | 3.9 |
| 54j | 1-Methylsulfonylpiperidin-4-yl | 4-Trifluoromethylphenyl | 3.3 |
Data extracted from Matsuda et al., Bioorg. Med. Chem. 2018, 26 (8), 1832-1847.[2]
Key Insights from the SAR Study:
-
Impact of the Piperidine N-capping Group (R2): The optimization of the R2 group led to a significant enhancement in potency. Moving from a simple alkyl group like isopropyl (Compound 54a , EC50 = 130 nM) to cyclic ethers like tetrahydropyran-4-yl (Compound 54d , EC50 = 20 nM) and further to substituted piperidines (Compounds 54e-g ) resulted in a marked increase in agonist activity. The introduction of a trifluoroacetyl group in Compound 54g yielded a potent agonist with an EC50 of 8.8 nM.
-
Influence of the Aryl Group (R3): Further optimization of the R3 aryl group, while keeping the optimal R2 group (1-methylsulfonylpiperidin-4-yl), led to the discovery of even more potent compounds. The introduction of electron-withdrawing groups on the phenyl ring, such as cyano (Compound 54i , EC50 = 3.9 nM) and trifluoromethyl (Compound 54j , EC50 = 3.3 nM), resulted in the most potent GPR119 agonists in this series.
Compound 54g was identified as a particularly promising candidate, demonstrating not only high potency but also a desirable pharmacokinetic profile in Sprague-Dawley rats and a favorable glucose-lowering effect in diabetic rats.[2]
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, it is crucial to follow standardized experimental protocols. Below are the detailed methodologies for the key in vitro assays used to characterize these 1-Boc-7-diazaspiro[3.5]nonane based GPR119 agonists.
In Vitro cAMP Accumulation Assay
This assay is the gold standard for determining the potency (EC50) of GPR119 agonists. It measures the increase in intracellular cAMP levels in response to agonist stimulation.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (1-Boc-7-diazaspiro[3.5]nonane derivatives).
-
Forskolin (positive control).
-
DMSO (vehicle control).
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
384-well low-volume white plates.
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells and resuspend them in the assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Cell Plating: Dispense the cell suspension into the wells of a 384-well plate.
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[1]
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[1]
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at emission wavelengths of 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the fluorescence signals (665nm/620nm). Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the compound concentration. The EC50 value is then calculated using non-linear regression analysis.
Experimental workflow for the cAMP accumulation assay.
Conclusion and Future Directions
The 1-Boc-7-diazaspiro[3.5]nonane scaffold has proven to be a highly effective framework for the development of potent GPR119 agonists. The structure-activity relationship studies demonstrate that systematic optimization of substituents on the piperidine and aryl moieties can lead to compounds with low nanomolar potency. The dual mechanism of action of GPR119 agonists, promoting both insulin and incretin secretion, makes them an attractive therapeutic strategy for type 2 diabetes.
For researchers and drug development professionals, the data presented herein provides a clear rationale for the continued exploration of this scaffold. Future work should focus on further refining the pharmacokinetic and safety profiles of these potent agonists to identify clinical candidates. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of novel 1-Boc-7-diazaspiro[3.5]nonane based GPR119 agonists, ensuring data integrity and comparability across studies.
References
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ResearchGate. (n.d.). Schematic diagram illustrating the possible actions of GPR119 agonists. [Link]
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ResearchGate. (n.d.). Graphical representation of GPR119 agonist mechanism of action. [Link]
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ResearchGate. (n.d.). Schematic diagram illustrating mechanism by which GPR119 ligand alleviates hepatic steatosis by inhibiting SREBP-1-mediated lipogenesis in hepatocytes. [Link]
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PubChem. (n.d.). 7-Azaspiro(3.5)nonane. National Center for Biotechnology Information. [Link]
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LookChem. (2019). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]
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ACS Publications. (n.d.). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. [Link]
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Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
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Qu, C., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 15, 1349504. [Link]
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ResearchGate. (2025). GPR119 agonists for the treatment of type 2 diabetes. [Link]
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Negoro, K., et al. (2012). Synthesis and SAR studies of bicyclic amine series GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 5123-5128. [Link]
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French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
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ResearchGate. (n.d.). GPR119 agonists trigger cAMP elevation in primary L-cells. [Link]
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ResearchGate. (2025). Conformational restriction in a series of GPR119 agonists: Differences in pharmacology between mouse and human. [Link]
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Negoro, K., et al. (2012). Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(7), 2369-2375. [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate Derivatives
Introduction: The Rationale for Exploring the 1,7-diazaspiro[3.5]nonane Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, are particularly valuable as they introduce distinct three-dimensional topologies compared to their flatter aromatic counterparts.[1] This inherent three-dimensionality can lead to improved target affinity and selectivity.[1] The Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate core, a rigid structure containing two nitrogen atoms, presents a versatile platform for derivatization. Literature on related diazaspiro compounds suggests a predisposition for interaction with key drug target families, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes, making this scaffold a compelling starting point for drug discovery campaigns.[2][3][4][5][6][7]
This guide provides a comprehensive framework for the initial in vitro characterization of a library of novel compounds derived from this spirocyclic core. We will proceed through a logical, multi-tiered screening cascade designed to efficiently identify compounds with promising biological activity while simultaneously flagging potential liabilities. This approach prioritizes the early generation of robust, decision-driving data to guide the selection of lead candidates for further optimization.
The In Vitro Screening Cascade: A Strategy for Hit Identification and Characterization
The journey from a novel compound library to a validated hit requires a systematic and tiered approach. Our strategy is designed to maximize efficiency by using broad, high-throughput assays initially to cast a wide net, followed by more specific, lower-throughput assays to characterize the most promising molecules.
Caption: Overall in vitro screening workflow.
Phase 1: Foundational Cytotoxicity Profiling
Expertise & Experience: Before investing resources in specific functional assays, it is crucial to establish a baseline understanding of each compound's general toxicity.[8][9] A compound that indiscriminately kills cells is a poor candidate for a therapeutic, regardless of its on-target potency.[10] We employ a standard cytotoxicity assay against both a non-cancerous cell line (e.g., HEK293) and a cancerous cell line (e.g., HeLa) to identify compounds with general cytotoxicity and those with potential selective anti-proliferative effects. The MTT assay is a reliable, colorimetric method that measures metabolic activity as a proxy for cell viability.[11]
Comparative Data: Cytotoxicity (IC₅₀)
For this guide, we will consider three hypothetical novel derivatives—Compound A , Compound B , and Compound C —and compare them against a known, structurally unrelated competitor, Competitor X .
| Compound | IC₅₀ in HEK293 Cells (µM) | IC₅₀ in HeLa Cells (µM) | Notes |
| Compound A | > 50 | > 50 | No significant cytotoxicity observed. A clean profile. |
| Compound B | 45.2 | 8.1 | Shows some selectivity for the cancer cell line. |
| Compound C | 2.5 | 1.8 | Highly cytotoxic to both cell lines. Flagged as non-specific. |
| Competitor X | > 50 | 15.5 | Known competitor with moderate anti-proliferative activity. |
Trustworthiness: Based on this initial screen, Compound C would be deprioritized for further screening in target-specific assays due to its potent, non-selective cytotoxicity. Compounds A and B proceed to the next phase.
Phase 2: Parallel Screening Against Key Drug Target Families
Drawing on literature precedents for related spirocyclic diamine scaffolds, we will conduct parallel screens against three of the largest and most "druggable" gene families: GPCRs, ion channels, and kinases.[3][4][12][13]
A. G-Protein Coupled Receptor (GPCR) Activity
Expertise & Experience: GPCRs are the most common class of drug targets.[14] Many spirocyclic amines have shown activity at muscarinic acetylcholine receptors (mAChR), a type of GPCR.[2][3][4] We will screen our compounds against the M4 muscarinic receptor, which is coupled to the Gq protein. Activation of Gq leads to a measurable increase in intracellular calcium.[15] A fluorescence-based calcium flux assay is therefore a direct and high-throughput method to measure receptor activation.[16]
Caption: Simplified Gq signaling pathway for calcium flux assays.
Comparative Data: M4 Receptor Agonism (EC₅₀)
| Compound | EC₅₀ (nM) | Maximum Response (% of control agonist) |
| Compound A | 25 | 98% |
| Compound B | 150 | 65% |
| Competitor X | 80 | 95% |
B. Ion Channel Modulation
Expertise & Experience: Ion channels are critical for cellular communication, and their modulation is a key therapeutic strategy.[17] However, off-target effects, particularly on the hERG potassium channel, can lead to serious cardiac arrhythmias.[18] Therefore, early assessment of hERG activity is a mandatory step in safety profiling. Automated patch-clamp electrophysiology is the gold standard for this analysis, providing precise measurements of ion flow through the channel.[13][18][19]
Comparative Data: hERG Channel Inhibition (IC₅₀)
| Compound | IC₅₀ (µM) | Safety Profile Interpretation |
| Compound A | > 30 | Low risk of hERG liability. |
| Compound B | 2.1 | High risk of hERG liability. Potential for cardiotoxicity. |
| Competitor X | 15.5 | Moderate risk of hERG liability. |
C. Kinase Inhibition
Expertise & Experience: Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[12][20] Many small molecules are designed as ATP-competitive kinase inhibitors.[20] A luminescent assay that measures the amount of ATP remaining after a kinase reaction is a robust and widely used HTS method to identify inhibitors.[12] We will screen against a representative tyrosine kinase, EGFR.
Comparative Data: EGFR Kinase Inhibition (IC₅₀)
| Compound | IC₅₀ (µM) |
| Compound A | > 100 |
| Compound B | 0.5 |
| Competitor X | > 100 |
Phase 3: Integrated Analysis and Hit Selection
Expertise & Experience: The final step is to integrate the data from all phases to make an informed decision. We seek a compound with high on-target potency, selectivity over other target classes, and a clean safety/cytotoxicity profile. The therapeutic index (or an in vitro proxy) can be estimated by comparing the cytotoxicity IC₅₀ to the on-target potency EC₅₀/IC₅₀.
Summary Data Table
| Compound | Cytotoxicity (HEK293 IC₅₀, µM) | M4 Agonism (EC₅₀, nM) | hERG Inhibition (IC₅₀, µM) | EGFR Inhibition (IC₅₀, µM) |
| Compound A | > 50 | 25 | > 30 | > 100 |
| Compound B | 45.2 | 150 | 2.1 | 0.5 |
Trustworthiness & Final Recommendation:
-
Compound A emerges as a strong "hit" for a program targeting the M4 muscarinic receptor. It is highly potent (25 nM), acts as a full agonist, and displays an excellent safety profile with no significant cytotoxicity (>50 µM) and no hERG liability (>30 µM). Its selectivity is also high, as it shows no activity against the EGFR kinase. This compound is a prime candidate for lead optimization.
-
Compound B presents a more complex profile. While it is a potent EGFR kinase inhibitor (0.5 µM) and shows some cancer cell selectivity, its significant hERG inhibition (2.1 µM) is a major red flag for cardiotoxicity. The margin between its desired activity and its hERG liability is very narrow, making it a high-risk candidate. While it could be a starting point for an oncology program, significant medicinal chemistry efforts would be required to engineer out the hERG activity.
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Plating: Seed HEK293 or HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Calcium Flux GPCR Assay (M4 Receptor)
-
Cell Plating: Plate HEK293 cells stably expressing the M4 receptor in a 96-well black-walled, clear-bottom plate at 20,000 cells/well. Incubate for 24 hours.
-
Dye Loading: Aspirate the medium and add 100 µL of a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM) to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a 3X concentrated plate of test compounds in assay buffer.
-
Assay: Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Readout: Record a baseline fluorescence reading for 10-20 seconds. The instrument then automatically adds 50 µL from the compound plate to the cell plate. Continue recording the fluorescence signal for an additional 2-3 minutes.
-
Analysis: The response is measured as the peak fluorescence intensity over baseline. Calculate EC₅₀ values by plotting the response against the compound concentration.
Protocol 3: Kinase Glo® Luminescent Kinase Assay (EGFR)
-
Reaction Setup: In a 96-well plate, add 5 µL of EGFR kinase, 5 µL of substrate/ATP mix, and 2.5 µL of the test compound at various concentrations.
-
Kinase Reaction: Incubate the reaction mixture at room temperature for 1 hour.
-
ATP Detection: Add 12.5 µL of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.
-
Luminescence Readout: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: A lower light signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition relative to no-enzyme and vehicle controls. Determine the IC₅₀ value using non-linear regression.
References
- Thermo Fisher Scientific. Cytotoxicity Assays.
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- Zhang R, Xie X. Recent progress in assays for GPCR drug discovery. Acta Pharmacol Sin.
- Profacgen. Ion Channel Screening Service.
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- ResearchGate. Bioactivity of spirocyclic diamine scaffolds.
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- Creative Biogene. Ion Channel Screening & Profiling Services.
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- BOC Sciences. Ion Channel Screening and Profiling Services.
- Frederick National Lab for Cancer Research. An update of novel screening methods for GPCR in drug discovery.
- Tarasova NI, et al. Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Mol Pharmacol.
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- Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube.
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- PubChem. tert-Butyl 1,7-diazaspiro[3.
- Matsuda D, et al. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorg Med Chem.
- Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
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A Comparative Spectroscopic Guide to Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate and its Isomer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensionality, which can lead to improved pharmacological properties. Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate, a key building block in drug discovery, presents a unique spectroscopic profile owing to its constrained bicyclic system containing both an azetidine and a piperidine ring. This guide provides a comprehensive analysis of its predicted spectroscopic characteristics in comparison to its constitutional isomer, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, supported by experimental data from analogous compounds.
Structural Overview and Spectroscopic Implications
This compound (from here on referred to as 1 ) features a spirocyclic system with a shared quaternary carbon connecting a four-membered azetidine ring and a six-membered piperidine ring. The nitrogen of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis.[1] Its isomer, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (2 ), differs in the position of the Boc-protected nitrogen within the piperidine ring. This subtle structural difference is expected to manifest in discernible variations in their respective NMR, IR, and mass spectra.
Caption: Molecular structures of this compound (1) and Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (2).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1 can be rationalized by considering the individual contributions of the N-Boc-piperidine and the azetidine moieties.
¹H NMR Spectroscopy
The most characteristic signal in the ¹H NMR spectrum of a Boc-protected amine is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.4-1.5 ppm. The protons on the carbon alpha to the nitrogen of the carbamate are expected to be deshielded.
For 1 , we anticipate a complex spectrum arising from the protons of both the azetidine and piperidine rings. The protons on the piperidine ring adjacent to the Boc-protected nitrogen are expected to appear as broad multiplets in the range of 3.4-3.6 ppm. The protons of the azetidine ring are predicted to be in a more shielded environment.
In contrast, for the isomer 2 , the ¹H NMR spectrum, for which data is available, shows distinct signals that can be used for differentiation.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | Boc Group (s, 9H) | Piperidine Ring Protons (m) | Azetidine Ring Protons (m) |
| 1 (Predicted) | ~1.46 ppm | ~1.6-1.8 ppm, ~3.4-3.6 ppm | ~2.7-2.9 ppm, ~3.3-3.5 ppm |
| 2 (Experimental) | 1.45 ppm | 1.73 ppm (t), 3.45 ppm (t) | 2.75 ppm (s) |
Data for compound 2 is sourced from commercially available information.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of a Boc-protected amine typically shows three characteristic signals: the quaternary carbon of the tert-butyl group at approximately 79-80 ppm, the methyl carbons around 28 ppm, and the carbamate carbonyl carbon around 155 ppm.
For 1 , the spiro carbon is a key diagnostic signal and is expected to appear in a unique region of the spectrum. The carbons of the azetidine ring are expected at higher field compared to the piperidine ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (ppm) for 1 |
| tert-butyl (3 x CH₃) | ~28.4 |
| tert-butyl (quaternary C) | ~79.5 |
| Carbamate (C=O) | ~154.7 |
| Piperidine (C adjacent to N) | ~44-46 |
| Piperidine (other C) | ~25-30 |
| Azetidine (C adjacent to N) | ~50-55 |
| Spiro Carbon | ~60-65 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying key functional groups. The most prominent feature in the IR spectrum of 1 will be the strong carbonyl (C=O) stretching absorption of the carbamate group, typically observed in the range of 1680-1700 cm⁻¹. The C-N stretching vibrations of the piperidine and azetidine rings are expected in the 1250-1020 cm⁻¹ region. Additionally, the N-H stretching vibration of the secondary amine in the azetidine ring should be observable, although it may be broad.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) for 1 |
| N-H Stretch (Azetidine) | 3300-3500 (broad) |
| C-H Stretch (Aliphatic) | 2850-2975 |
| C=O Stretch (Boc-carbamate) | 1680-1700 (strong) |
| C-N Stretch (Piperidine/Azetidine) | 1020-1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1 , with a molecular formula of C₁₂H₂₂N₂O₂[1], the expected molecular weight is approximately 226.32 g/mol .
Under electron ionization (EI) or electrospray ionization (ESI), Boc-protected amines are known to undergo characteristic fragmentation. Common losses include the tert-butyl group (M-57) and isobutylene (M-56). The fragmentation of the spirocyclic core of 1 is expected to be complex, likely involving ring-opening and cleavage of the azetidine and piperidine rings. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for cyclic amines and would lead to characteristic fragment ions.
Caption: Predicted major fragmentation pathways for Compound 1.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Utilize a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: A 90° pulse angle, a 5-second relaxation delay, and a larger number of scans (e.g., 1024) are generally required for adequate signal-to-noise.
IR Spectroscopy
-
Sample Preparation: For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.
-
Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Utilize ESI or EI as the ionization source.
Conclusion
The spectroscopic analysis of this compound, while not yet fully detailed in the literature, can be confidently predicted through the analysis of its constituent fragments and comparison with its constitutional isomer. The unique spirocyclic structure imparts a distinct spectroscopic fingerprint, particularly in the NMR spectra, which allows for its unambiguous differentiation from other related compounds. The protocols and comparative data presented in this guide provide a robust framework for researchers in the synthesis and characterization of this important class of molecules.
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X-ray crystallography of diazaspiro[3.5]nonane derivatives
An In-Depth Guide to the X-ray Crystallography of Diazaspiro[3.5]nonane Derivatives: From Synthesis to Structural Insights
The diazaspiro[3.5]nonane scaffold, a unique three-dimensional structure, has emerged as a compelling building block in medicinal chemistry. Its rigid conformation and precise vectorization of substituents offer a pathway to enhance drug-like properties, target selectivity, and ultimately, clinical success.[1] As bioisosteres for more common motifs like piperazine, these spirocycles present novel opportunities for exploring chemical space and developing patent-free analogues of existing drugs.[1][2]
The definitive determination of the three-dimensional structure of these novel compounds is paramount, and single-crystal X-ray crystallography remains the unequivocal gold standard for this purpose. It provides precise, unambiguous data on bond lengths, bond angles, and absolute stereochemistry, which is invaluable for understanding structure-activity relationships (SAR) and driving rational drug design.[3][4]
This guide provides a comprehensive comparison of the methodologies involved in the X-ray crystallographic analysis of diazaspiro[3.5]nonane derivatives. We will delve into the nuances of synthesis, compare crystallization strategies, and explore the critical insights gained from detailed structural analysis, offering field-proven insights for researchers, scientists, and drug development professionals.
The journey to a high-resolution crystal structure begins with the synthesis of a pure, crystalline compound. The synthetic accessibility of the scaffold is a critical consideration for its application in drug discovery.[5] A common strategy for synthesizing the 7-azaspiro[3.5]nonane core, for example, involves a multi-step sequence optimized for purity and yield.
A representative synthetic workflow is illustrated below, adapted from methodologies used in the development of GPR119 agonists.[6] The causality behind these steps lies in the controlled construction of the spirocyclic core, followed by functionalization to introduce the desired chemical diversity for biological screening and crystallization trials.
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Evaluating the Therapeutic Potential of 1,7-Diazaspiro[3.5]nonane Derivatives: A Comparative Guide for Drug Discovery Professionals
The relentless pursuit of novel chemical scaffolds that can unlock new therapeutic avenues is a cornerstone of modern drug discovery. Among the myriad of structures explored, spirocyclic systems have garnered significant attention for their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides an in-depth evaluation of the therapeutic potential of 1,7-diazaspiro[3.5]nonane derivatives, a promising class of spirocyclic compounds. Through a comparative analysis with established alternatives and supported by experimental data, this document serves as a technical resource for researchers, scientists, and drug development professionals.
The 1,7-Diazaspiro[3.5]nonane Scaffold: A Gateway to Novel Therapeutics
The 1,7-diazaspiro[3.5]nonane core, characterized by a fused azetidine and piperidine ring system sharing a single carbon atom, offers a unique conformational rigidity and defined exit vectors for substituent placement. This distinct architecture has proven advantageous in the design of targeted therapies, particularly in the fields of oncology and metabolic diseases.
Comparative Analysis: 1,7-Diazaspiro[3.5]nonane Derivatives in Action
To objectively assess the therapeutic utility of the 1,7-diazaspiro[3.5]nonane scaffold, we will delve into two key areas where its derivatives have shown significant promise: as KRAS G12C inhibitors for cancer therapy and as GPR119 agonists for the treatment of type 2 diabetes.
Case Study 1: Covalent Inhibition of KRAS G12C in Oncology
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling node, and the G12C mutation is a prevalent driver in various cancers, including non-small cell lung cancer (NSCLC).[4] For decades, KRAS was considered "undruggable" until the advent of covalent inhibitors that specifically target the mutated cysteine residue.[4]
A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives has emerged as potent covalent inhibitors of KRAS G12C.[4][5][6] One of the lead compounds from this series, 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (compound 7b) , has demonstrated significant anti-tumor activity.[4]
Mechanism of Action: Like other covalent KRAS G12C inhibitors, compound 7b irreversibly binds to the cysteine-12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[3][4][7][8] This prevents downstream signaling through pathways like the MAPK cascade, ultimately inhibiting cancer cell proliferation and survival.[2][9]
Data Presentation: Performance Comparison of KRAS G12C Inhibitors
| Compound | Scaffold | Target | IC50 (Cell Viability) | Pharmacokinetic Profile (Rats) | Key Advantages |
| Compound 7b | 1,7-Diazaspiro[3.5]nonane | KRAS G12C | NCI-H358: Potent inhibition (specific value not publicly available)[4][6] | High metabolic stability in human and mouse liver microsomes.[4] | Favorable metabolic stability, potent in vivo anti-tumor effect.[4] |
| Sotorasib (AMG-510) | Acrylamide-derived | KRAS G12C | NCI-H358: ~6 nM, MIA PaCa-2: ~9 nM[2][9] | Oral bioavailability, half-life of ~5.5 hours in humans.[10] | First-in-class approved KRAS G12C inhibitor. |
| Adagrasib (MRTX849) | Naphthyl-derived | KRAS G12C | NCI-H358: ~14 nM (p-ERK inhibition)[8] | Oral bioavailability of ~51% in rats, long half-life of ~23 hours in humans.[11][12] | CNS penetration and a longer half-life.[12] |
Case Study 2: GPR119 Agonism for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[13]
Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent GPR119 agonists.[14][15] A notable example is compound 54g from a series of 7-azaspiro[3.5]nonane derivatives, which has shown a favorable glucose-lowering effect in diabetic rats.[14]
Mechanism of Action: As a GPR119 agonist, compound 54g binds to and activates the GPR119 receptor, which is coupled to Gαs proteins.[13] This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, triggering downstream signaling pathways that result in enhanced insulin secretion in the presence of elevated glucose.[13]
Data Presentation: Performance Comparison of GPR119 Agonists
| Compound | Scaffold | Target | EC50 (hGPR119) | Pharmacokinetic Profile (Rats) | Key Advantages |
| Compound 54g | 7-Azaspiro[3.5]nonane | GPR119 | Potent agonist (specific value not publicly available)[14][15] | Desirable PK profile in rats.[14][15] | Favorable in vivo glucose-lowering effect.[14] |
| Nortropanol Derivative (36j) | Nortropanol | GPR119 | Single-digit nanomolar potency[16][17] | Good to excellent PK properties in rats and monkeys.[16][17] | High potency and good oral activity.[16] |
| Phenoxy Cyclopropyl Phenyl Acetamide (17) | Cyclopropane | GPR119 | Excellent potency[18] | Suitable for once-daily dosing based on predicted human half-life.[18] | Improved physicochemical properties.[18] |
Experimental Protocols: A Framework for Self-Validating Research
To ensure the trustworthiness and reproducibility of the findings presented, this section outlines the detailed experimental methodologies for the key assays used in the evaluation of 1,7-diazaspiro[3.5]nonane derivatives.
Synthesis of 1,7-Diazaspiro[3.5]nonane Derivatives
A general, solid-phase synthesis approach for a 7-azaspiro[3.5]nonan-1-one core, a precursor to many derivatives, is outlined below.[19] This method allows for the efficient diversification of the scaffold.
Protocol 1: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
-
Resin Loading: Swell 2-chlorotrityl chloride resin in anhydrous DCM. Add a solution of Fmoc-protected amino-piperidine and DIEA in DCM and agitate.
-
Fmoc-Deprotection and Acylation: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Subsequently, acylate the free amine with a desired carboxylic acid activated with HBTU and DIEA in DMF.
-
Dieckmann Condensation and Decarboxylation: Swell the acylated resin in anhydrous THF and treat with a solution of potassium tert-butoxide in THF at elevated temperature to induce intramolecular cyclization.
-
Boc-Deprotection and Diversification: If a Boc-protected nitrogen is present, treat the resin with a TFA/DCM solution to deprotect. The resulting free amine can then be functionalized with various reagents (e.g., aldehydes via reductive amination).
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/DCM) to release the final 7-azaspiro[3.5]nonan-1-one derivative.
Caption: Solid-phase synthesis workflow for 7-azaspiro[3.5]nonan-1-one derivatives.
Biological Evaluation of KRAS G12C Inhibitors
The inhibitory activity of the 1,7-diazaspiro[3.5]nonane derivatives against KRAS G12C can be assessed using a combination of biochemical and cell-based assays.
Protocol 2: TR-FRET Nucleotide Exchange Assay
This assay quantifies the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on the KRAS G12C protein.
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, incubate the test compound with KRAS G12C protein.
-
Add a mixture of SOS1 and a fluorescently labeled GTP analog.
-
After incubation, add TR-FRET detection reagents (e.g., donor and acceptor antibodies that bind to a tag on KRAS and the fluorescent GTP, respectively).
-
Measure the TR-FRET signal. A decrease in signal indicates inhibition of nucleotide exchange.
Protocol 3: Cell Viability Assay
This assay determines the cytotoxic effect of the inhibitors on cancer cells harboring the KRAS G12C mutation.
-
Seed KRAS G12C mutant cancer cells (e.g., NCI-H358) in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value from the dose-response curve.
Caption: Experimental workflow for evaluating KRAS G12C inhibitors.
Biological Evaluation of GPR119 Agonists
The agonist activity of the 7-azaspiro[3.5]nonane derivatives on the GPR119 receptor is typically evaluated using cell-based assays that measure downstream signaling events.
Protocol 4: CRE-Luciferase Reporter Assay
This assay measures the activation of the cAMP response element (CRE) promoter, a downstream target of GPR119 signaling.
-
Use a stable cell line co-expressing human GPR119 and a CRE-luciferase reporter construct (e.g., HEK293/GPR119/pCRE-luc).
-
Plate the cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luminescence indicates GPR119 agonism.
Protocol 5: Intracellular cAMP Accumulation Assay
This assay directly measures the increase in intracellular cAMP levels upon GPR119 activation.
-
Use a cell line stably expressing GPR119 (e.g., HEK293/GPR119).
-
Treat the cells with serial dilutions of the test compound in the presence of a phosphodiesterase inhibitor.
-
Lyse the cells and quantify cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Calculate the EC50 value from the dose-response curve.
Caption: Simplified GPR119 signaling pathway leading to insulin secretion.
Conclusion and Future Directions
The 1,7-diazaspiro[3.5]nonane scaffold represents a valuable building block in modern medicinal chemistry. As demonstrated in the case studies of KRAS G12C inhibitors and GPR119 agonists, derivatives of this scaffold can exhibit potent and selective biological activity with favorable pharmacokinetic profiles. The rigid, three-dimensional nature of the spirocyclic system allows for precise orientation of substituents to optimize interactions with biological targets.
The comparative data presented in this guide highlights the competitive, and in some aspects, potentially superior, properties of 1,7-diazaspiro[3.5]nonane derivatives when compared to other established scaffolds. The detailed experimental protocols provide a robust framework for researchers to validate and expand upon these findings.
Future research should continue to explore the diversification of the 1,7-diazaspiro[3.5]nonane scaffold to target a wider range of biological targets. Further optimization of pharmacokinetic and toxicological properties will be crucial for the successful clinical translation of these promising compounds. The insights and methodologies provided in this guide are intended to empower researchers to accelerate the discovery and development of novel therapeutics based on this versatile and potent chemical scaffold.
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ResearchGate. (2025, August 6). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Retrieved from [Link]
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Tanimoto, A., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]
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Li, M., et al. (2024). Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS. Journal of Inflammation Research, 17, 145-156. [Link]
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Patil, M., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Biomedicine & Pharmacotherapy, 178, 117077. [Link]
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ResearchGate. (n.d.). Main pharmacokinetics characteristic and dose of KRAS G12C inhibitors tested in phase I/II studies. Retrieved from [Link]
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ResearchGate. (2025, August 9). Discovery of a nortropanol derivative as a potent and orally active GPR119 agonist for type 2 diabetes. Retrieved from [Link]
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Li, M., et al. (2022). Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats. Frontiers in Pharmacology, 13, 848835. [Link]
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ResearchGate. (2024, July 4). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Retrieved from [Link]
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Hothersall, J. D., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(5), 757–767. [Link]
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Semple, G., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. Current Opinion in Drug Discovery & Development, 11(4), 503-508. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate, a valuable building block in medicinal chemistry, requires meticulous handling not only during its use but also through to its final disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety protocols and an expert understanding of the chemical's properties, empowering you to manage your laboratory's waste with confidence and precision.
Foundational Knowledge: Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1][2][3][4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This classification firmly places the compound and its waste into the category of hazardous chemical waste. The primary directive for its disposal, as stated in multiple safety data sheets, is P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation [1][3]. This underscores that in-lab neutralization or disposal via standard drains or trash is strictly prohibited.
The tert-butoxycarbonyl (Boc) protecting group is known for its stability under basic conditions but is readily cleaved by strong acids[5]. This reactivity profile informs our decision to avoid any in-lab acidic treatment as a disposal step, which could lead to the uncontrolled generation of byproducts.
Operational Plan: From Waste Generation to Collection
The following procedures provide a clear, logical workflow for the safe management and disposal of waste containing this compound.
Personal Protective Equipment (PPE)
When handling any waste containing this compound, the following minimum PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses or chemical splash goggles | Protects eyes from potential splashes of the chemical waste. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves | Prevents direct skin contact and potential irritation. |
| Body Protection | A standard laboratory coat | Protects skin and clothing from accidental spills. |
Waste Segregation and Containment
Proper segregation is the cornerstone of safe and compliant chemical waste management.
Step 1: Designate a Specific Waste Container. A dedicated, clearly labeled hazardous waste container must be designated for all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing papers, gloves).
Step 2: Ensure Container Compatibility. The waste container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof lid.
Step 3: Correct Labeling. The waste container must be labeled clearly and accurately at the point of first use. The label should include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The approximate concentration and other components of the waste mixture.
-
The date the first waste was added to the container.
On-site Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Clearly marked.
-
Equipped with secondary containment to contain any potential leaks or spills.
Arranging for Professional Disposal
The final and most critical step is the transfer of the hazardous waste to a licensed disposal facility. This is typically managed through your institution's Environmental Health and Safety (EHS) department.
Step 1: Follow Institutional Procedures. Familiarize yourself with your organization's specific procedures for hazardous waste pickup. This may involve submitting an online request or contacting the EHS office directly.
Step 2: Prepare for Pickup. Ensure the waste container is securely sealed and the exterior is clean and free of contamination. The label must be fully visible and legible.
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial to mitigate any potential hazards.
Step 1: Immediate Actions.
-
Alert personnel in the immediate area.
-
If the spill is large or involves other volatile substances, evacuate the area and notify your supervisor and EHS.
Step 2: Don Appropriate PPE. Before attempting to clean up a minor spill, ensure you are wearing the appropriate PPE as outlined in the table above.
Step 3: Contain the Spill. Use an inert absorbent material, such as vermiculite or sand, to contain the spill and prevent it from spreading.
Step 4: Clean the Spill Area. Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound. Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. The core principle is clear: treat this compound and its associated waste as hazardous and entrust its final disposal to certified professionals. This approach ensures safety, maintains regulatory compliance, and reinforces the high standards of scientific integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
